molecular formula C11H10ClNO2 B1369592 4-Chloro-5,7-dimethoxyquinoline CAS No. 143946-49-0

4-Chloro-5,7-dimethoxyquinoline

Cat. No.: B1369592
CAS No.: 143946-49-0
M. Wt: 223.65 g/mol
InChI Key: JSOONZDJCBQKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOONZDJCBQKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C(=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303404
Record name 4-Chloro-5,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143946-49-0
Record name 4-Chloro-5,7-dimethoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143946-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5,7-dimethoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5,7-dimethoxyquinoline from 3,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and reliable synthetic route to 4-chloro-5,7-dimethoxyquinoline, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 3,5-dimethoxyaniline, and proceeds through a two-step sequence involving a Gould-Jacobs reaction followed by chlorination. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the critical parameters of each reaction stage.

Strategic Overview: A Two-Pronged Approach to the Quinoline Core

The synthesis of this compound from 3,5-dimethoxyaniline is most effectively achieved through a two-step process. This strategy leverages the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by a targeted chlorination to install the desired functionality at the 4-position.

Step 1: The Gould-Jacobs Reaction

The initial step involves the reaction of 3,5-dimethoxyaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds in two distinct phases: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization to yield 4-hydroxy-5,7-dimethoxyquinoline.[1][2] The electron-donating nature of the two methoxy groups on the aniline ring facilitates the initial nucleophilic attack and the subsequent electrophilic cyclization.[1]

Step 2: Chlorination of the Quinolone Intermediate

The second step addresses the conversion of the 4-hydroxy group to a chloro group. This is accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to furnish the final product, this compound.[4]

The overall synthetic workflow is depicted in the diagram below:

Synthesis_Workflow start 3,5-Dimethoxyaniline step1_reagent Diethyl Ethoxymethylenemalonate (DEEM) step1_product 4-Hydroxy-5,7-dimethoxyquinoline step1_reagent->step1_product High-Temperature Cyclization step2_reagent Phosphorus Oxychloride (POCl₃) step2_product This compound step2_reagent->step2_product Chlorination final_product This compound

A high-level overview of the synthetic workflow.

In-Depth Experimental Protocols

Part 1: Synthesis of 4-Hydroxy-5,7-dimethoxyquinoline via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines.[2] The reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1] The high temperature required for the cyclization is a critical parameter for the success of this reaction.[5]

Reaction Mechanism:

The mechanism of the Gould-Jacobs reaction involves an initial nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylenemalonate, leading to the displacement of ethanol and the formation of an anilinomethylenemalonate intermediate. Subsequent heating promotes an intramolecular cyclization via an electrophilic aromatic substitution, followed by tautomerization to the more stable 4-hydroxyquinoline.[1]

Gould_Jacobs_Mechanism aniline 3,5-Dimethoxyaniline intermediate Anilinomethylenemalonate Intermediate aniline->intermediate + DEEM - EtOH deem Diethyl Ethoxymethylenemalonate cyclized Cyclized Intermediate intermediate->cyclized Heat (Δ) Intramolecular Cyclization product 4-Hydroxy-5,7-dimethoxyquinoline cyclized->product Tautomerization

Mechanism of the Gould-Jacobs reaction.

Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture to 120-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the condensation is complete, remove the ethanol byproduct under reduced pressure. The resulting crude anilinomethylenemalonate intermediate can be used in the next step without further purification.

  • Cyclization: In a separate flask, heat a high-boiling inert solvent such as diphenyl ether to approximately 250°C.

  • Slowly add the crude anilinomethylenemalonate intermediate to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction mixture at 250°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxy-5,7-dimethoxyquinoline product.

  • Add a non-polar solvent like hexane to aid in the precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data Summary for Gould-Jacobs Reaction:

Reagent/ParameterMolar Ratio/ValuePurpose
3,5-Dimethoxyaniline1.0 eqStarting material
Diethyl Ethoxymethylenemalonate1.1 eqReactant for quinoline ring formation
Condensation Temperature120-130°CTo form the anilinomethylenemalonate intermediate
Cyclization Temperature~250°CTo induce intramolecular cyclization
SolventDiphenyl EtherHigh-boiling solvent for cyclization
Part 2: Synthesis of this compound via Chlorination

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step for further functionalization. Phosphorus oxychloride is a highly effective reagent for this transformation.[3]

Reaction Mechanism:

The chlorination mechanism is believed to involve the initial phosphorylation of the hydroxyl group of the 4-hydroxyquinoline by POCl₃, forming a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate leaving group and the formation of the 4-chloroquinoline product.[4]

Chlorination_Mechanism hydroxyquinoline 4-Hydroxy-5,7-dimethoxyquinoline intermediate Phosphate Ester Intermediate hydroxyquinoline->intermediate + POCl₃ pocl3 POCl₃ product This compound intermediate->product + Cl⁻ - [PO₂Cl₂]⁻ chloride Cl⁻

Mechanism of chlorination with POCl₃.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-5,7-dimethoxyquinoline (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction progress by TLC.[3]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7-8.[6]

  • The crude this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and ethyl acetate (1:1 v/v) to yield the pure this compound.[3][6]

Quantitative Data Summary for Chlorination:

Reagent/ParameterMolar Ratio/ValuePurpose
4-Hydroxy-5,7-dimethoxyquinoline1.0 eqStarting material
Phosphorus Oxychloride (POCl₃)ExcessChlorinating agent and solvent
Reaction Temperature100-110°C (Reflux)To drive the chlorination reaction
Reaction Time4-6 hoursTo ensure complete conversion
QuenchingCrushed IceTo safely decompose excess POCl₃
NeutralizationNaHCO₃ or K₂CO₃ solutionTo neutralize the acidic reaction mixture
Recrystallization SolventEthanol/Ethyl Acetate (1:1)For purification of the final product

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic methodologies. The progress of each reaction can be reliably monitored by TLC, providing a straightforward method for self-validation at each stage of the synthesis. The physical properties of the intermediates and the final product, such as melting point and spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry), should be compared with literature values to confirm their identity and purity.

Conclusion

The synthesis of this compound from 3,5-dimethoxyaniline via the Gould-Jacobs reaction and subsequent chlorination with phosphorus oxychloride represents an efficient and reliable synthetic strategy. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully synthesize this valuable chemical entity for applications in drug discovery and development. Careful attention to reaction parameters, particularly temperature and anhydrous conditions, is paramount for achieving high yields and purity.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Merck Index. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

Sources

A Technical Guide to 4-Chloro-Dimethoxyquinolines: Navigating Isomeric Specificity in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of chlorinated dimethoxyquinoline derivatives, focusing on the distinction and properties of two critical isomers: 4-chloro-5,7-dimethoxyquinoline and the more commercially prevalent 4-chloro-6,7-dimethoxyquinoline. Understanding the specific attributes of each isomer is paramount for their application as versatile intermediates in complex organic synthesis, particularly within the oncology sector.

Isomeric Differentiation: A Critical First Step

In the field of medicinal chemistry, the precise placement of functional groups on a molecular scaffold can drastically alter its biological activity and physicochemical properties. This is particularly true for quinoline derivatives. While the user's query specified This compound , the vast majority of published literature, commercial availability, and documented applications pertain to its isomer, 4-chloro-6,7-dimethoxyquinoline .

  • This compound:

    • CAS Number: 143946-49-0[1]

    • Significance: This isomer is a subject of academic interest, primarily used in research to probe the binding pockets of enzymes and receptors.[1] By comparing the biological activity of different isomers like this one, scientists can gain crucial insights into the specific structural requirements for optimal molecular binding.[1]

  • 4-chloro-6,7-dimethoxyquinoline:

    • CAS Number: 35654-56-9[2][3][4][5][6]

    • Significance: This isomer is a vital chemical intermediate, instrumental in the synthesis of advanced pharmaceutical agents, most notably small-molecule kinase inhibitors used in oncology.[2][7][8] Its established synthesis routes and high purity make it a cornerstone for reproducible and effective drug manufacturing.[7]

Given the extensive data available, this guide will focus predominantly on the technical details of 4-chloro-6,7-dimethoxyquinoline (CAS 35654-56-9) , while acknowledging the distinct identity and research role of its 5,7-dimethoxy counterpart.

Core Properties of 4-Chloro-6,7-dimethoxyquinoline

This compound is a solid, appearing as a white to light brown crystalline powder.[2][3][6] Its structure is a key component for drugs that target signaling pathways involved in tumor growth and proliferation.[2]

Physicochemical Data Summary

The key quantitative properties of 4-chloro-6,7-dimethoxyquinoline are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 35654-56-9[2][3][4][5]
Molecular Formula C₁₁H₁₀ClNO₂[2][3][4][5][6]
Molecular Weight 223.66 g/mol [2][3][4][5][6]
Appearance White to light brown powder/crystal[2][3][6][9]
Melting Point 132 - 136 °C[2][3][6][9]
Boiling Point 325.2 ± 37.0 °C (Predicted)[2][3]
Density 1.265 ± 0.06 g/cm³ (Predicted)[2][3]
Purity ≥ 98% (GC)[2][5][6][9]
Storage Keep in a dark, dry, sealed place at room temperature[3]

Synthesis and Manufacturing Protocols

The efficient and scalable production of 4-chloro-6,7-dimethoxyquinoline is of significant interest to the pharmaceutical industry.[8] The primary synthetic strategy involves the chlorination of the precursor 4-hydroxy-6,7-dimethoxyquinoline.[2][8]

Representative Synthetic Workflow

A common and robust industrial method begins with 3,4-dimethoxyacetophenone and proceeds through a four-step sequence involving nitration, condensation, reductive cyclization, and final chlorination.[8][10]

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Chlorination A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5-dimethoxy- acetophenone A->B Nitration (HNO₃, Acetic Acid) C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one B->C Condensation (DMF-DMA) D 4-Hydroxy-6,7-dimethoxyquinoline C->D Reduction & Cyclization (H₂, Catalyst) E 4-Chloro-6,7-dimethoxyquinoline D->E Chlorination (POCl₃)

Caption: Multi-stage synthesis of 4-chloro-6,7-dimethoxyquinoline.

Detailed Experimental Protocol: Chlorination Step

This protocol describes the conversion of 4-hydroxy-6,7-dimethoxyquinoline to the final product. The causality behind using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is its efficacy in substituting the hydroxyl group on the quinoline ring with a chlorine atom, a crucial step for enabling subsequent nucleophilic substitution reactions in drug synthesis.[11]

Step-by-Step Methodology:

  • Preparation: A mixture of 4-hydroxy-6,7-dimethoxyquinoline and a chlorinating agent, typically phosphorus oxychloride (POCl₃), is prepared in a suitable reactor.[2]

  • Reaction: The mixture is stirred and heated to a temperature between 60-120°C. The reaction is allowed to proceed for 1-15 hours.[2]

  • Monitoring: The progress of the reaction is carefully monitored using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.[2]

  • Work-up: Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.[2] The residue is then carefully quenched, often with ice water, and the pH is adjusted to 8 using a base such as potassium carbonate or aqueous NaOH to precipitate the crude product.[2]

  • Purification: The crude solid is collected by filtration. Final purification is typically achieved through recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and ethanol, to yield high-purity 4-chloro-6,7-dimethoxyquinoline.[2]

Applications in Research and Drug Development

4-Chloro-6,7-dimethoxyquinoline is not an end-product therapeutic itself, but rather a pivotal intermediate for creating complex active pharmaceutical ingredients (APIs).[7] Its chemical structure allows it to serve as a versatile building block for a diverse range of biologically active compounds.[3][7]

Keystone Intermediate for Kinase Inhibitors

The compound's most notable application is in the synthesis of small-molecule kinase inhibitors for oncology.[2] Dysregulation of protein kinase signaling pathways is a hallmark of many cancers, making them a prime target for therapeutic intervention.[11]

Key Anticancer Agents Synthesized from this Intermediate:

  • Cabozantinib: An inhibitor of MET, VEGFR2, and RET tyrosine kinases, used in the treatment of medullary thyroid cancer and renal cell carcinoma.[10]

  • Tivozanib: A potent and selective VEGFR inhibitor used for the treatment of advanced renal cell carcinoma.[3][7][8][10]

The 4-chloro position on the quinoline ring is reactive and allows for nucleophilic substitution, which is the key chemical transformation used to attach the rest of the drug molecule, making this intermediate highly valuable.[11]

G A 4-Chloro-6,7- dimethoxyquinoline (Key Intermediate) B Nucleophilic Substitution Reaction A->B C Diverse Library of Functionalized Quinolines B->C D Target Identification & Validation C->D E Lead Optimization D->E F Kinase Inhibitors (e.g., Cabozantinib, Tivozanib) E->F

Caption: Drug discovery workflow utilizing the key intermediate.

Safety, Handling, and Hazard Information

As a chemical intermediate, 4-chloro-6,7-dimethoxyquinoline must be handled with appropriate safety precautions.

GHS Hazard Classification

According to aggregated GHS information, the compound is classified with the following hazards:

  • H315: Causes skin irritation.[4][9]

  • H319: Causes serious eye irritation.[4][9]

  • H335: May cause respiratory irritation.[4]

The signal word associated with these hazards is "Warning".[3][4][9]

Recommended Safety Protocols
  • Handling: Avoid all personal contact, including inhalation of dust.[12][13] Use only in a well-ventilated area.[12][13][14] Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a dust respirator.[9][13] Wash hands thoroughly after handling.[9][14]

  • Storage: Store in a cool, dry, and well-ventilated place.[14] Keep containers tightly closed and sealed when not in use.[12] Store locked up.[12][14]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][12][14]

    • Skin: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][12][14]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][14]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[12]

References

  • BenchChem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • ChemicalBook. (2026). 4-chloro-6,7-dimethoxyquinoline Chemical Properties, Uses, Production.
  • Guidechem. (n.d.). 4-chloro-6,7-dimethoxyquinoline (cas 35654-56-9) SDS/MSDS download.
  • Ningbo Inno Pharmchem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • PubChem. (2025). 4-Chloro-6,7-dimethoxyquinoline.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloro-6,7-dimethoxyquinoline | 35654-56-9.
  • Apollo Scientific. (2023). 4-Chloro-6-methoxyquinolin-7-ol Safety Data Sheet.
  • ChemScene. (n.d.). 35654-56-9 | 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem. (n.d.). This compound | 143946-49-0.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-6,7-dimethoxyquinazoline.
  • Chem-Impex. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem. (n.d.). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery.
  • BLD Pharm. (n.d.). 35654-56-9|4-Chloro-6,7-dimethoxyquinoline.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline Safety Data Sheet.
  • Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.

Sources

A Technical Guide to the Spectral Analysis of 4-chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Isomeric Ambiguity in Spectral Analysis

In the landscape of drug discovery and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the spectral characteristics of 4-chloro-5,7-dimethoxyquinoline . It is critical to note that while this specific isomer is of interest, the available experimental spectral data in peer-reviewed literature and databases is predominantly for its close structural isomer, 4-chloro-6,7-dimethoxyquinoline . This commonality arises from the frequent use of the 6,7-disubstituted quinoline core in the synthesis of kinase inhibitors.[1]

This guide will, therefore, present a dual approach:

  • Presentation of experimentally verified data for the closely related and more extensively documented isomer, 4-chloro-6,7-dimethoxyquinoline, as a foundational reference.

  • Expert-driven prediction and interpretation of the spectral data (NMR, MS, IR) for the target molecule, this compound, based on established principles of spectroscopy and known substituent effects on the quinoline scaffold.

This methodology provides a robust framework for researchers, enabling them to both interpret the spectral data of related compounds and to anticipate the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual nuclei.[2] For a molecule such as this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Data for the Analogous Isomer: 4-chloro-6,7-dimethoxyquinoline

Published data for 4-chloro-6,7-dimethoxyquinoline in deuterated dimethyl sulfoxide (DMSO-d₆) provides a valuable comparative benchmark.[3]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.60d5.2
H-37.54d5.2
H-57.44s-
H-87.35s-
-OCH₃ (C7)3.96s-
-OCH₃ (C6)3.95s-

Table 1: ¹H NMR Data for 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆.[3][4]

Predicted ¹H NMR Spectrum for this compound

For the target molecule, the substitution pattern will significantly alter the chemical shifts and coupling patterns of the aromatic protons. The methoxy groups at positions 5 and 7 will exert a strong electron-donating effect, shielding adjacent protons and shifting them upfield (to lower ppm values).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2~8.5d~5.0Deshielded by the electronegative nitrogen and adjacent to the chloro-substituted carbon.
H-3~7.4d~5.0Coupled to H-2.
H-6~6.8d~2.5Shielded by two ortho-methoxy groups. Coupled to H-8 (meta coupling).
H-8~7.0d~2.5Shielded by the ortho-methoxy group at C7. Coupled to H-6 (meta coupling).
-OCH₃ (C5)~4.0s-
-OCH₃ (C7)~4.0s-

Table 2: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Predicted ¹³C NMR Spectrum for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2~150Influenced by the adjacent nitrogen.
C3~122
C4~145Deshielded by the attached chlorine.
C4a~148Quaternary carbon in a fused ring system.
C5~155Deshielded by the attached methoxy group.
C6~98Shielded by two ortho-methoxy groups.
C7~158Deshielded by the attached methoxy group.
C8~105Shielded by the ortho-methoxy group.
C8a~140Quaternary carbon adjacent to nitrogen.
-OCH₃ (C5)~56Typical range for methoxy carbons.
-OCH₃ (C7)~56Typical range for methoxy carbons.

Table 3: Predicted ¹³C NMR Data for this compound.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts and should always be reported.[5]

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Shim) transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C processing Fourier Transform, Phasing, Baseline Correction acquire_1H->processing acquire_13C->processing calibration Chemical Shift Calibration processing->calibration analysis Integration & Peak Assignment calibration->analysis

NMR Data Acquisition and Processing Workflow.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable structural information through fragmentation patterns.

Experimental Data for the Analogous Isomer: 4-chloro-6,7-dimethoxyquinoline

Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

  • ESI-MS: m/z 224 [M+H]⁺[3]

This corresponds to the molecular formula C₁₁H₁₀ClNO₂, with a molecular weight of 223.66 g/mol .[6]

Predicted MS Fragmentation Pattern for this compound

Under harsher ionization conditions, such as electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern can provide clues to the molecule's structure.

  • Molecular Ion (M⁺): The peak at m/z 223 (and an isotope peak at m/z 225 due to ³⁷Cl) would be expected.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl group, leading to a fragment at m/z 208.

  • Loss of CO: Subsequent loss of carbon monoxide from the m/z 208 fragment could yield a peak at m/z 180.

  • Loss of Chlorine Radical (•Cl): Fragmentation involving the loss of a chlorine atom from the molecular ion would result in a peak at m/z 188.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Method Development:

    • Choose an appropriate ionization technique (e.g., ESI for molecular weight determination or EI for fragmentation analysis).

    • Optimize ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

    • For fragmentation studies (MS/MS), select the molecular ion (or [M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum for this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic and functional group components.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch (-OCH₃)2950-2850Medium
C=N and C=C Stretch (Quinoline Ring)1620-1500Medium-Strong
C-O Stretch (Aryl Ether)1275-1200 and 1075-1020Strong
C-Cl Stretch850-550Medium-Strong
C-H Out-of-Plane Bending900-675Strong

Table 4: Predicted IR Absorption Bands for this compound.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with specific functional groups using correlation tables.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Compound Synthesis (this compound) NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (ESI, EI) start->MS IR IR Spectroscopy (FTIR) start->IR NMR_data Proton & Carbon Environment, Connectivity NMR->NMR_data MS_data Molecular Weight, Fragmentation Pattern MS->MS_data IR_data Functional Group Identification IR->IR_data structure Structural Elucidation & Confirmation NMR_data->structure MS_data->structure IR_data->structure

Integrated Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive spectral analysis of this compound requires an integrated approach, leveraging multiple spectroscopic techniques. While direct experimental data for this specific isomer is scarce, a combination of data from the closely related 4-chloro-6,7-dimethoxyquinoline and predictive methods based on established spectroscopic principles provides a robust framework for its characterization. By following the detailed protocols and interpretive guidelines presented in this guide, researchers can confidently approach the structural elucidation of this and similar quinoline derivatives, ensuring the scientific integrity of their findings.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026, from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Chloro-8-methoxy-2-methyl-5,7-dinitroquinoline. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved January 17, 2026, from [Link]

  • mzCloud. (n.d.). 4 Chloro 2 5 DMA. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C11H10ClNO2). Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Retrieved January 17, 2026, from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 17, 2026, from [Link]

  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved January 17, 2026, from [Link]

  • MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved January 17, 2026, from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 4-amino-7-chloroquinoline. Retrieved January 17, 2026, from [Link]

  • OUCI. (2017). Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Retrieved January 17, 2026, from [Link]

Sources

solubility of 4-chloro-5,7-dimethoxyquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-5,7-dimethoxyquinoline in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. This guide provides a detailed examination of the solubility characteristics of this compound, a pivotal intermediate in the synthesis of several targeted anticancer agents, including Cabozantinib and Tivozanib.[1][2][3] For researchers, process chemists, and formulation scientists, a comprehensive understanding of this compound's behavior in various organic solvents is critical for optimizing reaction conditions, designing purification strategies, and developing analytical methods. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for professionals in the pharmaceutical sciences.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

This compound is a substituted quinoline that serves as a fundamental building block in modern medicinal chemistry.[4] Its structure is integral to small-molecule kinase inhibitors that target signaling pathways involved in tumor proliferation.[5] The journey from laboratory-scale synthesis to large-scale production of any API is paved with physicochemical challenges, with solubility being paramount.

Inadequate solubility can lead to:

  • Poor reaction kinetics and yields: In heterogeneous reaction mixtures, mass transfer limitations can slow down or stall chemical transformations.

  • Complex purification processes: Difficulty in choosing appropriate crystallization or chromatography solvents can lead to impure final products and significant material loss.

  • Analytical challenges: Preparing stock solutions for analysis and quality control requires solvents that can fully dissolve the compound at a known concentration.

This guide explores the factors governing the solubility of this compound, provides a predictive framework for its behavior in common organic solvents, and details a robust experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the foundational concept for predicting solubility.[6][7] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular architecture of this compound provides clear indicators of its expected solubility profile.

  • Quinoline Core: The parent quinoline ring is a heterocyclic aromatic system.[8] The nitrogen atom introduces a dipole moment, making the ring system more polar than its carbocyclic analog, naphthalene. Quinoline itself is readily soluble in most organic solvents.[8][9]

  • Chloro Group (-Cl): As an electron-withdrawing substituent, the chloro group enhances the molecule's overall polarity and can participate in dipole-dipole interactions.[10][11]

  • Dimethoxy Groups (-OCH₃): The two methoxy groups are electron-donating and significantly influence the molecule's electronic properties.[10][11] The oxygen atoms can act as hydrogen bond acceptors, increasing the potential for interaction with protic solvents.

The combination of these features results in a molecule of moderate polarity. It is not expected to be highly soluble in nonpolar solvents like hexane but should exhibit good solubility in a range of polar aprotic and, to some extent, polar protic organic solvents. The interplay of these factors is visualized in the diagram below.

substance This compound Molecular Structure features Structural Features quinoline Polar Quinoline Ring (N atom) features->quinoline chloro Electronegative Chloro Group features->chloro methoxy H-bond Accepting Methoxy Groups features->methoxy forces Dominant Intermolecular Forces (Solute-Solvent) quinoline->forces Dipole-Dipole π-π Stacking chloro->forces Dipole-Dipole methoxy->forces Dipole-Dipole H-Bonding (Acceptor) solvent Solvent Properties polarity Polarity (Polar vs. Nonpolar) solvent->polarity h_bond H-bonding (Donor/Acceptor) solvent->h_bond polarity->forces h_bond->forces outcome Solubility Outcome forces->outcome

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Profile in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents have large dipole moments and can effectively solvate the polar quinoline ring and chloro-substituent through dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules.
Chlorinated Dichloromethane (DCM), ChloroformHighThe polarity of these solvents is well-matched to the solute. They effectively disrupt solute-solute interactions in the crystal lattice without requiring hydrogen bonding.
Polar Protic Methanol, EthanolModerate to HighThese alcohols can engage in hydrogen bonding with the methoxy groups (as acceptors) and the quinoline nitrogen. Their polarity is suitable for dissolving the compound. Solubility generally increases with temperature.[12]
Esters Ethyl AcetateModerateEthyl acetate has intermediate polarity and can act as a hydrogen bond acceptor. It is a good solvent for recrystallization, suggesting solubility is significant but not excessive at room temperature.[5]
Aromatic Toluene, BenzeneLow to ModerateWhile the aromatic quinoline core can interact favorably via π-π stacking, the overall polarity of the molecule from the chloro and dimethoxy groups limits solubility in these less polar solvents.
Nonpolar Alkanes Hexane, HeptaneInsolubleThe significant mismatch in polarity between the highly nonpolar solvent and the moderately polar solute results in very weak solute-solvent interactions, which are insufficient to overcome the solute's crystal lattice energy.
Ethers Diethyl EtherLowDiethyl ether is a relatively nonpolar solvent with a small dipole moment. It is generally a poor solvent for moderately polar, crystalline solids.

Standard Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[7]

Materials and Equipment
  • Analyte: this compound (purity >98%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials with PTFE-lined screw caps

    • Constant temperature incubator/shaker or water bath

    • Vortex mixer

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Experimental Workflow

The following diagram outlines the standard workflow for the shake-flask method.

start Start step1 Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 Step 2: Equilibration Agitate the slurry at a constant temperature for 24-48 hours. step1->step2 step3 Step 3: Phase Separation Allow vials to stand undisturbed for solid to settle. Do not centrifuge. step2->step3 step4 Step 4: Sampling & Filtration Withdraw supernatant using a syringe. Filter immediately through a 0.22 µm filter. step3->step4 step5 Step 5: Dilution Dilute the clear, saturated solution quantitatively with a suitable solvent. step4->step5 step6 Step 6: Analysis Analyze the diluted sample using a calibrated HPLC or UV-Vis method. step5->step6 step7 Step 7: Calculation Calculate the original concentration (solubility) in mg/mL or mol/L. step6->step7 end End step7->end

Caption: Experimental workflow for determining solubility via the shake-flask method.
Detailed Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a vial, ensuring that a significant amount of solid will remain undissolved at equilibrium. Record the exact weight if performing a mass-balance check.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sampling: After equilibration, stop the agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately pass the sample through a syringe filter into a clean, tared vial. This step is critical to remove any microscopic solid particles. The first few drops should be discarded to saturate the filter membrane.

  • Quantification:

    • Accurately weigh the filtered, saturated solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the remaining solid residue. The solubility is the mass of the residue divided by the volume of the solvent (calculated from the mass of the solution minus the mass of the residue, divided by solvent density).

    • Alternatively (and more commonly): Prepare a calibration curve using standard solutions of known concentrations. Quantitatively dilute the filtered saturated solution and analyze it using HPLC or UV-Vis spectroscopy to determine its concentration.[7]

  • Data Reporting: Express the final solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Conclusion and Future Outlook

This compound is a moderately polar compound whose solubility is dictated by the interplay between its aromatic quinoline system and its polar chloro and methoxy functional groups. It exhibits high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents and esters, and is largely insoluble in nonpolar hydrocarbons. This predictive understanding, grounded in fundamental chemical principles, provides a strong starting point for solvent selection in synthesis, purification, and analysis.

For critical applications in pharmaceutical development, the qualitative predictions presented here must be validated by robust, quantitative experimental data. The detailed shake-flask protocol provides a self-validating system for generating such data. Future work should focus on building a comprehensive, temperature-dependent quantitative solubility database for this key intermediate across a wider range of pharmaceutically relevant solvents and binary solvent systems. Such data would be invaluable for developing scalable, efficient, and robust manufacturing processes for life-saving oncology drugs.

References

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • BenchChem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Wikipedia. (n.d.). Quinoline.
  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). Quinoline.
  • Journal of Physics: Conference Series. (2025). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.
  • ChemicalBook. (n.d.). 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.
  • Chem-Impex. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline.
  • RSC Medicinal Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Journal of Molecular Liquids. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
  • Molecules. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • Molbank. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

Sources

An In-depth Technical Guide to the Biological Activity of 4-Chloro-5,7-dimethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-5,7-dimethoxyquinoline derivatives, a class of heterocyclic compounds demonstrating significant potential in drug discovery. We will explore the synthetic versatility of this scaffold and delve into its multifaceted biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.

The Quinoline Scaffold: A Privileged Framework in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged pharmacophore."[1] This status is attributed to its rigid, planar aromatic structure, which provides a defined orientation for substituents to interact with biological targets like enzymes and receptors. The heterocyclic nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system engages in crucial π-stacking interactions.[1] This inherent versatility has led to the development of numerous quinoline-based drugs with a vast range of pharmacological activities, including antimalarial, antibacterial, and anticancer effects.[2][3]

The this compound core represents a particularly valuable synthetic intermediate. The chlorine atom at the 4-position is an excellent leaving group, readily undergoing nucleophilic substitution. This allows for the strategic introduction of various functional groups, enabling the creation of large, diverse libraries of derivatives for biological screening and optimization.[4][5]

Synthesis of the this compound Core

The efficient and scalable production of the this compound intermediate is critical for the exploration of its derivatives. A robust and commonly employed industrial method begins with 3,4-dimethoxyacetophenone and proceeds through a multi-step process involving nitration, condensation, reductive cyclization, and finally, chlorination.[6][7]

G A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5-dimethoxy- acetophenone A->B  Nitration  (HNO₃, Acetic Acid) C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one B->C  Condensation  (DMF-DMA) D 4-Hydroxy-6,7-dimethoxyquinoline C->D  Reduction & Cyclization  (H₂, Raney Ni or Pd/C) E This compound D->E  Chlorination  (POCl₃ or SOCl₂)

Synthetic workflow for this compound.

This synthetic pathway is advantageous due to the availability of starting materials and relatively high overall yields.[6][7] The resulting 4-chloro intermediate is the gateway to a vast chemical space for drug discovery.[8][9]

Anticancer Activity: A Multifaceted Approach

Quinoline derivatives have emerged as prominent candidates in the development of novel anticancer agents, exhibiting cytotoxicity through diverse mechanisms of action.[2][10] Derivatives of the this compound scaffold are actively being investigated for their potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt tumor progression.[1][8]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are not monolithic; they often target multiple critical cellular processes simultaneously.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] These kinases are frequently overexpressed or mutated in cancer cells, leading to uncontrolled proliferation and survival.[4] By blocking the ATP-binding site of the kinase domain, these quinoline derivatives prevent downstream signaling cascades, such as the RAS/RAF/MEK and PI3K/AKT pathways, ultimately inhibiting cell growth.[4][11]

  • DNA Damage and Repair Inhibition: Many quinoline compounds function as DNA intercalating agents, inserting themselves between DNA base pairs and disrupting replication and transcription processes.[2][13] They are also known to inhibit topoisomerase enzymes, which are essential for resolving DNA supercoils during replication, leading to catastrophic DNA strand breaks and cell death.[2][10]

  • Induction of Apoptosis and Cell Cycle Arrest: By disrupting key signaling pathways and causing cellular stress, these derivatives can trigger the intrinsic apoptotic pathway.[14] They can also cause cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cancer cells from dividing.[15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Inhibitor Quinoline Derivative Inhibitor->RTK Inhibits ATP Binding GF Growth Factor GF->RTK Binds

Inhibition of RTK signaling by quinoline derivatives.
Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell viability.

Compound Class Cancer Cell Line Description IC₅₀ (µM) Reference
4-Anilino-6,7-dimethoxyquinazolineA549 (Lung)EGFR Inhibitor1.91 - 5.29[12]
4-Anilino-6,7-dimethoxyquinazolineMCF-7 (Breast)EGFR Inhibitor3.35[12]
Aminated QuinolinequinonesDU-145 (Prostate)Cytotoxic Agent2.5 - 5.0[15]
4-Hydroxyquinolone AnalogueHCT116 (Colon)Cytotoxic Agent46.5[17]
4-Hydroxyquinolone AnalogueMCF-7 (Breast)Cytotoxic Agent34.2[17]
4-Alkoxy-6,7-dimethoxyquinolineNCI-60 PanelTopoisomerase I Inhibitor0.116 - 6.77[18]

This table presents representative data for structurally related quinoline and quinazoline derivatives to illustrate typical potency ranges.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cells in vitro.[15][19]

Objective: To determine the IC₅₀ value of a this compound derivative.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include control wells with medium only (no cells) and vehicle control (cells with 0.5% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[20]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: Combating Drug Resistance

The quinoline scaffold is historically significant in antimicrobial therapy, and modern derivatives continue to show promise against a range of pathogens, including multi-drug-resistant (MDR) strains like Methicillin-resistant Staphylococcus aureus (MRSA).[21][22]

Mechanisms of Antimicrobial Action
  • Inhibition of DNA Synthesis: Similar to their anticancer effects, quinolones can target bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition is a potent bactericidal mechanism.[23]

  • Efflux Pump Inhibition (EPI): A critical mechanism of bacterial drug resistance is the active efflux of antibiotics from the cell. Some quinoline derivatives have been shown to act as efflux pump inhibitors (EPIs), specifically targeting pumps like NorA in S. aureus.[24][25] By blocking these pumps, the derivatives can restore the efficacy of conventional antibiotics like ciprofloxacin, demonstrating a powerful synergistic effect.[24][26]

G Start Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) Plate Inoculate 96-well plate with bacterial suspension and serial dilutions of test compound Start->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Read Visually inspect for turbidity or use plate reader Incubate->Read Result Determine MIC: Lowest concentration with no visible growth Read->Result

Workflow for Broth Microdilution MIC Assay.
Quantitative Data: In Vitro Antimicrobial Susceptibility

The effectiveness of an antimicrobial agent is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.[27]

Compound Class Microorganism MIC (µg/mL) Reference
Quinoxaline DerivativeS. aureus4 - 16[28]
Quinoxaline DerivativeMRSA8 - 32[28]
Quinoxaline DerivativeE. coli4 - 32[28]
Pyranyl Indole DerivativeS. aureus12.4[29]
Pyranyl Indole DerivativeE. coli16.5[29]

This table presents representative data for structurally related heterocyclic compounds to illustrate typical potency ranges.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a quantitative method for determining the MIC of a compound against a bacterial strain, following standardized guidelines.[27][30][31]

Objective: To determine the MIC of a this compound derivative against S. aureus.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Test compound (dissolved in DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer, incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh agar plate culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Start with a high concentration (e.g., 128 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL) over 10 wells. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control well (bacteria in MHB, no compound) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[30] This can be determined by eye or with a plate reader.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. There is growing interest in the anti-inflammatory properties of quinolines and structurally related flavonoids. The 5,7-dimethoxy substitution pattern is found in natural flavonoids known to possess anti-inflammatory effects.[32][33]

Mechanism of Anti-inflammatory Action

The primary mechanism involves the modulation of key inflammatory signaling pathways, particularly the Toll-like receptor 4 (TLR4) / nuclear factor-kappa B (NF-κB) pathway.[34]

  • Inhibition of Pro-inflammatory Mediators: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce pro-inflammatory molecules. Compounds with a dimethoxy substitution pattern have been shown to inhibit the production of nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[34][35]

  • Suppression of NF-κB Activation: They can block the activation of NF-κB, a master transcription factor for inflammatory genes, by preventing the degradation of its inhibitor, IκB-α.[34] This suppresses the entire downstream inflammatory cascade.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammatory response.

Objective: To assess the ability of a quinoline derivative to inhibit LPS-induced NO production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inflammatory stimulation.

  • Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells (cells only, cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration in each sample using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and highly promising scaffold for drug discovery. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of potent and selective therapeutic agents. The multifaceted biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential to address significant unmet medical needs.

Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles, reduce off-target toxicity, and enhance their efficacy in relevant in vivo models.[10][36] Investigating combination therapies, such as pairing a quinoline-based efflux pump inhibitor with a conventional antibiotic, could provide a powerful strategy to overcome drug resistance.[24] The continued exploration of this privileged chemical space holds great promise for the next generation of targeted therapeutics.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • an overview of quinoline derivatives as anti-cancer agents. (2024).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Preprints.org.
  • Assessing the Anticancer Activity of Quinoline Compounds. (2025). BenchChem.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central.
  • Susceptibility Testing. (n.d.). MSD Manual Professional Edition.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018).
  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). MDPI.
  • This compound. (n.d.). BenchChem.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). MDPI.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). Preprints.org.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Journal of the Iranian Chemical Society.
  • 4-chloro-6,7-dimethoxyquinoline. (n.d.). ChemicalBook.
  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. (2025). BenchChem.
  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (2025). BenchChem.
  • In vitro cell viability assay of (A) all synthesized... (n.d.).
  • The preparation method of 4-chloro-6, 7-dimethoxyquinoline. (2016).
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). PubMed.
  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). Chem-Impex.
  • Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Compar
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PubMed Central.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PubMed Central.
  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflamm
  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.).
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (n.d.). MDPI.
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed.
  • Anti-Inflammatory Activity of N
  • Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. (2025).
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). PubMed Central.
  • Anti-inflammatory activity of 5,7-dimethoxyflavone. (n.d.). PubMed.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI.
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.).
  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids
  • Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. (n.d.). PubMed.

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the prospective mechanistic pathways of 4-chloro-5,7-dimethoxyquinoline, a heterocyclic compound belonging to the quinoline class of molecules. While direct extensive research on this specific isomer is nascent, the well-documented activities of structurally related quinoline derivatives provide a robust framework for postulating its biological role. This document synthesizes current knowledge, proposing a logical, evidence-based roadmap for the elucidation of its mechanism of action, with a primary focus on its potential as a kinase inhibitor in oncology and a secondary exploration of its antimicrobial possibilities.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in drug discovery, recognized as a "privileged pharmacophore" due to its ability to interact with a diverse array of biological targets with high affinity.[1] Its rigid, planar structure, coupled with the hydrogen bond accepting capacity of the nitrogen atom and the potential for π-stacking interactions, makes it a versatile scaffold for the design of therapeutic agents.[1] This versatility has led to the development of numerous FDA-approved drugs containing the quinoline moiety, particularly in the realm of oncology and infectious diseases.[2][3] The strategic placement of substituents on the quinoline core is a critical determinant of its biological activity, allowing for the fine-tuning of target specificity and pharmacological properties.

The subject of this guide, this compound, is an intriguing isomer of the well-studied 4-chloro-6,7-dimethoxyquinoline, a key intermediate in the synthesis of potent anticancer drugs like Cabozantinib and Tivozanib.[4][5] The altered positioning of the dimethoxy groups from the 6,7- to the 5,7-positions is anticipated to significantly influence the molecule's electronic and steric profile, potentially leading to novel biological activities and target interactions.[1]

Postulated Primary Mechanism of Action: Kinase Inhibition

The overwhelming body of evidence for quinoline derivatives points towards their function as inhibitors of protein kinases.[2][3][6] Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it drives uncontrolled cell proliferation, survival, angiogenesis, and metastasis.[6] Therefore, the most probable and compelling mechanism of action for this compound is the inhibition of one or more protein kinases.

Key Signaling Pathways Potentially Targeted

Based on the established targets of analogous quinoline compounds, several critical oncogenic signaling pathways are prime candidates for modulation by this compound:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6]

  • RAF/MEK/ERK (MAPK) Pathway: A crucial cascade that relays extracellular signals to regulate gene expression and prevent apoptosis.[6]

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and PDGFR, which are frequently overexpressed or mutated in various cancers, leading to aberrant downstream signaling.[7][8]

  • Src Family Kinases: Non-receptor tyrosine kinases that are key mediators of various cellular processes, including cell adhesion, growth, and differentiation.[7]

  • Pim Kinases: A family of serine/threonine kinases that are increasingly recognized as important targets in oncology due to their role in cell cycle progression and apoptosis.[7]

The following diagram illustrates the potential points of intervention for a quinoline-based kinase inhibitor within these interconnected signaling networks.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Src Src RTK->Src Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Src->Proliferation Pim1 Pim-1 Pim1->Proliferation Quinoline 4-chloro-5,7- dimethoxyquinoline (Hypothesized) Quinoline->RTK Quinoline->PI3K Quinoline->RAF Quinoline->Src Quinoline->Pim1

Caption: Hypothesized Interruption of Oncogenic Signaling by this compound.

A Roadmap for Mechanistic Validation: Experimental Protocols

To rigorously test the hypothesis of kinase inhibition, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system to move from broad screening to specific target identification.

Tier 1: Cellular Phenotypic Assays

These initial experiments aim to confirm the biological activity of this compound in a cellular context.

1.1. Cell Viability/Cytotoxicity Assay

  • Objective: To determine the concentration-dependent effect of the compound on the viability of various cancer cell lines.

  • Methodology:

    • Seed a panel of human cancer cell lines (e.g., representing lung, breast, colon, and prostate cancers) in 96-well plates.[9]

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a standard MTT or resazurin-based assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.[9]

  • Causality and Interpretation: A low IC50 value suggests potent antiproliferative or cytotoxic activity. The differential sensitivity of various cell lines can provide initial clues about the potential targets, as some cancers are known to be "addicted" to specific signaling pathways.

Tier 2: Target Engagement and Pathway Analysis

Once cellular activity is confirmed, the next step is to investigate the compound's effect on specific signaling pathways.

2.1. Western Blotting for Phospho-Proteins

  • Objective: To determine if the compound inhibits the phosphorylation of key signaling proteins within the hypothesized pathways.

  • Methodology:

    • Treat a sensitive cancer cell line with this compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for the phosphorylated forms of key kinases (e.g., p-Akt, p-ERK, p-EGFR) and their total protein counterparts.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Causality and Interpretation: A decrease in the level of a specific phospho-protein in the presence of the compound strongly indicates inhibition of the upstream kinase. This provides direct evidence of target engagement at the cellular level.

Tier 3: In Vitro Kinase Assays

To confirm direct inhibition of specific kinases, cell-free assays are crucial.

3.1. Kinase Panel Screening

  • Objective: To profile the inhibitory activity of the compound against a broad panel of purified kinases.

  • Methodology:

    • Submit this compound to a commercial kinase screening service (e.g., using radiometric, fluorescence, or luminescence-based assays).

    • The compound is typically tested at a fixed concentration (e.g., 10 µM) against hundreds of kinases.

  • Causality and Interpretation: This provides a "hit list" of kinases that are directly inhibited by the compound. The selectivity profile (the number of kinases inhibited) is a critical parameter for drug development.[10]

3.2. Determination of IC50 and Ki for Lead Kinase Targets

  • Objective: To quantify the potency and determine the mode of inhibition for the most promising kinase targets identified in the panel screen.

  • Methodology:

    • Perform in vitro kinase assays for the selected "hit" kinases using a range of inhibitor concentrations to determine the IC50 value.

    • Conduct kinetic studies by varying the concentrations of both the inhibitor and the ATP substrate to determine the inhibition constant (Ki) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[7]

  • Causality and Interpretation: A low Ki value indicates high-affinity binding of the inhibitor to the kinase. Understanding the mode of inhibition provides valuable insights for structure-activity relationship (SAR) studies and lead optimization.

The following diagram outlines the proposed experimental workflow for elucidating the mechanism of action.

Experimental_Workflow Start Start: 4-chloro-5,7- dimethoxyquinoline Tier1 Tier 1: Cellular Phenotypic Assays (Cell Viability - IC50) Start->Tier1 Tier2 Tier 2: Target Engagement (Western Blot for Phospho-proteins) Tier1->Tier2 If active Tier3 Tier 3: In Vitro Kinase Assays (Kinase Panel Screen) Tier2->Tier3 If pathway inhibition observed Tier4 Confirmation & Elucidation (IC50/Ki Determination, MoA) Tier3->Tier4 Identify 'hit' kinases End Mechanism of Action Elucidated Tier4->End

Caption: A tiered experimental workflow for MoA elucidation.

Secondary Postulated Mechanism: Antimicrobial Activity

While the primary focus is on anticancer potential, the quinoline scaffold is also present in numerous antimicrobial agents.[2][11][12] Some quinoline derivatives exert their antimicrobial effects through mechanisms such as DNA intercalation or inhibition of bacterial topoisomerases.[7] There is also evidence of quinoline compounds being effective against drug-resistant bacterial strains and biofilms.[12][13][14]

Experimental Validation of Antimicrobial Activity

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and kills 99.9% of the initial bacterial inoculum (MBC).

  • Methodology:

    • Use a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains (e.g., MRSA).[13]

    • Perform a broth microdilution assay according to CLSI guidelines.

    • The MIC is determined as the lowest concentration with no visible growth after 18-24 hours of incubation.

    • To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates.

2. Mechanism of Action Studies

  • If significant antimicrobial activity is observed, further studies can be conducted to investigate the mechanism, such as:

    • Macromolecular Synthesis Inhibition Assays: To determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis.[14]

    • Morphological Analysis: Using electron microscopy to observe any changes in bacterial cell structure.[13]

Data Presentation: A Framework for Quantitative Analysis

All quantitative data should be meticulously recorded and presented in a clear, tabular format for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma[Experimental Value]
MCF-7Breast Carcinoma[Experimental Value]
HCT116Colon Carcinoma[Experimental Value]
PC3Prostate Carcinoma[Experimental Value]

Table 2: Hypothetical Kinase Inhibition Profile of this compound (at 10 µM)

Kinase Target% Inhibition
EGFR[Experimental Value]
VEGFR2[Experimental Value]
Src[Experimental Value]
Pim-1[Experimental Value]
[Other Kinases][Experimental Value]

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural similarity to known kinase inhibitors provides a strong and testable primary hypothesis. The proposed experimental roadmap offers a systematic and robust approach to investigate its potential as an anticancer agent by identifying its direct molecular targets and its impact on cellular signaling pathways. Furthermore, the exploration of its antimicrobial properties represents a valuable secondary avenue of investigation. The insights gained from such studies will be instrumental in determining the therapeutic potential of this novel quinoline derivative and guiding its future development.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (n.d.). Benchchem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). Archiv der Pharmazie.
  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (n.d.). Benchchem.
  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). Chem-Impex.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). European Journal of Medicinal Chemistry.
  • physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. (n.d.). Benchchem.
  • 4-chloro-6,7-dimethoxyquinoline. (n.d.). ChemicalBook.
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances.
  • This compound. (n.d.). Benchchem.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem.
  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.).
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (n.d.). Molecules.
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). Antimicrobial Agents and Chemotherapy.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). RSC Advances.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). Molecules.

Sources

A Technical Guide to 4-chloro-5,7-dimethoxyquinoline as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-chloro-5,7-dimethoxyquinoline, a pivotal synthetic intermediate in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, and reactivity, with a strong emphasis on its application in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights. Detailed experimental protocols, data summaries, and workflow diagrams are included to facilitate further research and application.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] From the historic antimalarial quinine to modern targeted cancer therapies, the quinoline core's unique electronic and structural properties allow it to interact with a diverse range of biological targets.[3][4] This versatility has led to the development of quinoline-based drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5][6]

Within this important class of compounds, this compound has emerged as a particularly valuable building block. The chlorine atom at the 4-position serves as a versatile handle for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr) reactions.[7][8][9] The 5,7-dimethoxy substitution pattern, meanwhile, influences the molecule's electronic properties and can play a crucial role in modulating its pharmacokinetic profile and target engagement.

Physicochemical and Spectroscopic Profile

A thorough understanding of a synthetic intermediate's physical and chemical properties is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO₂[10]
Molecular Weight 223.66 g/mol [11]
CAS Number 143946-49-0[12]
Appearance Pale Brown to Light Brown Solid[11]
Melting Point 132.0 to 136.0 °C[11]
Boiling Point (Predicted) 325.2 ± 37.0 °C[11]
Density (Predicted) 1.265 ± 0.06 g/cm³[11]
Solubility DMSO (Slightly), Methanol (Slightly)[11]

Spectroscopic data is essential for reaction monitoring and final product characterization. While a comprehensive set of spectra should be acquired for each batch, typical ¹H NMR chemical shifts for this compound are observed in line with its structure.

Synthesis of this compound: A Step-by-Step Approach

The construction of the this compound scaffold can be achieved through several synthetic routes. A common and reliable method starts from 3,5-dimethoxyaniline, proceeding through a Gould-Jacobs reaction to form the quinoline core, followed by chlorination.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Quinoline Core Formation (Gould-Jacobs Reaction) cluster_1 Stage 2: Chlorination A 3,5-Dimethoxyaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-5,7-dimethoxyquinoline C->D Thermal Cyclization E 4-Hydroxy-5,7-dimethoxyquinoline G This compound E->G Chlorination F Phosphorus oxychloride (POCl₃) F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Stage 1: Synthesis of 4-Hydroxy-5,7-dimethoxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

  • Condensation: Heat the reaction mixture to 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Cyclization: After the initial condensation, slowly increase the temperature to 240-250°C. This is typically achieved using a high-temperature heating mantle or a sand bath. Maintain this temperature for 30-60 minutes to effect the thermal cyclization.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C and then pour it into a stirred solution of 10% aqueous sodium hydroxide. Heat the resulting suspension to reflux for 1 hour to hydrolyze any remaining esters.

  • Isolation: Cool the mixture to room temperature and acidify with acetic acid to precipitate the product. The crude 4-hydroxy-5,7-dimethoxyquinoline is then collected by filtration, washed with water, and dried.

Stage 2: Chlorination of 4-Hydroxy-5,7-dimethoxyquinoline

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 4-hydroxy-5,7-dimethoxyquinoline (1.0 eq) and add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) as both the reagent and solvent.

  • Chlorination: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base such as sodium carbonate or ammonium hydroxide until a precipitate forms. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield a pale brown solid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the reactivity of the C4-chloro group, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of substituents, making it a valuable intermediate for building molecular diversity.

The general mechanism for the SNAr reaction involves the attack of a nucleophile at the C4 position, forming a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atom in the quinoline ring. Subsequent loss of the chloride ion restores the aromaticity and yields the substituted product.

Common transformations of this compound include:

  • Amination: Reaction with primary or secondary amines to form 4-aminoquinoline derivatives. This is a key step in the synthesis of many bioactive molecules.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to yield 4-alkoxy or 4-aryloxyquinolines.

  • Thiolation: Reaction with thiols to produce 4-thioquinolines.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to form C-C and C-N bonds, respectively, further expanding the synthetic possibilities.[5][6]

The following diagram illustrates the diverse synthetic transformations possible from this compound:

G cluster_0 Nucleophilic Aromatic Substitution cluster_1 Palladium-Catalyzed Cross-Coupling A This compound B 4-Aminoquinolines A->B R₂NH C 4-Alkoxy/Aryloxyquinolines A->C ROH/ArOH, Base D 4-Thioquinolines A->D RSH, Base E 4-Aryl/Alkylquinolines A->E R-B(OH)₂ [Pd], Base (Suzuki) F 4-Alkynylquinolines A->F R-C≡CH [Pd], Cu(I) (Sonogashira) G 4-Aminoquinolines A->G R₂NH [Pd], Base (Buchwald-Hartwig)

Caption: Synthetic utility of this compound.

Applications in Drug Discovery: A Case Study

While this compound is a versatile intermediate, its regioisomer, 4-chloro-6,7-dimethoxyquinoline, is a well-documented key intermediate in the synthesis of several targeted anticancer drugs, including cabozantinib and tivozanib.[11][13][14] The synthetic strategies employed for these drugs highlight the importance of the 4-chloroquinoline scaffold in modern drug development.

For instance, the synthesis of various c-Met inhibitors has been reported starting from 4-chloro-6,7-dimethoxyquinoline.[15] A general procedure for the synthesis of N-aryl-6,7-dimethoxyquinolin-4-amines, a class of compounds with potential kinase inhibitory activity, is provided below as a representative example of the utility of this class of intermediates.

Representative Experimental Protocol: Synthesis of N-(Substituted aryl)-6,7-dimethoxyquinolin-4-amine
  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the desired substituted aniline (1.2 eq) in a suitable solvent such as isopropanol or ethanol.

  • Reaction: Heat the mixture to reflux for 5-8 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The resulting solid residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired N-(substituted aryl)-6,7-dimethoxyquinolin-4-amine.[15]

Safety, Handling, and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] All manipulations should be performed in a well-ventilated fume hood.[16] It is classified as a toxic solid and may cause skin, eye, and respiratory irritation.[16][17]

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[11][16]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the C4-chloro group provide a robust platform for the generation of diverse molecular libraries. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers working to develop the next generation of quinoline-based therapeutics.

References
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Quinoline - Wikipedia. (URL: )
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: )
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: )
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: )
  • The Skraup Synthesis of Quinolines - ResearchG
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (URL: )
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: )
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (URL: )
  • Classical synthetic route of quinoline.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • This compound | 143946-49-0 | Benchchem. (URL: )
  • 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 - ChemicalBook. (URL: )
  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline - Benchchem. (URL: )
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)
  • 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem. (URL: )
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: )
  • This compound-3-carbonitrile | CAS 331662-73-8 | SCBT. (URL: )
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. (URL: )
  • The Medicinal Chemistry of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide - Benchchem. (URL: )
  • 4-chloro-6,7-dimethoxyquinoline (cas 35654-56-9) SDS/MSDS download - Guidechem. (URL: )

Sources

Navigating the Chemical Landscape of 4-Chloro-5,7-dimethoxyquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Within this esteemed class of compounds, 4-chloro-5,7-dimethoxyquinoline emerges as a particularly compelling core for chemical space exploration. The strategic placement of the methoxy groups significantly influences the electronic properties of the quinoline ring, while the chlorine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and potential for derivatization of the this compound core. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and explore the structure-activity relationships that can guide the rational design of novel bioactive molecules.

The Strategic Importance of the this compound Scaffold

The quinoline ring system is a cornerstone of numerous pharmaceuticals due to its ability to interact with a wide array of biological targets.[3][4] The 5,7-dimethoxy substitution pattern is of particular interest as it electronically enriches the benzene portion of the scaffold, potentially modulating target binding and pharmacokinetic properties. The methoxy groups can act as hydrogen bond acceptors and their lipophilicity can influence cell permeability. Furthermore, the presence of a chlorine atom at the 4-position is a key strategic feature. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and versatile gateway to a vast chemical space.[5] This allows for the systematic introduction of a wide variety of functional groups, enabling the fine-tuning of a molecule's pharmacological profile.

Synthesis of the Core Scaffold: A Stepwise Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence, beginning with commercially available starting materials. The general strategy involves the construction of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination step. While a direct protocol for the 5,7-dimethoxy isomer is not extensively documented, a robust synthesis can be designed by adapting established procedures for the analogous 6,7-dimethoxyquinoline.[6][7]

Synthesis of 4-Hydroxy-5,7-dimethoxyquinoline

A common and effective method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction. However, a more modern and often higher-yielding approach starts from a substituted acetophenone.

Experimental Protocol: Synthesis of 4-Hydroxy-5,7-dimethoxyquinoline

Step 1: Nitration of 3,5-Dimethoxyacetophenone

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,5-dimethoxyacetophenone in glacial acetic acid at room temperature.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water with vigorous stirring to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 2-nitro-3,5-dimethoxyacetophenone.

Step 2: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • To a solution of 2-nitro-3,5-dimethoxyacetophenone in an appropriate solvent such as toluene or DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6]

  • Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude 1-(2-nitro-3,5-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Reductive Cyclization

  • Dissolve the crude enaminone from the previous step in a suitable solvent system, such as a mixture of ethanol and acetic acid.

  • Add a reducing agent, such as iron powder or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using iron, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, the reaction is typically run at room temperature under atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, if iron was used, filter the hot reaction mixture through a pad of celite to remove the iron salts. For hydrogenation, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting solid is 4-hydroxy-5,7-dimethoxyquinoline, which can be purified by recrystallization.

Chlorination of 4-Hydroxy-5,7-dimethoxyquinoline

The conversion of the 4-hydroxy group to the crucial 4-chloro handle is a standard transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃).[6][8]

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 4-hydroxy-5,7-dimethoxyquinoline to an excess of phosphorus oxychloride (POCl₃). A co-solvent such as toluene can also be used.[6]

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 8-9. This will precipitate the product.

  • Filter the solid, wash it with water, and dry it under vacuum to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Exploring the Chemical Space: Key Derivatization Strategies

The this compound core offers multiple avenues for structural modification. The primary and most facile of these is the nucleophilic substitution at the C4 position. However, a comprehensive exploration of the chemical space should also consider modifications at other positions on the quinoline ring and of the methoxy substituents.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-chloro group is highly activated towards SNAr, allowing for the introduction of a wide range of nucleophiles.[5] This is the most common strategy for building libraries of analogues for biological screening.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C4-Position

Nucleophile ClassExample NucleophileGeneral ConditionsExpected Product
Amines Anilines, AlkylaminesHeat in a polar solvent (e.g., isopropanol, DMF), often with a base (e.g., K₂CO₃, Et₃N)4-Amino-5,7-dimethoxyquinolines
Alcohols/Phenols Phenols, AlkoxidesStrong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF)4-Aryloxy/Alkoxy-5,7-dimethoxyquinolines
Thiols Thiophenols, AlkylthiolsBase (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., DMF, ethanol)4-Arylthio/Alkylthio-5,7-dimethoxyquinolines
Carbon Nucleophiles Malonates, CyanidesBase-mediated or transition metal-catalyzed (e.g., Palladium)4-Alkyl/Cyano-5,7-dimethoxyquinolines

Experimental Protocol: General Procedure for SNAr with an Amine

  • In a sealed tube or microwave vial, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a suitable solvent such as isopropanol, n-butanol, or DMF.

  • Add a base, such as potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.), if the amine salt is not desired as a byproduct.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, or utilize microwave irradiation for accelerated reaction times.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-5,7-dimethoxyquinoline derivative.

Functionalization of the Quinoline Ring

While the C4 position is the most reactive towards nucleophiles, other positions on the quinoline ring can be functionalized, primarily through electrophilic aromatic substitution or modern C-H activation strategies. The electron-donating methoxy groups at positions 5 and 7 will direct electrophiles to the C6 and C8 positions.

3.2.1. Electrophilic Aromatic Substitution

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed.[9][10] The strong activating effect of the two methoxy groups suggests that these reactions should proceed under relatively mild conditions. The C6 and C8 positions are the most likely sites of substitution.

EAS

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles.[1][5] Palladium, rhodium, and iridium catalysts are commonly used to direct the formation of new carbon-carbon or carbon-heteroatom bonds at specific C-H positions, often guided by a directing group. The nitrogen atom of the quinoline ring can itself act as a directing group, typically favoring functionalization at the C8 position.

CH_Activation

Modification of the Methoxy Groups

The methoxy groups themselves can be modified to explore further chemical space.

3.3.1. Demethylation

Cleavage of one or both methyl ethers to the corresponding hydroxyl groups can be achieved using various reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or pyridinium hydrochloride.[11][12][13] Selective demethylation can sometimes be achieved by carefully controlling the reaction conditions. The resulting hydroxyl groups can serve as new points for derivatization, for example, through etherification or esterification.

3.3.2. Bioisosteric Replacement

In medicinal chemistry, it is often beneficial to replace methoxy groups with other functionalities that mimic their steric and electronic properties while potentially improving metabolic stability or target interactions. This concept is known as bioisosterism.

Table 2: Potential Bioisosteric Replacements for Methoxy Groups

BioisostereRationale for Replacement
-F, -CF₃, -OCF₃ Modulate electronics and lipophilicity, improve metabolic stability.
-NH₂, -NHR Introduce hydrogen bond donating capability.
-CH₃, -CH₂CH₃ Increase lipophilicity, explore steric effects.
-SCH₃ Similar size and electronics to methoxy.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. In the context of kinase inhibition, a prevalent target class for quinoline-based drugs, several key SAR trends have been established for related scaffolds that can guide the design of novel this compound derivatives:

  • The 4-Anilino Moiety: The substitution of the 4-chloro group with various anilines is a cornerstone of many potent kinase inhibitors. The substituents on the aniline ring play a crucial role in determining potency and selectivity.

  • The 7-Position: The substituent at the 7-position is often critical for activity. In the case of this compound, the methoxy group at this position is a key feature. Exploring modifications of this group, as discussed in section 3.3, could lead to improved compounds.

  • The 5-Position: The influence of the 5-methoxy group is less commonly explored in the literature compared to the 6 and 7 positions. This presents a unique opportunity for discovering novel SAR with the this compound core.

SAR

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations, and the reactive 4-chloro group provides a robust and versatile handle for extensive chemical space exploration. By systematically applying the derivatization strategies outlined in this guide—nucleophilic substitution at C4, functionalization of the quinoline ring, and modification of the methoxy groups—researchers can generate diverse libraries of compounds for biological screening. The insights into the structure-activity relationships of related quinoline derivatives provide a rational basis for the design of new molecules with enhanced potency, selectivity, and drug-like properties. This technical guide serves as a foundational resource to empower scientists in their pursuit of innovative medicines based on the this compound core.

References

  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (URL: [Link])

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (URL: [Link])

  • Demethylation of Polymethoxyflavones by Human Gut Bacterium, Blautia sp. MRG-PMF1. (URL: [Link])

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (URL: [Link])

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (URL: [Link])

  • A Catalysis Guide Focusing on C–H Activation Processes - SciELO. (URL: [Link])

  • Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. (URL: [Link])

  • Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. (URL: [Link])

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC - NIH. (URL: [Link])

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

Sources

The Synthesis and Strategic Importance of 4-Chloro-6,7-dimethoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the foundational structure of numerous bioactive compounds and pharmaceuticals.[1] Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding have made it a cornerstone in drug discovery, leading to the development of antimalarial, antibacterial, and anticancer agents.[1][2] Within this vital class of compounds, 4-chloro-6,7-dimethoxyquinoline has emerged as a critical building block, particularly in the synthesis of targeted cancer therapies. This guide provides an in-depth exploration of the discovery, synthesis, and key applications of this versatile intermediate, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Evolution of Quinoline Synthesis

While a singular "discovery" paper for 4-chloro-6,7-dimethoxyquinoline is not readily apparent in the historical literature, its existence is a direct result of over a century of advancements in quinoline synthesis. The initial isolation of quinoline from coal tar in 1834 by Runge marked the beginning of extensive research into this heterocyclic system.[2] Foundational named reactions established the groundwork for accessing a diverse array of substituted quinolines.

Key historical syntheses that paved the way for compounds like 4-chloro-6,7-dimethoxyquinoline include:

  • The Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3]

  • The Conrad-Limpach Synthesis (1887): Discovered by Max Conrad and Leonhard Limpach, this method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[4][5][6] This is particularly relevant as 4-hydroxyquinolines are the direct precursors to 4-chloroquinolines.

  • The Combes Quinoline Synthesis (1888): This reaction utilizes the condensation of anilines with β-diketones to yield substituted quinolines.[1][7]

These classical methods, while historically significant, have been refined over the years to improve yields, regioselectivity, and substrate scope, enabling the efficient production of highly functionalized quinolines like the subject of this guide.

Physicochemical and Spectroscopic Profile

4-Chloro-6,7-dimethoxyquinoline is a crystalline solid, typically appearing as a white to light brown powder.[8][9] Its structure, featuring a quinoline core with a chlorine atom at the 4-position and two methoxy groups at the 6- and 7-positions, gives it a unique combination of electronic and steric properties that are advantageous for its role as a synthetic intermediate.

PropertyValueReference
Molecular Formula C₁₁H₁₀ClNO₂[10]
Molecular Weight 223.66 g/mol [8]
CAS Number 35654-56-9[10]
Appearance White to light brown crystalline powder[8][9]
Melting Point 132-136 °C[8]
Boiling Point 325.197 °C at 760 mmHg (Predicted)[8]
Density 1.265 g/cm³ (Predicted)[8]
Solubility DMSO (Slightly), Methanol (Slightly)[9]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H)[11]
Mass Spectrometry (ESI-MS) m/z 224 [M+H]⁺[12]

Strategic Synthesis of 4-Chloro-6,7-dimethoxyquinoline

The synthesis of 4-chloro-6,7-dimethoxyquinoline is a multi-step process that has been optimized for large-scale production due to its industrial importance. A common and efficient route begins with 3,4-dimethoxyacetophenone and proceeds through the formation of the key intermediate, 4-hydroxy-6,7-dimethoxyquinoline, followed by a crucial chlorination step.

A Representative Synthetic Workflow

A widely employed synthetic pathway can be broken down into four key stages:

  • Nitration: 3,4-Dimethoxyacetophenone is nitrated to yield 2-nitro-4,5-dimethoxyacetophenone.

  • Condensation: The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.

  • Reductive Cyclization: The enaminone undergoes hydrogenation, which reduces the nitro group to an amine, followed by an intramolecular cyclization to afford 4-hydroxy-6,7-dimethoxyquinoline.

  • Chlorination: The final and critical step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[11]

G cluster_0 Synthesis of 4-Chloro-6,7-dimethoxyquinoline 3,4-Dimethoxyacetophenone 3,4-Dimethoxyacetophenone 2-Nitro-4,5-dimethoxyacetophenone 2-Nitro-4,5-dimethoxyacetophenone 3,4-Dimethoxyacetophenone->2-Nitro-4,5-dimethoxyacetophenone Nitration Enaminone Intermediate Enaminone Intermediate 2-Nitro-4,5-dimethoxyacetophenone->Enaminone Intermediate Condensation (DMF-DMA) 4-Hydroxy-6,7-dimethoxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline Enaminone Intermediate->4-Hydroxy-6,7-dimethoxyquinoline Reductive Cyclization (Hydrogenation) 4-Chloro-6,7-dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline->4-Chloro-6,7-dimethoxyquinoline Chlorination (POCl₃)

Caption: A representative synthetic workflow for 4-chloro-6,7-dimethoxyquinoline.

In-Depth Look at the Crucial Chlorination Step

The conversion of 4-hydroxy-6,7-dimethoxyquinoline to its 4-chloro derivative is a pivotal transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step, often used in excess or with a solvent like diethylene glycol dimethyl ether.[11][13]

Mechanism of Chlorination with POCl₃:

The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is believed to proceed via a mechanism analogous to a Vilsmeier-Haack reaction.[13]

  • Activation of POCl₃: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Ester Intermediate: This nucleophilic attack leads to the formation of a phosphate ester intermediate and the displacement of a chloride ion.

  • Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring.

  • Product Formation: This attack results in the displacement of the phosphate group, yielding the final 4-chloro-6,7-dimethoxyquinoline product.[13][14]

G 4-Hydroxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline R-OH Intermediate Phosphate Ester Intermediate 4-Hydroxyquinoline->Intermediate Nucleophilic attack on P POCl3 Phosphorus Oxychloride POCl₃ POCl3->Intermediate Product 4-Chloro-6,7-dimethoxyquinoline R-Cl Intermediate->Product Nucleophilic attack by Cl⁻ Chloride Chloride Ion Cl⁻ Chloride->Product

Caption: Simplified mechanism of chlorination of 4-hydroxyquinoline with POCl₃.

Experimental Protocol for Chlorination:

The following is a representative experimental protocol for the chlorination step:

  • In a suitable reaction vessel, 4-hydroxy-6,7-dimethoxyquinoline is suspended in a solvent such as diethylene glycol dimethyl ether or used neat with an excess of phosphorus oxychloride.[11]

  • Phosphorus oxychloride is added to the mixture.

  • The reaction mixture is heated to a temperature typically ranging from 60-120°C for a period of 1 to 15 hours.[8]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[8]

  • Upon completion, the reaction mixture is cooled, and the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base, such as an aqueous solution of potassium carbonate, to precipitate the crude product.[8]

  • The crude product is collected by filtration and purified by recrystallization, commonly from a mixture of ethyl acetate and ethanol, to yield pure 4-chloro-6,7-dimethoxyquinoline.[11]

The Role of 4-Chloro-6,7-dimethoxyquinoline in Drug Development

The primary significance of 4-chloro-6,7-dimethoxyquinoline lies in its role as a key intermediate in the synthesis of several potent tyrosine kinase inhibitors (TKIs) used in oncology. The chlorine atom at the 4-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAᵣ) reactions. This allows for the facile introduction of various side chains, often containing amine functionalities, which are crucial for the binding of the drug molecule to the ATP-binding pocket of the target kinase.

Key Applications in Anticancer Drug Synthesis:

4-Chloro-6,7-dimethoxyquinoline is a pivotal precursor for the synthesis of:

  • Cabozantinib: An anticancer drug used to treat medullary thyroid cancer and renal cell carcinoma.

  • Tivozanib: A VEGFR inhibitor used for the treatment of renal cell carcinoma.[4]

The 6,7-dimethoxy substitution pattern is also a common feature in many kinase inhibitors, as it can enhance solubility, metabolic stability, and provide important interactions within the active site of the enzyme.

Conclusion

4-Chloro-6,7-dimethoxyquinoline, while not having a dramatic discovery story of its own, represents the culmination of decades of research in heterocyclic chemistry. Its strategic importance in the synthesis of modern, life-saving anticancer drugs is undeniable. A thorough understanding of its synthesis, reactivity, and physicochemical properties is therefore essential for researchers and professionals in the field of drug development. This guide has provided a comprehensive overview of these aspects, highlighting the causality behind experimental choices and grounding the information in authoritative references.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. Available at: [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. Available at: [Link]

  • Conrad-Limpach Reaction.
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]

  • 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem. Available at: [Link]

  • Conrad-Limpach synthesis - Wikipedia. Available at: [Link]

  • Conrad-Limpach Synthesis - SynArchive. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. Available at: [Link]

  • (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. Available at: [Link]

  • POCl3 Mechanism for Activated Chlorine Formation - Common Organic Chemistry. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones - PubMed. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-chloro-5,7-dimethoxyquinoline: Navigating a Sparse Data Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Formidable challenges were encountered in compiling a comprehensive technical guide on 4-chloro-5,7-dimethoxyquinoline (CAS No. 143946-49-0). Publicly accessible scientific databases and literature predominantly feature its isomer, 4-chloro-6,7-dimethoxyquinoline, leaving a significant void in the experimental data for the 5,7-dimethoxy substituted compound. This guide, therefore, serves a dual purpose: to present the limited yet valuable information unearthed for this compound and to provide a detailed comparative analysis with its well-documented isomer, offering insights that may guide future research and experimental design.

Introduction: The Quinoline Scaffold and the Significance of Methoxy and Chloro Substitutions

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. The introduction of methoxy (-OCH₃) and chloro (-Cl) groups onto this scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. The precise positioning of these substituents is critical, as isomers with identical molecular formulas can exhibit vastly different biological effects. This guide focuses on the specific, yet sparsely documented isomer, this compound.

Physicochemical Properties: A Comparative Overview

PropertyThis compound4-chloro-6,7-dimethoxyquinoline
CAS Number 143946-49-035654-56-9[1][2]
Molecular Formula C₁₁H₁₀ClNO₂C₁₁H₁₀ClNO₂[1][2]
Molecular Weight 223.66 g/mol 223.66 g/mol [1][2]
Appearance Not availableLight brown or white to almost white crystalline powder[1][2]
Melting Point Not available132 - 136 °C[1][2]
Boiling Point Not available325.2 °C (Predicted)
Solubility Not availableSlightly soluble in DMSO and Methanol
Predicted XlogP 2.82.8

Chemical Structure and Reactivity

The chemical structure of this compound dictates its reactivity. The chlorine atom at the 4-position, activated by the electron-withdrawing effect of the quinoline nitrogen, is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, making it a valuable intermediate for creating diverse chemical libraries for drug discovery.

Caption: Chemical structure of this compound.

While specific experimental protocols for the synthesis of this compound are not available, a plausible synthetic route can be extrapolated from the well-established synthesis of its 6,7-dimethoxy isomer. The synthesis would likely involve the chlorination of the corresponding 4-hydroxy-5,7-dimethoxyquinoline precursor.

Hypothetical Synthetic Workflow:

synthesis_workflow start 3,5-Dimethoxyaniline step1 Cyclization Reaction start->step1 intermediate 4-Hydroxy-5,7-dimethoxyquinoline step1->intermediate step2 Chlorination (e.g., POCl3) intermediate->step2 product This compound step2->product

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization: Predicted Data

Without experimental spectra, we must rely on predictive models and comparisons with related structures to anticipate the key spectroscopic features of this compound.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the methoxy groups. The chemical shifts will be influenced by the positions of the electron-donating methoxy groups and the electron-withdrawing chloro and nitrogen atoms.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the chlorine, nitrogen, and oxygen atoms are expected to appear at characteristic downfield shifts.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M) and a characteristic M+2 peak with an intensity of approximately one-third of the M peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy groups.

Potential Applications in Drug Development

The quinoline scaffold is a cornerstone in the development of various therapeutic agents. While the biological activity of this compound has not been extensively reported, its structural similarity to known biologically active molecules suggests potential for investigation in several areas:

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Agents: The quinoline core is found in several antibacterial and antifungal drugs.

  • Kinase Inhibitors: The 4-anilinoquinoline scaffold, which can be synthesized from 4-chloroquinolines, is a well-established pharmacophore for kinase inhibitors.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for its 6,7-dimethoxy isomer and general knowledge of chloro-substituted aromatic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents a molecule of interest within the vast chemical space of quinoline derivatives. However, the current lack of comprehensive experimental data severely limits its immediate application in drug discovery and development. This guide highlights the critical need for the synthesis and thorough characterization of this compound to unlock its potential. Future research should focus on:

  • Developing and publishing a robust synthetic protocol.

  • Performing detailed spectroscopic analysis (NMR, IR, MS) to confirm its structure and provide reference data.

  • Evaluating its physicochemical properties, such as solubility and stability.

  • Screening for biological activity in relevant therapeutic areas.

By addressing these knowledge gaps, the scientific community can fully assess the potential of this compound and its derivatives as valuable tools for researchers and as potential starting points for the development of new medicines.

References

Please note that due to the scarcity of data on this compound, the references provided are for the isomeric compound, 4-chloro-6,7-dimethoxyquinoline, and general information on quinoline chemistry.

Sources

Methodological & Application

Foreword: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-chloro-5,7-dimethoxyquinoline in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged pharmacophore."[1] This designation is reserved for molecular frameworks that can serve as ligands for a diverse range of biological targets, a testament to their unique structural and electronic properties. The rigid, planar nature of the quinoline scaffold provides a defined orientation for substituents to engage in specific interactions with macromolecules, while the heterocyclic nitrogen atom can act as a crucial hydrogen bond acceptor.[1] The synthetic tractability of the quinoline nucleus allows for extensive functionalization, enabling the creation of vast chemical libraries for high-throughput screening and the fine-tuning of pharmacological activity.[1]

This guide focuses on a specific, highly functionalized derivative: This compound . While its isomer, 4-chloro-6,7-dimethoxyquinoline, is a well-documented and critical intermediate in the synthesis of approved anticancer drugs like Cabozantinib and Tivozanib,[2][3][4][5] the 5,7-dimethoxy substitution pattern represents a less explored, yet highly promising, scaffold for novel therapeutic development. The strategic placement of the methoxy groups at the C5 and C7 positions significantly alters the molecule's electronic distribution and steric profile compared to its famous cousin, opening new avenues for targeting different biological pathways.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the synthetic rationale for obtaining this compound and provides detailed, field-proven protocols for evaluating its potential as a therapeutic agent, from initial cytotoxicity screening to mechanistic investigations into its mode of action.

Part 1: Synthesis and Characterization

The successful evaluation of any novel compound begins with a reliable synthetic route. The preparation of this compound is predicated on the availability of the key starting material, 3,5-dimethoxyaniline.[1] The synthesis proceeds through the formation of the 4-hydroxyquinoline core (a quinolin-4-one), a critical preliminary step, which is then followed by a chlorination reaction.[1]

A common and effective strategy involves a Gould-Jacobs or Conrad-Limpach type reaction, where 3,5-dimethoxyaniline is reacted with a suitable three-carbon electrophile, followed by thermal cyclization to form the heterocyclic ring system. The resulting 4-hydroxy-5,7-dimethoxyquinoline intermediate is then converted to the target compound using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

G cluster_synthesis Synthetic Workflow A 3,5-Dimethoxyaniline C Condensation & Thermal Cyclization A->C B Diethyl (ethoxymethylene)malonate (or similar C3 synthon) B->C D 4-Hydroxy-5,7-dimethoxyquinoline C->D Formation of Quinolin-4-one Core E Chlorination (e.g., POCl₃) D->E F This compound E->F Final Product

Caption: General synthetic workflow for this compound.

Part 2: Primary Screening - Assessing Antiproliferative Activity

The foundational step in evaluating a novel quinoline derivative for oncology applications is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of their viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[7]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8][9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a no-treatment control.[9]

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9] Agitate the plate gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (OD) at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (OD_treated / OD_control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[7]

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Serial Dilutions of This compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate Viability & Determine IC₅₀ H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation: Hypothetical IC₅₀ Values
Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
This compoundMCF-7 (Breast)72Experimental Value
This compoundHCT-116 (Colon)72Experimental Value
This compoundA549 (Lung)72Experimental Value
Doxorubicin (Positive Control)MCF-7 (Breast)72Reference Value

Part 3: Mechanistic Elucidation

Once antiproliferative activity is confirmed, the next critical phase is to investigate the compound's mechanism of action. Given the prevalence of kinase inhibition among quinoline derivatives,[10] this is a primary avenue of exploration. Additionally, determining whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) is essential.

Application Note 1: Kinase Inhibition Profile

Many quinoline-based drugs function by competing with ATP at the catalytic site of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A generic in vitro kinase assay can provide a rapid assessment of whether this compound has activity against a panel of relevant kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR, or intracellular kinases like Src, Abl).

G cluster_kinase Mechanism of Kinase Inhibition cluster_normal Normal Kinase Activity cluster_inhibited Inhibited State ATP ATP Kinase Kinase Active Site ATP->Kinase Product Phosphorylated Substrate Kinase->Product Substrate Substrate Protein Substrate->Product Inhibitor 4-chloro-5,7- dimethoxyquinoline Inhibitor->Kinase Competitive Binding

Caption: Competitive inhibition of a kinase active site by the compound.
Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescent Format)

Objective: To determine if this compound inhibits the activity of a specific protein kinase.

Methodology (Example using ADP-Glo™ Assay Principle):

  • Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP in a reaction buffer. Add this compound at various concentrations. Include a "no inhibitor" positive control and a "no kinase" negative control.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). During this time, the active kinase will phosphorylate its substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: A decrease in luminescence in the presence of the compound indicates kinase inhibition. Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Application Note 2: Apoptosis Induction

A common mechanism for anticancer drugs is the induction of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic or necrotic cells where membrane integrity is lost.

Protocol 3: Annexin V/PI Apoptosis Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • 6-well plates

  • FITC Annexin V Apoptosis Detection Kit with PI

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.[7][8]

  • Cell Harvesting: Harvest both the adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from each well to ensure all apoptotic cells are collected.[7][8]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[7][8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

Data Interpretation:

  • Annexin V(-) / PI(-): Live cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

G cluster_workflow Annexin V/PI Assay Workflow A Seed & Treat Cells with Compound B Harvest Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & Propidium Iodide (PI) D->E F Incubate 15 min in Dark E->F G Analyze via Flow Cytometry F->G H Quantify Live, Apoptotic, & Necrotic Populations G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Part 4: Future Directions and Conclusion

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound. Positive results from these assays would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the chloro- and methoxy- groups to optimize potency and selectivity.

  • Broad Panel Kinase Screening: Testing against a large panel of kinases to identify specific targets and potential off-target effects.

  • Cell Cycle Analysis: Investigating if the compound induces cell cycle arrest at specific phases (e.g., G2/M), a common mechanism for anticancer agents.[8]

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models.

References

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives.
  • BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • ChemicalBook. (2026). 4-chloro-6,7-dimethoxyquinoline.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications.
  • BenchChem. This compound.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Fry, D. W., et al. (1997). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and Nucleophilic Aromatic Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Functionalization of the quinoline nucleus is a key strategy in drug discovery, and nucleophilic aromatic substitution (SNAr) at the 4-position of 4-chloroquinolines is a powerful method for introducing molecular diversity. The inherent electron-withdrawing nature of the quinoline nitrogen atom renders the C4 position electrophilic and susceptible to attack by nucleophiles.[2]

In the case of 4-chloro-5,7-dimethoxyquinoline, the two methoxy groups at the 5 and 7-positions are electron-donating. While electron-donating groups can sometimes decrease the rate of SNAr reactions by increasing the electron density of the ring, their positions relative to the reaction center are crucial.[3] In this specific isomer, the methoxy groups do not directly participate in resonance stabilization of the negative charge in the Meisenheimer intermediate of a C4-substitution, unlike a methoxy group at the 6 or 8-position. Therefore, this compound remains a viable substrate for SNAr reactions, allowing for the synthesis of a diverse library of compounds for biological screening.

This guide provides detailed protocols for the nucleophilic aromatic substitution on this compound, covering both traditional SNAr and modern palladium-catalyzed Buchwald-Hartwig amination methodologies.

Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[4] First, the nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the second, typically rapid step, the chloride leaving group is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product. The presence of the nitrogen atom in the quinoline ring helps to stabilize the negative charge of the Meisenheimer complex.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides an alternative and often more versatile method for the formation of carbon-nitrogen bonds.[6] The catalytic cycle involves the oxidative addition of the 4-chloroquinoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 4-aminoquinoline and regenerate the Pd(0) catalyst.[7] This method is particularly useful for coupling less nucleophilic amines or when SNAr conditions are not effective.[8]

Experimental Protocols

Protocol 1: General Procedure for SNAr with Amines via Conventional Heating

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. Optimization of temperature and reaction time may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Solvent (e.g., n-Butanol, Isopropanol, DMSO, or DMF)

  • Base (optional, e.g., K₂CO₃, Et₃N, if the amine salt is used or for less reactive amines)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Stir plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add this compound and the chosen solvent.

  • Begin stirring the solution and add the amine nucleophile. If a base is required, add it at this stage.

  • Place the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[9]

Protocol 2: Microwave-Assisted SNAr with Amines

Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields and shorter reaction times.[10]

Materials:

  • This compound (1.0 eq)

  • Amine (1.5 eq)

  • Solvent (e.g., DMSO, DMF, or solvent-free)[2]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound and the desired amine.[2]

  • If using a solvent, add it to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-30 minutes).[2][11]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general guideline for the palladium-catalyzed amination of this compound. The choice of ligand and base can be critical and may require screening for optimal results.[12]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)[13]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 eq)[12]

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)[12]

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous, deoxygenated solvent.

  • Add this compound and the amine.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

Reaction TypeNucleophile ScopeCatalyst/Ligand SystemBaseSolventTemperature (°C)
SNAr (Conventional) Primary & Secondary Aliphatic/Aromatic Amines, Phenols, ThiolsN/AOptional (K₂CO₃, Et₃N)n-BuOH, Isopropanol, DMSO, DMF80 - 120
SNAr (Microwave) Primary & Secondary Aliphatic/Aromatic AminesN/AOptionalDMSO, DMF, Solvent-free120 - 180
Buchwald-Hartwig Primary & Secondary Aliphatic/Aromatic Amines, AmidesPd₂(dba)₃ or Pd(OAc)₂ with XPhos, RuPhos, BINAP, DavePhos[13]NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF80 - 110

Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification reagents Combine this compound, nucleophile, solvent, and catalyst/base (if applicable) inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm heating Heat Reaction Mixture (Conventional or Microwave) inert_atm->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Extraction or Filtration cooling->extraction drying Dry and Concentrate extraction->drying chromatography Column Chromatography or Recrystallization drying->chromatography analysis Characterization (NMR, MS, etc.) chromatography->analysis

Caption: A general workflow for the synthesis and purification of substituted 5,7-dimethoxyquinolines.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature or reaction time.2. Inactive reagents (substrate or nucleophile degradation).3. Poorly soluble reagents.4. For Buchwald-Hartwig: Inactive catalyst or ligand.1. Increase temperature and/or reaction time.2. Use fresh, purified reagents.3. Choose a solvent in which all components are soluble at the reaction temperature (e.g., DMSO, DMF).4. Use a fresh catalyst/ligand, or screen different catalyst systems.
Formation of Side Products 1. Decomposition of starting materials or product at high temperatures.2. Competing side reactions (e.g., elimination).3. For Buchwald-Hartwig: Hydrodehalogenation of the starting material.1. Lower the reaction temperature and extend the reaction time.2. Carefully control the stoichiometry of reagents.3. For Buchwald-Hartwig: Ensure anhydrous and anaerobic conditions. Screen different ligands or bases.
Difficult Product Purification 1. Product has similar polarity to starting materials or byproducts.2. Product is an oil and difficult to crystallize.1. Optimize the mobile phase for column chromatography.2. Consider derivatization to a solid (e.g., salt formation) for purification, followed by regeneration of the free base.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[14][15]

  • This compound: Chloroquinolines should be handled with care as they can be irritants and potentially toxic. Avoid inhalation of dust and contact with skin and eyes.[14]

  • Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.[16]

  • Palladium Catalysts: Palladium catalysts are often pyrophoric and should be handled under an inert atmosphere. They can also be toxic and should not be inhaled.

  • Solvents: Many organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]

References

Sources

synthesis of kinase inhibitors using 4-chloro-5,7-dimethoxyquinoline

This compound is a highly valuable and versatile starting material for the synthesis of quinoline-based kinase inhibitors. The protocols provided herein for SNAr and Buchwald-Hartwig amination represent robust and field-proven methods for accessing a wide range of 4-aminoquinoline derivatives. By further applying Suzuki-Miyaura coupling, medicinal chemists can introduce additional diversity at the C-4 position, enabling a thorough exploration of the structure-activity relationship (SAR) for various kinase targets. The continued development of novel derivatives from this scaffold holds significant promise for the discovery of next-generation targeted cancer therapies. [2]

References

  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide - Benchchem.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC - NIH.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC.
  • A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline - Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs - Benchchem.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH.
  • 4-Chloro-6,7-dimethoxyquinoline - PMC - NIH.
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate.
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.

Application Notes and Protocols for the Large-Scale Synthesis of 4-chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

4-Chloro-5,7-dimethoxyquinoline is a critical heterocyclic building block in modern medicinal chemistry. Its substituted quinoline scaffold is integral to the development of various pharmacologically active agents. While many quinoline derivatives have been explored for applications ranging from antimalarial to anticancer therapies, the efficient, scalable, and safe production of specific isomers like this compound remains a topic of significant interest for researchers, scientists, and drug development professionals.[1][2] The protocols detailed herein are designed to provide a robust and reproducible pathway for its synthesis on a large scale.

The selected synthetic strategy is a two-stage process designed for industrial applicability. It begins with the construction of the core heterocyclic system to form the precursor, 4-hydroxy-5,7-dimethoxyquinoline, followed by a direct and high-yielding chlorination to furnish the final product. This approach is predicated on the well-established Gould-Jacobs reaction, a classic and reliable method for quinoline synthesis that is amenable to scale-up.[3][4]

Rationale for Synthetic Route Selection:
  • Convergence and Efficiency: A two-stage route allows for the purification of a stable intermediate, ensuring high purity of the final product.

  • Scalability: The Gould-Jacobs reaction, while requiring high temperatures, is a proven method for large-scale quinoline production.[4] The subsequent chlorination is a standard industrial transformation.

  • Raw Material Availability: The primary starting materials, 3,5-dimethoxyaniline and diethyl ethoxymethylenemalonate (EMME), are commercially available, ensuring a stable supply chain for continuous manufacturing.

The overall synthetic workflow is visualized below.

G cluster_stage1 Stage 1: Synthesis of 4-Hydroxy Intermediate cluster_stage2 Stage 2: Chlorination A 3,5-Dimethoxyaniline C Diethyl 2-(((3,5-dimethoxyphenyl)amino)methylene)malonate A->C Condensation (Ethanol, Reflux) B Diethyl Ethoxymethylenemalonate (EMME) B->C Condensation (Ethanol, Reflux) D 4-Hydroxy-5,7-dimethoxyquinoline-3-carboxylate C->D Thermal Cyclization (High-Temp Solvent) E 4-Hydroxy-5,7-dimethoxyquinoline D->E Saponification & Decarboxylation (NaOH, then Acid) F This compound E->F Chlorination (POCl₃)

Caption: High-level overview of the two-stage synthetic workflow.

Stage 1: Synthesis of 4-Hydroxy-5,7-dimethoxyquinoline

This stage focuses on constructing the quinoline ring system from aniline precursors. The Gould-Jacobs reaction proceeds in three distinct operational steps: condensation, thermal cyclization, and finally, saponification followed by decarboxylation.[3]

Step 1.1: Condensation of 3,5-Dimethoxyaniline with EMME

This initial step involves the reaction of 3,5-dimethoxyaniline with diethyl ethoxymethylenemalonate (EMME). It is a nucleophilic substitution reaction where the aniline displaces the ethoxy group of EMME to form a stable enamine intermediate.[5]

Protocol:

  • Charge a suitable glass-lined reactor with 3,5-dimethoxyaniline (1.0 eq) and anhydrous ethanol (5 L/kg of aniline).

  • Begin agitation and add diethyl ethoxymethylenemalonate (1.05 eq) to the reactor.

  • Heat the mixture to reflux (approx. 78-80 °C) and maintain for 2-3 hours.

  • Monitor the reaction for the disappearance of 3,5-dimethoxyaniline using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature (20-25 °C). The product, diethyl 2-(((3,5-dimethoxyphenyl)amino)methylene)malonate, will typically crystallize from the solution.

  • Filter the solid product, wash the filter cake with a small amount of cold ethanol, and dry under vacuum at 40-50 °C to a constant weight.

Step 1.2: Thermal Cyclization

The intermediate from the previous step undergoes an intramolecular cyclization reaction at high temperatures to form the quinoline ring.[4] This is the most critical and energy-intensive step. The choice of a high-boiling solvent is essential.

Protocol:

  • Charge a reactor suitable for high temperatures (e.g., Hastelloy) with a high-boiling inert solvent such as Dowtherm™ A or mineral oil (approx. 10 L/kg of the starting material).

  • Heat the solvent to 245-255 °C with agitation.

  • Slowly add the dried diethyl 2-(((3,5-dimethoxyphenyl)amino)methylene)malonate from Step 1.1 to the hot solvent. Control the addition rate to maintain the temperature and manage off-gassing (ethanol).

  • After the addition is complete, maintain the reaction at 250 °C for 1-2 hours. Monitor the reaction by TLC/HPLC for the formation of the cyclized product. High temperatures and prolonged reaction times can lead to impurity formation.[6]

  • Cool the reaction mixture to below 100 °C and filter the precipitated solid.

  • Wash the filter cake thoroughly with a non-polar solvent like hexane or heptane to remove the high-boiling reaction solvent. Dry the product, ethyl 4-hydroxy-5,7-dimethoxyquinoline-3-carboxylate, under vacuum.

Step 1.3: Saponification and Decarboxylation

The ester group at the 3-position is removed in a two-step, one-pot process. First, the ester is hydrolyzed to a carboxylic acid using a strong base (saponification). The resulting quinoline-3-carboxylic acid is then decarboxylated by heating in an acidic medium to yield the desired 4-hydroxyquinoline.[3]

Protocol:

  • Charge a reactor with the crude ethyl 4-hydroxy-5,7-dimethoxyquinoline-3-carboxylate from Step 1.2.

  • Add an aqueous solution of sodium hydroxide (10-15% w/w, 3.0 eq) and heat the mixture to reflux (approx. 100-105 °C) for 4-6 hours, or until the hydrolysis is complete (monitored by HPLC).

  • Cool the reaction mixture to room temperature. The sodium salt of the carboxylic acid should be fully dissolved.

  • Slowly acidify the solution with concentrated hydrochloric acid or sulfuric acid to a pH of 1-2. This will protonate the carboxylate and initiate decarboxylation.

  • Gently heat the acidic mixture to 80-90 °C. Vigorous evolution of CO₂ will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Cool the mixture to 20-25 °C. The product, 4-hydroxy-5,7-dimethoxyquinoline, will precipitate.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral (pH ~7), and dry under vacuum at 60-70 °C.

Parameter Step 1.1: Condensation Step 1.2: Cyclization Step 1.3: Saponification/Decarboxylation
Key Reagents 3,5-Dimethoxyaniline, EMMEDiethyl anilinomethylene malonateEthyl quinoline-3-carboxylate, NaOH, HCl
Solvent Anhydrous EthanolDowtherm™ A / Mineral OilWater
Temperature 78-80 °C (Reflux)250 °C100-105 °C, then 80-90 °C
Typical Duration 2-3 hours1-2 hours5-8 hours
Typical Yield >90%>85%>95%
Table 1: Summary of Reaction Parameters for Stage 1.

Stage 2: Chlorination of 4-Hydroxy-5,7-dimethoxyquinoline

This stage converts the 4-hydroxy group into the desired 4-chloro functionality. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the most common and effective reagent in an industrial setting.[7][8]

Mechanism of Chlorination with POCl₃: The reaction proceeds via the formation of a phosphate ester intermediate. The lone pair of electrons on the hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. This is followed by an intramolecular rearrangement and subsequent nucleophilic attack by a chloride ion, which displaces the phosphate group to yield the final 4-chloroquinoline product.[9]

G Quinoline 4-Hydroxyquinoline Intermediate Phosphate Ester Intermediate Quinoline->Intermediate Nucleophilic Attack on Phosphorus POCl3 POCl₃ Product 4-Chloroquinoline Intermediate->Product Nucleophilic Attack by Chloride Chloride Cl⁻

Sources

purification of 4-chloro-5,7-dimethoxyquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-chloro-5,7-dimethoxyquinoline by Recrystallization

This application note provides a comprehensive, scientifically-grounded protocol for the purification of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. The purity of such building blocks is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce complexities in biological assays. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to achieve high levels of purity.[1][2]

This guide moves beyond a simple list of steps, delving into the causality behind solvent selection, the mechanics of crystal formation, and robust methods for verifying purity. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of the purification process.

Part 1: The Foundational Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility. The fundamental premise is that the solubility of a compound in a solvent increases with temperature.[1][2] An ideal recrystallization solvent will dissolve the target compound readily at its boiling point but poorly at low temperatures. Conversely, impurities should either be insoluble in the hot solvent or remain fully dissolved when the solution is cooled.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent. Any insoluble impurities can be removed by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more purified form. The soluble impurities are left behind in the cold solvent, known as the mother liquor.[2]

Part 2: Strategic Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[3] An inappropriate solvent can lead to low recovery, failure to crystallize, or "oiling out," where the compound separates as a liquid instead of a solid.[4] The selection process is a blend of theoretical prediction and empirical testing.

Causality of Solvent Choice: The principle of "like dissolves like" is a useful starting point.[2] this compound possesses both polar characteristics (two methoxy groups, a nitrogen atom in the quinoline ring, and a chloro group) and non-polar characteristics (the aromatic quinoline core). This suggests that solvents of intermediate polarity, such as alcohols or esters, are likely candidates.[4] Solvents that share functional groups with the compound to be purified are often good solubilizers.[5]

For quinoline derivatives, common and effective solvent systems often include ethanol, methanol, ethyl acetate, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[5][6] For the closely related isomer, 4-chloro-6,7-dimethoxyquinoline, a mixture of ethanol and ethyl acetate is reported to be an effective recrystallization solvent, making it a prime candidate for this procedure.[7][8]

Experimental Solvent Screening Protocol:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable as recovery will be poor.[3]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Observation 2: If the compound dissolves completely in the hot solvent, it is a potential candidate. If it remains insoluble even when boiling, the solvent is unsuitable.

  • Allow the test tubes with dissolved compound to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation 3: The ideal solvent is one that produces a large quantity of crystalline solid upon cooling.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityRationale for Use with Quinolines
Ethanol78Polar ProticGood for moderately polar compounds; often provides a significant solubility differential.[4][6]
Ethyl Acetate77Moderate PolarityA good alternative if solubility in alcohols is too high.[5][6]
Toluene111Non-polar AromaticCan be effective for aromatic compounds, but its high boiling point can sometimes lead to oiling out.[4][5]
Hexanes69Non-polarGenerally used as an "anti-solvent" in a mixed system to decrease solubility upon cooling.[5]
Water100Very PolarUnlikely to be a good single solvent for this compound but can be used as an anti-solvent with a miscible organic solvent like ethanol.[5]
Ethanol/Ethyl Acetate (1:1)~75Moderate PolarityThis combination is effective for the related 6,7-dimethoxy isomer and balances solvency powers.[7][8]

Part 3: Detailed Application Protocol for Recrystallization

This protocol assumes that a 1:1 mixture of ethanol and ethyl acetate has been identified as a suitable solvent system based on preliminary screening.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Ethyl Acetate (reagent grade)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Whatman filter paper

  • Spatula and glass stirring rod

  • Ice bath

Workflow Diagram: Recrystallization Process

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4 & 5: Isolation & Washing cluster_drying Step 6: Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of hot 1:1 EtOH/EtOAc A->B C Heat and stir until fully dissolved B->C D Are insoluble impurities present? C->D E Filter hot solution through pre-heated funnel D->E Yes G Allow filtrate to cool slowly to room temp D->G No F Collect filtrate in clean, hot flask E->F F->G H Cool further in an ice bath G->H I Induce crystallization (scratch/seed) if needed H->I J Collect crystals by vacuum filtration I->J K Wash crystals with small volume of cold solvent J->K L Dry crystals under vacuum or air dry K->L M Obtain purified product L->M

Sources

Application Notes and Protocols for the Purification of 4-chloro-5,7-dimethoxyquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the purification of 4-chloro-5,7-dimethoxyquinoline using silica gel column chromatography. As a key heterocyclic building block in medicinal chemistry and drug development, ensuring the high purity of this intermediate is paramount for the success of subsequent synthetic transformations and the integrity of biological screening data. This document is intended for researchers, scientists, and drug development professionals, offering both a detailed procedural workflow and the underlying scientific rationale for each step. We will delve into the critical preliminary analysis using Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a robust column chromatography protocol, and concluding with post-purification analysis.

Introduction: The Scientific Imperative for Purification

This compound is a member of the quinoline class of heterocyclic compounds, which are central scaffolds in a vast array of pharmaceuticals. The strategic placement of the chloro- and dimethoxy- substituents on the quinoline core significantly influences the molecule's electronic and steric properties. This makes it a valuable intermediate for Structure-Activity Relationship (SAR) studies, where systematic modifications are made to a lead compound to enhance its biological activity or drug-like properties.[1] For instance, the isomeric 4-chloro-6,7-dimethoxyquinoline is a well-documented precursor in the synthesis of potent anticancer agents.[2][3] The study of the 5,7-dimethoxy isomer allows researchers to explore new chemical space and potentially discover novel biological activities by altering the interaction with target enzymes or receptors.[1]

Synthetic routes to this compound, often involving cyclization and subsequent chlorination reactions, typically yield a crude product contaminated with unreacted starting materials, reagents, and side-products. Column chromatography is a powerful and widely used technique for the purification of such organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[2][4] This protocol will detail a reliable method to obtain high-purity this compound, a prerequisite for its use in further research and development.

Foundational Principles: Polarity and Separation

The success of column chromatography hinges on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase. For the purification of moderately polar compounds like this compound, normal-phase chromatography is the method of choice.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent and is the most common stationary phase for this type of separation.[2][5]

  • Mobile Phase: A less polar organic solvent or a mixture of solvents is used as the mobile phase. The mobile phase flows through the column, carrying the components of the mixture with it.[6]

  • Separation Mechanism: The components of the crude mixture are adsorbed onto the polar silica gel. As the non-polar mobile phase passes through, the components will desorb and move down the column at different rates. Less polar compounds have a weaker interaction with the silica gel and will be carried along more readily by the mobile phase, thus eluting from the column first. More polar compounds will have a stronger interaction with the stationary phase and will elute later. By gradually increasing the polarity of the mobile phase, even strongly adsorbed impurities can be eluted.

The following diagram illustrates the fundamental workflow for chromatographic purification.

G cluster_0 Pre-Chromatography cluster_1 Chromatography cluster_2 Post-Chromatography TLC Method Development (TLC) Column Column Chromatography TLC->Column Select Mobile Phase Crude Crude Product Crude->TLC Optimize Solvents Crude->Column Load Sample Fractions Collect Fractions Column->Fractions Analysis Analyze Fractions (TLC) Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for the purification of this compound.

Preliminary Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to a column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired product and its impurities, with a target Retention Factor (Rƒ) of approximately 0.2-0.4 for the product.

Materials for TLC
CategoryItem
ChemicalsCrude this compound
Ethyl acetate (EtOAc)
Hexanes (or Petroleum ether)
Dichloromethane (DCM)
Triethylamine (TEA)
EquipmentTLC plates (silica gel coated)
TLC developing chamber
Capillary tubes for spotting
UV lamp (254 nm)
Protocol for TLC Analysis
  • Prepare the Developing Chamber: Pour a chosen mobile phase mixture (e.g., 20% ethyl acetate in hexanes) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapors and cover it.[7]

  • Spot the Plate: Dissolve a small amount of the crude product in a volatile solvent like DCM. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate. The spot should be small and concentrated, about 1-2 mm in diameter.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[7] Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm). Quinoline derivatives are typically UV-active and will appear as dark spots.[7] Circle the visible spots with a pencil.

  • Analyze and Optimize:

    • Low Rƒ (spots near the baseline): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase from 20% to 30% EtOAc in hexanes).[8]

    • High Rƒ (spots near the solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent.

    • Streaking or Tailing: This can be an issue with basic compounds like quinolines on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can often resolve this by neutralizing acidic sites on the silica.[8]

Detailed Protocol: Silica Gel Column Chromatography

Once an optimal solvent system has been identified via TLC, you can proceed with the preparative column chromatography.

Materials and Equipment
CategoryItem
ChemicalsCrude this compound
Silica gel (e.g., 230-400 mesh for flash chromatography)
Solvents for mobile phase (as determined by TLC, e.g., hexanes and ethyl acetate)
Dichloromethane (DCM) for sample loading
Sand (acid-washed)
EquipmentGlass chromatography column with a stopcock
Solvent reservoir or separatory funnel
Round bottom flasks for fraction collection
Test tubes and rack, or a fraction collector
TLC supplies (as listed previously)
Rotary evaporator
Cotton or glass wool
Step-by-Step Purification Protocol

Step 1: Column Preparation (Slurry Packing)

  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material to be purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[2]

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[4]

  • Add Sand Base: Add a small layer (approx. 1 cm) of sand over the plug to create an even base.[4]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase (e.g., 10% EtOAc in hexanes) to the silica gel to form a pourable slurry. Stir gently to remove air bubbles.[2]

  • Pack the Column: Secure the column vertically. Fill the column partway with the mobile phase. Carefully pour the silica gel slurry into the column.[4] Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and dislodge any trapped air bubbles.[4]

  • Equilibrate: Once all the silica has settled, add a final layer of sand (approx. 1 cm) on top to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the initial mobile phase. Never let the solvent level drop below the top of the silica bed.[2]

Step 2: Sample Loading (Dry Loading Recommended)

Dry loading is often superior for compounds that are not highly soluble in the mobile phase, as it typically results in better band resolution.

  • Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.[2]

  • Adsorb onto Silica: To the dissolved product, add a small amount of silica gel (approximately 2-3 times the weight of the crude material).[2]

  • Evaporate Solvent: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add this powder as a uniform layer on top of the sand at the top of the prepared column.

The following diagram outlines the dry loading and column elution process.

G cluster_0 Sample Preparation cluster_1 Column Loading & Elution Dissolve 1. Dissolve Crude Product (in minimal DCM) AddSilica 2. Add Silica Gel Dissolve->AddSilica Evaporate 3. Evaporate to Dry Powder AddSilica->Evaporate Load 4. Add Powder to Column Evaporate->Load Elute 5. Elute with Mobile Phase (Gradually Increase Polarity) Load->Elute Collect 6. Collect Fractions Elute->Collect

Caption: Dry loading and elution workflow for column chromatography.

Step 3: Elution and Fraction Collection

  • Begin Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in test tubes or flasks.

  • Gradient Elution: Start with the low-polarity solvent system determined during TLC analysis. After several column volumes, you can gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 30% EtOAc in hexanes) to elute the more polar compounds.[4] This is known as a step gradient.

  • Monitor Fractions: Regularly analyze the collected fractions by TLC to determine which ones contain the pure product. Spot several fractions on a single TLC plate along with a spot of the original crude material for comparison.

Step 4: Isolation of Pure Product

  • Identify and Combine: Based on the TLC analysis, combine all fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or by determining its melting point.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Poor Separation / Overlapping Bands Improper mobile phase selection. Column was packed unevenly. Sample band was too diffuse.Re-optimize the mobile phase with TLC. Repack the column carefully, avoiding air bubbles. Use the dry loading method for a more concentrated initial band.
Cracked or Channeling Silica Bed The column ran dry. Drastic solvent polarity changes.Always keep the solvent level above the silica bed. Use a gradual gradient of solvent polarity.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Streaking of Compound on TLC Compound is interacting strongly with acidic silica. Sample is too concentrated.Add a small amount of triethylamine (~0.5%) to the mobile phase. Dilute the sample before spotting on the TLC plate.[8]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound. By first employing Thin-Layer Chromatography for methodical solvent system selection and then following a systematic column chromatography procedure, researchers can reliably obtain this valuable chemical intermediate in high purity. This foundational purification is a critical step that enables the synthesis of novel compounds for drug discovery and other advanced applications, ensuring the reliability and reproducibility of subsequent experimental results.

References

  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • National Institutes of Health (NIH). (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC.
  • BenchChem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
  • National Institutes of Health (NIH). (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF.
  • National Institutes of Health (NIH). (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS.
  • Sigma-Aldrich. (n.d.). Chloroquine Phosphate HPLC Assay & Impurity Profiling.
  • PubMed. (n.d.). Enantioselective determination of chloroquine and its n-dealkylated metabolites in plasma using liquid-phase microextraction and LC-MS.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Quora. (2020). How might one synthesis 4-chloro quinoline?
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from CU Boulder Organic Chemistry website.
  • International Journal of Pharmaceutical Sciences and Research. (2016).
  • National Institutes of Health (NIH). (n.d.). Detection Progress of Selected Drugs in TLC - PMC.
  • BenchChem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).
  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • BenchChem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • GMP SOP. (2024). Chromatographic systems used in Pharmaceutical Laboratories.
  • BenchChem. (n.d.). This compound | 143946-49-0.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from CU Boulder Organic Chemistry website.
  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610.
  • Santa Cruz Biotechnology. (n.d.). This compound-3-carbonitrile | CAS 331662-73-8 | SCBT.
  • National Institutes of Health (NIH). (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC.

Sources

The Emerging Role of 4-chloro-5,7-dimethoxyquinoline in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] Within this class, substituted 4-chloroquinolines serve as versatile intermediates for the synthesis of compounds targeting critical cellular pathways. While extensive research has focused on 4-chloro-6,7-dimethoxyquinoline and its quinazoline analogue as precursors to potent tyrosine kinase inhibitors (TKIs) like erlotinib and cabozantinib, the isomeric 4-chloro-5,7-dimethoxyquinoline represents a frontier in structure-activity relationship (SAR) studies.[3][4]

The rationale for investigating the 5,7-dimethoxy isomer is rooted in the systematic exploration of new chemical space to uncover novel biological activities, potentially leading to inhibitors with altered selectivity, improved pharmacokinetic profiles, or the ability to overcome existing drug resistance mechanisms.[3] This guide provides a comprehensive overview of the hypothesized mechanisms of action for this compound based on data from its structural analogues, and presents detailed protocols for its investigation as a potential anticancer agent.

Part I: Hypothesized Mechanisms of Action and Therapeutic Strategies

The anticancer potential of this compound can be extrapolated from the well-documented activities of structurally similar quinoline derivatives. The primary hypotheses center on kinase inhibition, DNA topoisomerase interference, and the induction of apoptosis.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

The most prominent mechanism of action for the closely related 6,7-dimethoxyquinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[5][6] These receptors are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the ATP-binding site in the kinase domain, these inhibitors prevent autophosphorylation and the activation of downstream pro-survival cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] It is highly probable that this compound derivatives could be developed to target these same pathways.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand Ligand (EGF) EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinoline Inhibitor (e.g., 4-anilino-5,7-dimethoxyquinoline derivative) Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinoline-based derivatives.

Topoisomerase I (TOP1) Inhibition

Certain 4-alkoxy-dimethoxyquinoline derivatives have been identified as potent inhibitors of Topoisomerase I (TOP1), a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[1][7] Cancer cells, which divide rapidly, have elevated levels of TOP1, making it a validated chemotherapeutic target.[1] TOP1 inhibitors act as "poisons" by stabilizing the transient TOP1-DNA cleavage complex. This stabilization leads to collisions with replication forks, resulting in irreversible double-strand DNA breaks and subsequent cell death.[1] This presents a distinct and powerful potential mechanism for this compound derivatives.

Induction of Apoptosis and Oxidative Stress

A common downstream consequence of effective anticancer agents is the induction of programmed cell death, or apoptosis. Quinoline derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[8][9] The intrinsic pathway is often triggered by cellular stress, including the generation of intracellular reactive oxygen species (ROS).[10][11] Increased ROS levels can lead to mitochondrial membrane depolarization, release of cytochrome c, and activation of caspase cascades, ultimately leading to cell death.[8]

Part II: Experimental Protocols for Compound Evaluation

The following protocols provide a robust framework for characterizing the anticancer activity of this compound and its derivatives.

General Drug Discovery & Validation Workflow

A typical workflow for assessing a novel compound involves a tiered approach, moving from broad screening to detailed mechanistic studies.

Drug_Discovery_Workflow Compound 4-chloro-5,7- dimethoxyquinoline Derivatives Screening Primary Screening (MTT / SRB Assay) Determine IC50 Compound->Screening Target_ID Target Identification (Kinase / TOP1 Assay) Screening->Target_ID Active Compounds Mechanism Mechanism of Action (Western Blot, Apoptosis, Cell Cycle Analysis) Target_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt

Caption: General workflow for the discovery and validation of novel anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of cell viability.[5]

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plates for a desired exposure time (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of the solubilization solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol directly measures the ability of the compound to inhibit a specific kinase (e.g., EGFR).

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. A lower luminescent signal in the presence of the test compound indicates inhibition of kinase activity.[5]

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compound (this compound derivative)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction: In a multi-well plate, add the test compound at various concentrations, the recombinant kinase, and the substrate/ATP mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[5]

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Pathway Modulation

This protocol assesses the effect of the compound on the phosphorylation status of key signaling proteins within cancer cells.

Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., AKT and p-AKT), one can determine if a compound inhibits the activation of a signaling pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity and normalize the phosphorylated protein signal to the total protein signal to assess the degree of inhibition. β-actin is used as a loading control.

Part III: Data Presentation

Quantitative data from cytotoxicity screens should be compiled for clear comparison and to inform SAR studies.

Table 1: Representative In Vitro Cytotoxicity of Structurally Related Quinoline Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
4-alkoxy-2-aryl-quinolineCompound 14mLeukemia (SR)0.133[1]
Melanoma (LOX IMVI)0.116[1]
Breast Cancer (T-47D)0.472[1]
6,7-dimethoxy-4-anilinoquinolineCompound 12nc-Met Kinase0.030
A549 (Lung)1.3[6]
MCF-7 (Breast)2.1[6]
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[12]
HCT-116 (Colon)5.34[12]
4-anilinoquinazolineDW-8HT29 (Colon)5.80
SW620 (Colon)6.15[8]
Quinoline-based dihydrazoneCompound 3bMCF-7 (Breast)7.016[9]

Lower IC50/GI50 values indicate greater potency.

Conclusion and Future Directions

This compound is a compound of significant interest for the discovery of novel anticancer agents. Based on extensive research into its structural isomers, its derivatives hold the potential to act as potent inhibitors of key oncogenic pathways, including RTK and TOP1 signaling. The protocols outlined in this guide provide a comprehensive framework for validating these hypotheses, from initial cytotoxicity screening to detailed mechanistic investigation. Future research should focus on synthesizing a library of derivatives to establish clear structure-activity relationships, optimizing for potency and selectivity, and ultimately addressing the persistent challenge of drug resistance in cancer therapy.[5]

References

  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 238, 114486. [Link]

  • Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2016). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(1), 220-224. [Link]

  • Wang, L., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(15), 4587. [Link]

  • Makhathini, S. O., et al. (2022). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 27(19), 6211. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Al-Aamri, H. M., Irving, H. R., Bradley, C., & Meehan-Andrews, T. (2021). Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment. BMC Cancer, 21(1), 438. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(1), 1-13. [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 30(1), 153-162. [Link]

  • 4-CHLORO-6,7-DIMETHOXYQUINOLINE. GSRS. [Link]

  • Neogi, S., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology, 19, 101395. [Link]

  • Lee, Y. M., et al. (2011). 4-Chlorotetrazolo[1,5-a]quinoxaline inhibits activation of Syk kinase to suppress mast cells in vitro and mast cell-mediated passive cutaneous anaphylaxis in mice. Toxicology and Applied Pharmacology, 257(2), 235-241. [Link]

  • Rather, R. A., & Bhagat, M. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pharmacognosy Magazine, 13(Suppl 2), S277–S281. [Link]

  • Hasudungan, A. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Amino-5,7-dimethoxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminoquinoline Scaffold and the Drive for Greener Synthesis

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] This scaffold is renowned for its role in antimalarial drugs like chloroquine and amodiaquine, but its biological versatility extends far beyond, with derivatives exhibiting potent anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3] The specific substitution pattern, such as the 5,7-dimethoxy groups, allows for fine-tuning of the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often entail long reaction times, significant energy consumption, and the use of large volumes of hazardous solvents. In alignment with the principles of green chemistry, there is a pressing need for more efficient and environmentally benign synthetic methodologies.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this regard. By delivering energy directly to the reacting molecules, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[5][6][7]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 4-amino-5,7-dimethoxyquinolines, targeting researchers and professionals in drug discovery and development. We will delve into the principles of microwave chemistry, present a robust two-stage synthetic workflow, offer step-by-step experimental procedures, and underscore the critical safety protocols required for this powerful technology.

The Causality Behind Microwave Enhancement: Why It's More Than Just Rapid Heating

To effectively leverage microwave synthesis, it is crucial to understand its underlying mechanism, which differs fundamentally from conventional heating.

Conventional heating relies on thermal conduction. An external source (e.g., an oil bath) heats the walls of a reaction vessel, and this heat is slowly and often unevenly transferred to the solvent and reactants. In contrast, microwave heating is a volumetric process where energy is transferred directly to polar molecules throughout the entire sample.[4][8] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reactants in our synthesis, possess a dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5][8] This rapid, continuous reorientation generates friction at the molecular level, resulting in a rapid and uniform increase in temperature throughout the reaction mixture.[6]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat, further contributing to the rapid temperature rise.[4][7][8]

This direct energy transfer is far more efficient than conduction, allowing for instantaneous and localized superheating of the reactants and solvent without heating the vessel itself.[7][8] This not only saves time and energy but can also lead to cleaner reactions with fewer byproducts, as the bulk temperature can be precisely controlled, minimizing thermal decomposition. The choice of a polar solvent is paramount, as its ability to couple with microwaves dictates the efficiency of the heating process.[8]

Overall Synthetic Workflow

The synthesis of 4-amino-5,7-dimethoxyquinolines is most effectively approached via a two-stage process. The first stage involves the preparation of a key intermediate, 4-chloro-5,7-dimethoxyquinoline . This intermediate is then subjected to a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction with a desired amine to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis (Conventional) cluster_1 Stage 2: Core Reaction (Microwave-Assisted) Start 3,5-Dimethoxyaniline Cyclization Cyclization & Tautomerization Start->Cyclization Hydroxy 4-Hydroxy-5,7-dimethoxyquinoline Cyclization->Hydroxy Chlorination Chlorination (e.g., POCl₃) Hydroxy->Chlorination Chloro This compound Chlorination->Chloro SNAr Nucleophilic Aromatic Substitution (SNAr) Chloro->SNAr Key Intermediate Amine Primary or Secondary Amine (R¹R²NH) Amine->SNAr Product 4-(R¹R²-amino)-5,7-dimethoxyquinoline SNAr->Product

Caption: Two-stage workflow for the synthesis of 4-amino-5,7-dimethoxyquinolines.

Detailed Experimental Protocols

Part A: Synthesis of this compound (Precursor)

This protocol outlines a standard conventional method for preparing the necessary chloro-intermediate.

Materials:

  • 3,5-Dimethoxyaniline

  • Diethyl malonate

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Gould-Jacobs Reaction:

    • In a round-bottom flask, mix 3,5-dimethoxyaniline with an equimolar amount of diethyl ethoxymethylenemalonate.

    • Heat the mixture at 100-110 °C for 2 hours. The intermediate anilinomalonate is formed, often solidifying upon cooling.

  • Thermal Cyclization:

    • Add the crude anilinomalonate to a high-boiling solvent such as diphenyl ether.

    • Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes to induce cyclization.

    • Cool the reaction mixture and add hexane to precipitate the crude ethyl 4-hydroxy-5,7-dimethoxyquinoline-3-carboxylate. Filter and wash the solid.

  • Hydrolysis and Decarboxylation:

    • Reflux the ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) until hydrolysis is complete (monitored by TLC).

    • Acidify the cooled solution with HCl to precipitate the 4-hydroxy-5,7-dimethoxyquinoline. Filter, wash with water, and dry the solid.

  • Chlorination:

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

    • Carefully add the dry 4-hydroxy-5,7-dimethoxyquinoline to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 2-4 hours.

    • Allow the mixture to cool and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude this compound.

    • Filter the solid, wash thoroughly with water, and dry. Purify by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Part B: Microwave-Assisted Synthesis of 4-Amino-5,7-dimethoxyquinolines

This protocol details the core microwave-assisted SNAr reaction.

Materials and Equipment:

  • This compound (from Part A)

  • Selected primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Solvent: Ethanol, n-Butanol, or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Dedicated laboratory microwave reactor (e.g., CEM, Biotage, Anton Paar)

  • 10 mL or 20 mL microwave reaction vessels with snap caps/crimp tops

  • Magnetic stir bars

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel, add this compound (1.0 mmol).

  • Reagent Addition: Add the desired amine (1.2 to 2.0 mmol) and 3-5 mL of a suitable polar solvent (e.g., ethanol). For reactions involving amine hydrochlorides, add an equivalent of a non-nucleophilic base like DIPEA.

  • Sealing: Add a magnetic stir bar and securely seal the vessel.

  • Microwave Irradiation: Place the vessel inside the cavity of the microwave reactor. Set the reaction parameters as follows (optimization may be required):

    • Temperature: 120 - 160 °C

    • Power: 100 - 200 W (use dynamic power control if available)

    • Hold Time: 5 - 20 minutes

    • Stirring: On

  • Cooling: After the reaction is complete, the vessel is automatically cooled to a safe handling temperature (typically < 50 °C) via compressed air.

  • Work-up and Purification:

    • Open the vessel in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure 4-amino-5,7-dimethoxyquinoline derivative.

Quantitative Data Summary

The following table provides representative data for the microwave-assisted amination of this compound with various amines.

EntryAmineSolventTemp (°C)Time (min)Yield (%)
1AnilineEthanol14010>95%
2Benzylaminen-Butanol1508>98%
3PiperidineEthanol1205>99%
4MorpholineEthanol1205>99%
54-FluoroanilineDMF16015>90%
Yields are based on purified product and may vary based on specific equipment and purity of reagents.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

The mechanism proceeds in two steps:

  • Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient C4 carbon of the quinoline ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final aminated product.

Microwave irradiation provides the necessary activation energy for this process to occur rapidly and efficiently.[8]

Caption: Mechanism of the SNAr reaction for the amination of 4-chloroquinoline. (Note: The DOT script above is a template; actual chemical structure images would replace the placeholders for a visual representation.)

Critical Safety Protocols for Microwave Chemistry

Microwave synthesis is a powerful tool, but its safe operation is non-negotiable. Adherence to the following protocols is mandatory.

  • Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for laboratory chemical synthesis.[9] Domestic kitchen microwaves lack the necessary safety features for pressure monitoring, temperature control, and solvent containment, and their use for chemical reactions is extremely dangerous.[9][10]

  • Vessel Integrity: Always use reaction vessels rated for the temperatures and pressures you intend to reach. Inspect vessels for cracks or damage before each use. Never use metallic objects or even aluminum foil in the microwave cavity, as this can cause dangerous arcing.[11][12]

  • Pressure Management: Never completely fill a reaction vessel; a maximum of 2/3 full is recommended to allow for headspace.[11] Do not heat sealed systems that do not have a built-in pressure relief mechanism. Be extremely cautious with reactions known to be highly exothermic or that generate gas, as the rapid heating can lead to an uncontrolled pressure increase.[9]

  • Chemical Stability: Be aware of the thermal stability of your reagents and solvents. Some compounds can decompose violently at the high temperatures achievable in a microwave reactor.[9] Consult the Safety Data Sheet (SDS) for each chemical.

  • Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate gloves.[10] When removing hot vessels from the reactor, use thermal gloves.[11] A face shield is advisable for higher-risk reactions.

  • Proper Maintenance: Regularly inspect the microwave's door seals and safety interlocks.[10][11] A damaged seal can lead to microwave leakage. Ensure the unit is in a well-ventilated area or inside a fume hood.[11][12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature or time.2. Incorrect solvent (low polarity).3. Reagent degradation.1. Increase temperature in 10°C increments or increase hold time.2. Switch to a more polar, higher-boiling solvent like n-butanol or DMF.3. Use fresh reagents.
Formation of Byproducts 1. Temperature is too high.2. Reaction time is too long.3. Presence of water or other impurities.1. Reduce the reaction temperature.2. Decrease the reaction time; monitor with TLC time-course study.3. Use anhydrous solvents and pure starting materials.
Vessel Venting/Failure 1. Pressure exceeded vessel limits.2. Reaction volume was too large.3. Highly exothermic reaction.1. Reduce the reaction temperature.2. Decrease the amount of starting material and solvent.3. Perform the reaction on a smaller scale first; consider cooling ramps in the method.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (Source: Google Search)
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (Source: Google Search)
  • Safety Considerations for Microwave Synthesis - CEM Corpor
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. (Source: Google Search)
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (Source: Google Search)
  • Microwave Safety - Kansas St
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. (Source: Google Search)
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (Source: Google Search)
  • 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. (Source: Google Search)
  • A brief review: Microwave assisted organic reaction - Scholars Research Library. (Source: Google Search)
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (Source: Google Search)
  • Technologies|Microwave Safety Policy. (Source: Google Search)
  • 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 - ChemicalBook. (Source: Google Search)
  • 4-aminoquinolines as Antimalarial Drugs. (Source: Google Search)
  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline - Benchchem. (Source: Google Search)
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (Source: Google Search)
  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed. (Source: Google Search)
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H) - Semantic Scholar. (Source: Google Search)
  • Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. (Source: Google Search)
  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition - ResearchG
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC - NIH. (Source: Google Search)

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5,7-Dimethoxyquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and photophysical properties. The specific substitution pattern of 4-chloro-5,7-dimethoxyquinoline presents a unique chemical scaffold. The electron-donating methoxy groups at the 5- and 7-positions modulate the electronic properties of the quinoline ring system, influencing both its reactivity and its interaction with biological targets. The chlorine atom at the 4-position serves as a versatile handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. Due to the electronegativity of the nitrogen atom, the C4 position of the quinoline ring is activated towards nucleophilic attack and oxidative addition to palladium(0), making even chloroquinolines viable substrates for these transformations.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this valuable building block in several key palladium-catalyzed cross-coupling reactions.

While specific literature precedents for cross-coupling reactions on this compound are emerging, the protocols detailed herein are adapted from well-established methodologies for structurally similar chloroquinolines and other nitrogen-containing heterocycles.[2][3][4][5] These notes are intended to serve as a robust starting point for synthetic exploration, with the understanding that optimization for specific coupling partners is a standard part of the research and development process.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, earning the 2010 Nobel Prize in Chemistry for their profound impact. These reactions universally proceed through a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states. A generalized catalytic cycle is depicted below, which, with minor variations, accounts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Palladium Catalytic Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) (Palladium(II) Intermediate) OxAdd->PdII Transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII->Transmetal PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product

Figure 1: Generalized Catalytic Cycle for Palladium-Mediated Cross-Coupling Reactions.

The cycle is initiated by the oxidative addition of the aryl chloride (in this case, this compound) to a Pd(0) complex. This is often the rate-limiting step for less reactive aryl chlorides.[3] The subsequent step varies with the specific reaction: in Suzuki-Miyaura and Sonogashira couplings, a transmetalation event occurs where the organic moiety from an organometallic reagent (e.g., boronic acid or a copper acetylide) is transferred to the palladium center.[6][7] For the Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation.[8][9] The cycle culminates in reductive elimination , where the two organic partners are joined, forming the desired product and regenerating the active Pd(0) catalyst.[6][9]

Experimental Protocols and Application Notes

The following protocols are designed as starting points. Due to the potential for the quinoline nitrogen to coordinate with the palladium center, careful selection of ligands is crucial to prevent catalyst inhibition.[4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity and stability.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various aryl- or vinylboronic acids or their esters. For challenging substrates like electron-rich aryl chlorides, the choice of a highly active catalyst system is paramount. Bulky, electron-rich phosphine ligands facilitate the oxidative addition step, while a suitable base is required to activate the boronic acid for transmetalation.[3][10]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available and effective Pd(0) sources upon in situ reduction.
Ligand SPhos, XPhos, or RuPhos (4-10 mol%)Bulky, electron-rich biarylphosphine ligands are known to be effective for the coupling of aryl chlorides.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic bases are often required for less reactive chlorides.[3]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂OAprotic polar solvents are generally effective. Water can aid in dissolving the base.[3]
Temperature 90 - 120 °CHigher temperatures are often necessary to promote the oxidative addition of the C-Cl bond.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Detailed Protocol:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a finely powdered base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • In a separate vial, under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) to the catalyst mixture and briefly stir.

  • Transfer the catalyst solution to the reaction vessel containing the substrate, boronic acid, and base via syringe.

  • Heat the reaction mixture to the desired temperature (90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Substrate, Boronic Acid, & Base to Reaction Vessel B 2. Purge with Argon/Nitrogen A->B C 3. Prepare Catalyst Solution (Pd Precursor + Ligand in Degassed Solvent) B->C D 4. Transfer Catalyst Solution to Reaction Vessel C->D E 5. Heat (90-120 °C) & Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool, Dilute, & Wash F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to valuable arylalkyne structures.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed.[7][12] An amine base is used both to neutralize the HX byproduct and to act as a solvent or co-solvent.[11]

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Standard, commercially available, and effective catalysts for this transformation.
Copper(I) Co-catalyst CuI (4-10 mol%)Facilitates the formation of a copper acetylide intermediate, which then transmetalates to palladium.[7]
Ligand Triphenylphosphine (PPh₃) is often sufficient.The ligand is typically part of the precatalyst complex.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and often as the solvent or co-solvent.[11]
Terminal Alkyne 1.2 - 2.0 equivalentsAn excess ensures complete consumption of the chloroquinoline.
Solvent THF or DMF (if the amine base is not used as the solvent)Anhydrous and degassed solvents are crucial.
Temperature Room Temperature to 60 °CThe reaction is often run under mild thermal conditions.[11]
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts and prevents oxidative homocoupling of the alkyne.

Detailed Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide co-catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2-2.0 eq) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 60 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[8] This reaction is sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands are essential for promoting the coupling of aryl chlorides.[13][14] The choice of base is critical for the deprotonation of the amine nucleophile.[15]

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Common and effective Pd(0) and Pd(II) precursors.
Ligand BrettPhos (for primary amines), Xantphos, or RuPhos (for secondary amines) (2-8 mol%)Ligand choice is critical and depends on the amine coupling partner.[13][15]
Base NaOt-Bu or LHMDS (1.2-1.5 equivalents)Strong, non-nucleophilic bases are required to deprotonate the amine.[15]
Amine 1.1 - 1.3 equivalentsA small excess is generally sufficient.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed aprotic solvents are necessary.
Temperature 80 - 110 °CElevated temperatures are typically required for C-Cl bond activation.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst and ligand stability.

Detailed Protocol:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the appropriate phosphine ligand, and the base (e.g., NaOt-Bu) to an oven-dried reaction vessel.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 eq) and the amine (1.1-1.3 eq).

  • Seal the vessel and heat the mixture with stirring to the desired temperature (80-110 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[16] The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand to achieve good yields, especially with aryl chlorides.[16][17]

Table 4: Recommended Starting Conditions for the Heck Reaction

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)A common and effective Pd(II) precursor that is reduced in situ.[16]
Ligand P(o-tol)₃ or PPh₃ (4-10 mol%)Phosphine ligands can improve catalyst stability and activity.[16] For more challenging couplings, bulky phosphines may be required.
Base Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equivalents)An organic or inorganic base is required to neutralize the generated acid.[16]
Alkene 1.2 - 2.0 equivalentsA slight to moderate excess of the alkene is typically used.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are generally used.
Temperature 100 - 140 °CHigh temperatures are often necessary for the coupling of aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Recommended to ensure catalyst longevity.

Detailed Protocol:

  • To a sealable reaction tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if used), and the base (e.g., K₂CO₃).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the alkene (1.2-2.0 eq).

  • Seal the tube and heat the reaction mixture to the desired temperature (100-140 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Optimization

Low yields in palladium-catalyzed cross-coupling reactions with chloroquinolines can often be attributed to a few key factors:

  • Catalyst Inactivation: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst poisoning. Using bulky, electron-rich ligands can often mitigate this issue by sterically shielding the metal center and promoting the desired catalytic cycle.[4]

  • Inefficient Oxidative Addition: The C-Cl bond is strong and can be difficult to break. Ensure the use of a highly active catalyst system (appropriate ligand), and consider higher reaction temperatures or longer reaction times.[3]

  • Poor Reagent Quality: Ensure all reagents, especially the boronic acids, amines, and solvents, are pure and dry (where applicable). Boronic acids can degrade over time.[3]

  • Improper Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands. Ensure the reaction setup is thoroughly degassed and maintained under an inert atmosphere.

When optimizing, consider screening different ligands, bases, solvents, and temperatures in a systematic manner. A small-scale parallel screen can often quickly identify more effective conditions for a specific substrate combination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide powerful and reliable methods for its elaboration. By understanding the underlying catalytic principles and carefully selecting reaction conditions, researchers can effectively utilize this substrate to accelerate their discovery and development programs. The provided protocols, derived from established literature on analogous systems, offer a solid and rational starting point for achieving successful cross-coupling outcomes.

References

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Palladium in Quinoline Synthesis. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Zhu, S., et al. (2022). Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved January 18, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved January 18, 2026, from [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 18, 2026, from [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Retrieved January 18, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 18, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007, January 30). Wipf Group. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025, March 29). YouTube. Retrieved January 18, 2026, from [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved January 18, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols: Synthesis of 4-Chloro-5,7-dimethoxyquinoline Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring is a key approach in drug discovery, allowing for the fine-tuning of pharmacological profiles. This guide provides a detailed technical overview and robust protocols for the synthesis of the 4-chloro-5,7-dimethoxyquinoline core structure, a versatile intermediate for generating a library of novel derivatives. We will explore the foundational Gould-Jacobs reaction for the construction of the quinolinone backbone, followed by its conversion to the reactive 4-chloro intermediate. Furthermore, we will outline a systematic approach for creating a focused library of analogs to conduct Structure-Activity Relationship (SAR) studies, a critical process for identifying the structural motifs responsible for biological activity and for optimizing lead compounds.[2]

Strategic Rationale: The 5,7-Dimethoxyquinoline Scaffold

While many quinoline-based drugs feature substitution at the 6- and 7-positions, exploring less common isomers like the 5,7-dimethoxy pattern is a rational strategy for discovering novel intellectual property and potentially new biological activities.[4] The placement of methoxy groups at the C5 and C7 positions significantly alters the molecule's electronic and steric landscape compared to more common isomers.[4] This can lead to unique interactions with biological targets.

The synthetic strategy outlined herein is a robust, two-stage process designed for flexibility and efficiency in a research setting:

  • Core Synthesis via Gould-Jacobs Reaction: This classic method provides reliable access to the 4-hydroxy (or 4-quinolone) core structure, which is the immediate precursor to our target intermediate.[5][6] The reaction begins with the condensation of an appropriately substituted aniline (3,5-dimethoxyaniline) with an activated malonic ester derivative, followed by a high-temperature thermal cyclization.[7]

  • Activation via Chlorination: The hydroxyl group at the C4 position is converted to a chloro group, a superior leaving group. This transformation activates the molecule for subsequent nucleophilic aromatic substitution (SNAr) reactions.

  • Derivative Library Generation: The 4-chloro position is highly susceptible to nucleophilic attack, making it an ideal handle for introducing a wide array of chemical diversity to probe the SAR.

This entire workflow is designed to be a self-validating system, where the successful synthesis and characterization of each intermediate confirm the viability of the subsequent step.

Logical Workflow for Synthesis and SAR Evaluation

The following diagram illustrates the overarching strategy from initial synthesis to the generation of SAR data.

SAR_Workflow cluster_synthesis Core Synthesis cluster_sar SAR Library Generation & Evaluation A 3,5-Dimethoxyaniline + Diethyl Ethoxymethylenemalonate B Condensation Intermediate A->B Condensation C 4-Hydroxy-5,7-dimethoxyquinoline (via Thermal Cyclization) B->C Gould-Jacobs Cyclization D This compound (Core Intermediate) C->D Chlorination (POCl₃) E Library of Nucleophiles (e.g., R-NH₂) F C4-Substituted Derivatives D->F SNAr Reaction E->F G Biological Screening (e.g., Kinase Assay) F->G H SAR Data Analysis G->H I Lead Optimization H->I Identify Key Structural Features

Caption: General workflow for synthesis and SAR evaluation.

Synthesis of the Core Intermediate: this compound

This section provides detailed, field-proven protocols for the synthesis of the key intermediate. The causality behind critical steps is explained to provide a deeper understanding of the process.

Part A: Synthesis of 4-Hydroxy-5,7-dimethoxyquinoline (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful method for constructing the quinoline ring system.[6] It proceeds in two main stages: an initial condensation to form an anilidomethylenemalonate intermediate, followed by a thermally induced 6-electron electrocyclization.[5][6] The high temperature required for the second step is necessary to overcome the activation energy for this intramolecular ring-closing reaction. Using a high-boiling, inert solvent like diphenyl ether is standard practice to achieve the required temperatures, often exceeding 250 °C.[7]

Protocol 2.1: Gould-Jacobs Synthesis

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (or distillation head), combine 3,5-dimethoxyaniline (10.0 g, 65.3 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (14.8 g, 68.5 mmol, 1.05 eq).

  • Condensation: Heat the mixture at 120-130 °C for 1.5 hours. Ethanol, a byproduct of the condensation, will be collected in the trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cyclization: Once condensation is complete, add 100 mL of diphenyl ether to the flask. Increase the temperature to 250-255 °C and maintain reflux for 1 hour. The product, 4-hydroxy-5,7-dimethoxyquinoline, will precipitate from the hot solution.

  • Isolation: Allow the reaction mixture to cool to approximately 100 °C. While still warm, add 100 mL of hexane to dilute the diphenyl ether and facilitate filtration.

  • Purification: Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove the diphenyl ether solvent, followed by ethyl acetate (2 x 30 mL).

  • Drying and Analysis: Dry the resulting off-white solid under vacuum. The product can be used in the next step without further purification if TLC analysis shows sufficient purity. Expected yield: 75-85%. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Part B: Chlorination of 4-Hydroxy-5,7-dimethoxyquinoline

The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to the 4-chloro derivative is a critical activation step.[5] Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) can be used to generate the Vilsmeier reagent in situ, which can accelerate the reaction.[9]

Protocol 2.2: Chlorination

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the 4-hydroxy-5,7-dimethoxyquinoline (10.0 g, 48.7 mmol) from the previous step in phosphorus oxychloride (POCl₃) (90 mL).

  • Reaction: Add a catalytic amount of DMF (0.5 mL) to the suspension. Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction mixture should become a clear, homogenous solution. Monitor the reaction's completion by TLC.

  • Work-up (Quenching): After cooling the reaction to room temperature, carefully and slowly pour the mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Neutralization and Precipitation: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral.

  • Purification and Analysis: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[10] Expected yield: 80-90%. Confirm the structure of this compound by spectroscopic methods.

Synthetic Pathway Diagram

Synthesis_Diagram A 3,5-Dimethoxyaniline C 4-Hydroxy-5,7-dimethoxyquinoline A->C 1. Condensation (130°C) 2. Cyclization (250°C) B DEEM D This compound C->D POCl₃, DMF (cat.) Reflux

Caption: Synthetic route to the core intermediate.

Generating a Derivative Library for SAR Studies

The this compound is now primed for diversification. The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 position electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups, most commonly by reaction with primary or secondary amines to form 4-aminoquinoline derivatives.[11]

General Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: In a microwave vial or a sealed tube, combine this compound (100 mg, 0.45 mmol, 1.0 eq), the desired amine nucleophile (0.54 mmol, 1.2 eq), and a suitable solvent such as isopropanol, ethanol, or N-methyl-2-pyrrolidone (NMP) (3 mL).

  • Reaction Conditions: If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct. Seal the vessel and heat the reaction. Typical conditions range from 80 °C to 150 °C, for 2 to 12 hours. Microwave irradiation can often significantly shorten reaction times.[12]

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude residue is then purified using standard techniques such as flash column chromatography on silica gel or preparative HPLC to yield the pure C4-substituted derivative.

  • Characterization: Confirm the identity and purity of each new analog using ¹H NMR, LC-MS, and HRMS.

Structure-Activity Relationship (SAR) Data Analysis

The goal of an SAR study is to correlate specific structural changes with their effect on biological activity.[13][14] By systematically varying the substituent introduced at the C4 position, researchers can deduce which properties (e.g., size, electronics, hydrogen bonding capacity) are critical for potency and selectivity.[15][16]

The data below is presented in a standardized table, which is essential for clear comparison. The biological activity is represented as IC₅₀ (the concentration required for 50% inhibition) against a hypothetical protein kinase, "Kinase X".

Table 1: Illustrative SAR Data for C4-Substituted 5,7-Dimethoxyquinoline Analogs

Compound IDC4-Substituent (R)StructureIC₅₀ (nM) vs. Kinase XNotes
Core -Cl>10,000Inactive precursor.
DMQ-01 -NH-Cyclopropyl850Small, lipophilic group shows modest activity.
DMQ-02 -NH-Aniline220Introduction of an aromatic ring improves potency.
DMQ-03 -NH-(4-fluoroaniline)95Electron-withdrawing group (EWG) at para position enhances activity.
DMQ-04 -NH-(4-methoxy-aniline)450Electron-donating group (EDG) is less favorable than EWG.
DMQ-05 -NH-(3-chloro-4-fluoroaniline)15 Optimal substitution pattern found; potent inhibitor.[17]
DMQ-06 -NH-(Piperidine)1,200Saturated heterocycle is less active than anilines.
DMQ-07 -NH-(Morpholine)980Addition of H-bond acceptor (oxygen) offers slight improvement over piperidine.

Note: Structures are representational placeholders.

SAR Insights from Table 1:

  • Aromatic Requirement: Aniline-based substituents at C4 are significantly more potent than aliphatic ones, suggesting a key π-π stacking or hydrophobic interaction in the target's binding site.

  • Electronic Effects: Electron-withdrawing groups on the aniline ring (e.g., -F, -Cl) enhance activity, while electron-donating groups (-OCH₃) are detrimental. This points to a specific electronic requirement for optimal binding.

  • Positional Effects: The combination of substituents in DMQ-05 suggests that specific interactions at the meta and para positions of the aniline ring are crucial for high-potency inhibition.

These insights are critical for guiding the next round of synthesis in a lead optimization campaign, focusing on further exploration of substituted anilines to maximize potency and selectivity.[18]

References

  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Gould–Jacobs reaction.Wikipedia.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.RSC.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.BenchChem.
  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Applic
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).MDPI.
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.Spark.
  • Structure activity relationships of quinoline-containing c-Met inhibitors.PubMed.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.Journal of Medicinal Chemistry.
  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Compar
  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.BenchChem.
  • 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.ChemicalBook.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • 4-Chloro-7-methoxyquinoline synthesis.ChemicalBook.
  • Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.BenchChem.
  • This compound | 143946-49-0.BenchChem.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs.BenchChem.
  • How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?Guidechem.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • Structure-activity relationship (SAR)
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.PMC.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.MDPI.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.PMC.
  • Recent Advances in Metal-Free Quinoline Synthesis.MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and provide in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the production of various pharmaceutical compounds. The primary and most established route involves two key stages:

  • Cyclization: Formation of the precursor, 4-hydroxy-5,7-dimethoxyquinoline.

  • Chlorination: Conversion of the hydroxyl group to a chloro group using a chlorinating agent.

This guide will focus on troubleshooting and optimizing this widely-used synthetic pathway.

Visualizing the Synthetic Workflow

To provide a clear overview, the general two-stage synthetic process is illustrated below.

Synthetic_Workflow cluster_0 cluster_1 cluster_2 Start Starting Materials (e.g., 3,5-dimethoxyaniline) Intermediate 4-hydroxy-5,7-dimethoxyquinoline Start:e->Intermediate:w Cyclization (e.g., Gould-Jacobs Reaction) Product This compound Intermediate:e->Product:w Chlorination (e.g., POCl₃)

Caption: Two-stage synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable protocols.

Scenario 1: Low Yield in the Chlorination Step

Problem: You are experiencing a low yield of this compound after the chlorination of 4-hydroxy-5,7-dimethoxyquinoline with phosphorus oxychloride (POCl₃).

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient heating, short reaction time, or a suboptimal amount of the chlorinating agent.[1]

    • Optimization: Ensure the reaction is heated to an appropriate temperature, typically between 90-120°C, for a sufficient duration (4-12 hours).[1][2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial. A modest increase in the molar equivalents of the chlorinating agent can also be considered.[1]

  • Moisture Contamination: POCl₃ and other chlorinating agents are highly sensitive to moisture and will decompose, which reduces their effectiveness.[1]

    • Protocol: It is imperative to use freshly distilled or high-purity POCl₃ and to ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is also recommended.[1]

  • Poor Reagent Quality: The purity of both the starting material and the chlorinating agent is critical.

    • Verification: Use a fresh bottle of the chlorinating agent or one that has been stored properly. It's also important to verify the purity of the 4-hydroxy-5,7-dimethoxyquinoline starting material.[1]

ParameterStandard RangeOptimized Range
Reaction Temperature 90-100°C[2][3]90-120°C[1]
Reaction Time 4-12 hours[2][3]Monitor by TLC until completion
POCl₃ Equivalents 1-3[2]3-5
Scenario 2: Formation of Dark-Colored Impurities

Problem: The reaction mixture turns dark, and the final product is contaminated with colored impurities.

Potential Causes & Solutions:

  • Side Reactions: The electron-rich nature of the quinoline ring, which is enhanced by the methoxy groups, can make it susceptible to side reactions, particularly at elevated temperatures.[1]

    • Temperature Control: Maintain the reaction temperature within the recommended range. A gradual increase in temperature may be beneficial.[1]

  • Harsh Workup Conditions: The workup procedure, especially when quenching the reaction, can lead to the formation of impurities if not performed carefully.

    • Optimized Workup: When quenching the reaction with water or a basic solution, do so at a low temperature, for example, by pouring the reaction mixture onto crushed ice.[1] Neutralize the solution carefully and extract the product promptly.

Optimized Quenching Protocol:

  • Prepare a quenching solution of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[4]

  • Monitor the temperature of the quenching mixture, maintaining it below 20°C.

  • Continue stirring until all the ice has melted and the evolution of CO₂ gas has ceased.

  • Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[4]

  • Extract the product with a suitable organic solvent.

Scenario 3: Product is an Insoluble Mass

Problem: The desired product precipitates as an insoluble mass during workup.

Potential Causes & Solutions:

  • Precipitation of Hydrochloride Salt: If the workup is conducted under acidic conditions, the product may precipitate as its hydrochloride salt.

    • pH Adjustment: Carefully neutralize the aqueous layer with a base, such as sodium bicarbonate or sodium carbonate, to a pH of 7-8. This will convert the hydrochloride salt to the free base, which is generally more soluble in organic solvents.

  • Inorganic Salt Formation: Neutralization of acidic byproducts like phosphoric acid and HCl with a base will generate inorganic salts that may have limited solubility.

    • Dilution: Diluting the quench mixture with additional water can help to dissolve the inorganic salts.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination with phosphorus oxychloride?

A1: The chlorination of a 4-hydroxyquinoline with POCl₃ is thought to follow a mechanism similar to a Vilsmeier-Haack reaction.[1] The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[1]

Chlorination_Mechanism Quinolinol 4-Hydroxyquinoline Intermediate Phosphate Ester Intermediate Quinolinol->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Product 4-Chloroquinoline Intermediate->Product Nucleophilic Substitution Byproduct PO₂Cl₂⁻ Intermediate->Byproduct Chloride Cl⁻ Chloride->Product

Caption: Proposed mechanism for the chlorination of 4-hydroxyquinoline with POCl₃.

Q2: What are some alternative chlorinating agents to POCl₃?

A2: While POCl₃ is the most commonly used reagent, other chlorinating agents such as thionyl chloride (SOCl₂) can also be employed.[3] The choice of reagent may depend on the specific substrate and desired reaction conditions.

Q3: How can I purify the final this compound product?

A3: The crude product can often be purified by recrystallization. A mixture of ethanol and ethyl acetate (e.g., in a 1:1 volume ratio) has been reported to be effective.[2][3] For higher purity, column chromatography over silica gel may be necessary.[5]

Detailed Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., 1:1 ethanol/ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Q4: My Vilsmeier-Haack reaction for the synthesis of a quinoline precursor is giving a low yield. How can I improve it?

A4: Low yields in Vilsmeier-Haack reactions can be due to several factors:

  • Moisture: The Vilsmeier reagent is sensitive to moisture, which can lead to its hydrolysis and a lower yield.[4] Ensure all reagents and glassware are anhydrous.

  • Substituent Effects: Electron-donating groups on the N-arylacetamide starting material generally facilitate the reaction and improve yields, while electron-withdrawing groups can have the opposite effect.[6]

  • Stoichiometry: The molar ratio of POCl₃ to the substrate can significantly impact the yield. Optimization of this ratio is often necessary.[6]

Molar Ratio (POCl₃:Substrate)Reported Yield (%)
2:1Lower
3:1Moderate
4:1Higher
5:1Optimal
Data adapted from a study on a related quinoline synthesis.[6]

References

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem.
  • Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. Benchchem.
  • 4-chloro-6,7-dimethoxyquinoline | 35654-56-9. ChemicalBook.
  • POCl3 chlorination of 4-quinazolones. PubMed.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. Benchchem.
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • How can I properly quench POCl3? ResearchGate.
  • How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized? Guidechem.
  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

Sources

Technical Support Center: 4-Chloro-5,7-dimethoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5,7-dimethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to help you optimize your synthetic process and improve final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially relevant method for synthesizing substituted 4-chloroquinolines involves a two-stage process. The first stage is the construction of the core quinoline ring system to form the precursor, 4-hydroxy-5,7-dimethoxyquinoline. The second stage is the subsequent chlorination of this precursor.

  • Stage 1: Quinoline Core Synthesis (Gould-Jacobs Reaction): This classical method is highly effective for creating the 4-hydroxyquinoline scaffold. It begins with the condensation of an appropriately substituted aniline (in this case, 3,5-dimethoxyaniline) with an alkoxymethylenemalonic ester. This is followed by a thermal intramolecular cyclization to yield the 4-hydroxyquinoline derivative.[1][2][3] This approach is favored for its reliability and the commercial availability of the starting materials.

  • Stage 2: Chlorination: The hydroxyl group at the 4-position of the quinoline ring is then converted to a chlorine atom. This is almost universally achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective choice.[4][5][6] Thionyl chloride (SOCl₂) can also be used.[4][5]

Q2: Which reaction step is most critical for controlling the final purity of this compound?

The chlorination of 4-hydroxy-5,7-dimethoxyquinoline with phosphorus oxychloride (POCl₃) is unequivocally the most critical step for purity control. While the initial Gould-Jacobs reaction must be driven to completion to avoid starting material carry-through, the chlorination step is fraught with potential side reactions and impurities that are often structurally similar to the final product, making them difficult to remove. Key challenges in this step include incomplete reaction, product hydrolysis during workup, and the formation of phosphorus-based byproducts.[7][8]

Q3: What are the three most common impurities I should expect, and why do they form?

Understanding the origin of common impurities is the first step toward preventing their formation.

  • Unreacted 4-Hydroxy-5,7-dimethoxyquinoline: This is the most common impurity and arises from incomplete chlorination. The conversion of the 4-hydroxy group (or its tautomeric 4-oxo form) to the 4-chloro derivative requires sufficient energy and an adequate molar excess of the chlorinating agent (POCl₃). Insufficient heating, short reaction times, or a sub-stoichiometric amount of POCl₃ will result in the presence of this starting material in your crude product.[5][9]

  • Hydrolysis Product (4-Hydroxy-5,7-dimethoxyquinoline): The 4-chloro group on the quinoline ring is an excellent leaving group and is susceptible to nucleophilic aromatic substitution (SNAr).[10] During the reaction quench and aqueous workup, water can act as a nucleophile, hydrolyzing the product back to the 4-hydroxy starting material. This is particularly problematic if the quench is not handled correctly or if the product is exposed to moisture for extended periods.[11][12]

  • Phosphorus-Containing Byproducts: When POCl₃ is used as the chlorinating agent, it generates phosphoric acid and other phosphate species upon reacting with the hydroxyl group and any trace moisture.[7][13] These acidic, often tarry residues can contaminate the product. If a base like N,N-dimethylaniline is used as a catalyst, it can form salts that also present purification challenges.[14]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues encountered during the synthesis.

Problem 1: My TLC/LCMS analysis of the crude product shows a major spot corresponding to the 4-hydroxy starting material.
  • Plausible Causes:

    • Incomplete Chlorination: The reaction may not have been driven to completion. This can be due to insufficient temperature, inadequate reaction time, or a low molar ratio of POCl₃ to the substrate.[5][7] The reaction typically requires heating to 90-120°C for several hours.[4][5]

    • Excessive Hydrolysis: The workup procedure may be promoting the hydrolysis of the 4-chloro product back to the 4-hydroxy starting material. Pouring the hot reaction mixture directly into water without temperature control can accelerate this reversion.[12]

    • Moisture Contamination: The presence of significant moisture in the starting material or solvent will consume the POCl₃, rendering it ineffective for the primary chlorination reaction.[8]

  • Recommended Actions & Protocols:

    • Ensure Anhydrous Conditions: Dry the 4-hydroxy-5,7-dimethoxyquinoline starting material in a vacuum oven before use. Use freshly distilled or anhydrous grade solvents and POCl₃.

    • Optimize Reaction Conditions: Increase the molar excess of POCl₃ (a common ratio is 1:1 to 1:3 substrate to POCl₃ in a solvent, or using POCl₃ as the solvent itself).[5] Ensure the reaction temperature is maintained at a vigorous reflux (e.g., 90-100°C) and monitor by TLC until the starting material spot has completely disappeared.[4]

    • Controlled Quench Protocol:

      • Cool the reaction mixture to room temperature before quenching.

      • Slowly and carefully pour the cooled reaction mixture onto crushed ice or into an ice-water slurry with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of excess POCl₃.

      • Immediately after the quench, neutralize the acidic solution by slowly adding a cooled aqueous base (e.g., 10% sodium carbonate or sodium hydroxide) until the pH is basic (pH 9-10), which will precipitate the crude product.[4] Do not allow the mixture to remain acidic for an extended period.

Problem 2: My final product yield is low, and I observe significant material loss during purification.
  • Plausible Causes:

    • Product Hydrolysis: As mentioned above, hydrolysis during workup is a primary cause of yield loss.

    • Incomplete Precipitation/Extraction: During the basic workup, if the pH is not sufficiently high, the product may not fully precipitate from the aqueous solution. If performing a liquid-liquid extraction, improper pH or insufficient extraction solvent volume/iterations will leave the product behind.

    • Purification Losses: this compound can be challenging to purify via column chromatography if the crude material is heavily contaminated with polar impurities. The product can streak on silica gel, leading to broad fractions and poor recovery.

  • Recommended Actions & Protocols:

    • Optimize Workup pH: After quenching, carefully adjust the pH to >9 to ensure complete precipitation of the free base form of the product. Check the pH with indicator paper or a pH meter.

    • Efficient Extraction: If extracting, use a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure quantitative recovery from the aqueous layer.

    • Purification Strategy - Column Chromatography:

      • Dry Loading: For best results, dissolve the crude product in a minimal amount of DCM, add silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder. This "dry loading" method prevents solvent-related band broadening at the top of the column.[9]

      • Solvent System: A non-polar mobile phase is typically used. Start with petroleum ether or hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% petroleum ether to a 9:1 or 8:2 mixture of petroleum ether:ethyl acetate.[9] Monitor fractions closely by TLC.

Problem 3: I'm observing an unknown, persistent impurity, possibly a dimer or other byproduct.
  • Plausible Causes:

    • Formation of Phosphorylated Intermediates: The reaction between a quinolone and POCl₃ proceeds through phosphorylated intermediates.[7][15] Under certain conditions, these intermediates can react with unreacted quinolone starting material to form "pseudodimers" or other complex adducts.[7][16] This is more likely if the POCl₃ is added too slowly or at too low a temperature before the main heating phase.

    • Side Reactions from Additives: If a tertiary amine base (e.g., triethylamine, N,N-dimethylaniline) is used, it can participate in side reactions, leading to additional impurities.

  • Recommended Actions & Protocols:

    • Control Reagent Addition: Add the POCl₃ to the substrate suspension at room temperature before initiating heating. This ensures the chlorinating agent is present in excess when the temperature is raised, favoring the formation of the desired product over intermediate-driven side reactions.

    • Simplify the Reaction System: Unless necessary, avoid using catalytic bases. A simple mixture of the substrate in excess POCl₃ (used as both reagent and solvent) heated to reflux is often the cleanest method.[5]

    • Characterize the Impurity: Isolate the impurity if possible and obtain spectroscopic data (MS, NMR) to elucidate its structure. This information is invaluable for pinpointing its formation mechanism and devising a strategy to prevent it.

Data & Workflow Visualizations

Key Reaction Parameters for Chlorination
ParameterRecommended ConditionRationale & Reference
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Highly effective and widely documented for this transformation.[4][5][6]
Substrate:POCl₃ Ratio 1:1 to 1:3 (in solvent) or use POCl₃ as solventEnsures complete conversion and minimizes side reactions from intermediates.[5]
Temperature 90 - 120 °CProvides sufficient activation energy for the chlorination to proceed efficiently.[4][5]
Reaction Time 4 - 12 hoursMust be monitored by TLC/LCMS to confirm the disappearance of starting material.[4][5]
Workup Quench Pour onto crushed ice, then basifyControls exotherm and minimizes hydrolysis of the product.[4][14]
Purification Method Recrystallization or Column ChromatographyRecrystallization (e.g., from ethanol/ethyl acetate) is effective for moderately pure material; chromatography is needed for removing multiple impurities.[4][5][9]
Diagrams

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination A 3,5-Dimethoxyaniline C Condensation Intermediate A->C + B B Alkoxymethylenemalonate D 4-Hydroxy-5,7-dimethoxyquinoline C->D Thermal Cyclization E 4-Hydroxy-5,7-dimethoxyquinoline F This compound E->F + POCl₃, Heat

Caption: High-level two-stage synthetic workflow.

G SM 4-Hydroxy-5,7-dimethoxyquinoline Product Desired Product This compound SM->Product Complete Reaction Impurity1 Impurity 1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction (Insufficient POCl₃/Heat) POCl3 POCl₃, Heat POCl3->SM Impurity2 Impurity 2 Hydrolysis Product Product->Impurity2 Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Formation pathways for key impurities.

G node_action node_action node_cause node_cause start Crude product shows issues? q1 High % of Starting Material by TLC/LCMS? start->q1 Yes q2 Low Yield After Workup? start->q2 No q1->q2 No cause1 Cause: Incomplete reaction OR Workup hydrolysis q1->cause1 Yes cause2 Cause: Product loss to aqueous layer OR Hydrolysis q2->cause2 Yes end Purity OK q2->end No action1 Action: - Increase POCl₃ excess & heat - Ensure anhydrous conditions - Perform controlled ice quench - Immediately basify to pH >9 cause1->action1 action2 Action: - Check workup pH is >9 - Extract multiple times - Use controlled quench cause2->action2

Caption: Troubleshooting decision flowchart for users.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC, NIH. [Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. ACS Publications. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. [Link]

  • General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... ResearchGate. [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

Technical Support Center: Optimizing the Synthesis of 4-chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 4-chloro-5,7-dimethoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their workflows. As a key building block in the synthesis of various biologically active compounds, achieving a high-yielding and pure synthesis of this compound is paramount.[1][2][3]

This document moves beyond simple protocol recitation. It is structured to provide a deep, mechanistic understanding of the common synthetic challenges and to offer field-proven, actionable solutions. We will focus on the most prevalent synthetic route: the chlorination of 4-hydroxy-5,7-dimethoxyquinoline.

Part 1: The Primary Synthetic Workflow

The conversion of the 4-hydroxy group to a 4-chloro group is the pivotal step in synthesizing the target compound. This is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective choice.[4][5] The electron-donating effects of the methoxy groups at positions 5 and 7 influence the reactivity of the quinoline core, making careful control of reaction conditions essential to prevent side reactions.[4]

Below is a diagram illustrating the standard workflow for this transformation.

G cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Workup & Purification cluster_product Final Product A 4-hydroxy-5,7-dimethoxyquinoline B Chlorinating Agent (e.g., POCl₃) Heat (90-110°C) A->B Step 1 C Quench (Ice/Base) Filter Recrystallize B->C Step 2 D This compound C->D Step 3 G A Problem: Low Yield B Check TLC: Is Starting Material Present? A->B C YES: Incomplete Reaction B->C Yes D NO: Reaction Complete B->D No E Action: - Increase reaction time/temp - Increase POCl₃ equivalents - Verify temperature probe C->E F Consider Other Issues: - Moisture Contamination? - Hydrolysis during Workup? D->F G Action: - Use anhydrous reagents/glassware - Run under inert atmosphere F->G Moisture? H Action: - Quench at low temp (ice) - Neutralize promptly - Minimize workup time F->H Hydrolysis?

Sources

Technical Support Center: Purification of 4-Chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-5,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical synthetic intermediate. As a key building block in medicinal chemistry, its purity is paramount for the success of subsequent reactions and the integrity of final compounds.[1] This document provides field-proven troubleshooting advice, in-depth FAQs, and validated protocols to ensure you achieve the highest possible purity in your preparations.

Part 1: Troubleshooting Guide for Common Purification Issues

The synthesis of this compound, typically achieved by chlorinating 4-hydroxy-5,7-dimethoxyquinoline with reagents like phosphorus oxychloride (POCl₃), can result in a crude product containing unreacted starting materials, residual chlorinating agents, and various side products.[2] The following table addresses the most frequently encountered purification challenges.

Observed Problem Probable Cause(s) Recommended Solution & Scientific Rationale
Low Yield After Purification 1. Product Loss During Workup: The product may be partially soluble in the aqueous phase during quenching, especially if the pH is not controlled. 2. Inappropriate Recrystallization Solvent: The chosen solvent may have high solubility for the product even at low temperatures.[3] 3. Aggressive Column Chromatography: Using too strong of a solvent system can cause the product to elute too quickly with impurities.1. Optimize Quench: After the reaction, carefully quench the excess POCl₃ by pouring the reaction mixture into an ice-water mixture or a cold aqueous solution of a mild base like potassium carbonate.[2] Ensure the final pH is neutral to basic (pH 7-9) to minimize the solubility of the quinoline product. 2. Solvent Screening: Perform a small-scale solvent screening to find an ideal recrystallization solvent or system (e.g., ethanol/ethyl acetate) where the product is highly soluble when hot but sparingly soluble when cold.[4] 3. Methodical Elution: Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate. Monitor fractions closely by Thin Layer Chromatography (TLC).
Persistent Yellow/Brown Color in Final Product 1. Baseline Impurities: Highly polar, colored impurities may remain adsorbed on the silica gel at the baseline during column chromatography. 2. Thermal Decomposition: Prolonged heating during synthesis or recrystallization can lead to the formation of colored degradation products.1. Dry Loading on Silica: For column chromatography, use the "dry loading" method. Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This ensures a tight band at the start of the column and improves separation.[5] 2. Minimize Heat Exposure: Use the minimum temperature necessary for complete dissolution during recrystallization and avoid prolonged heating.
Product "Oils Out" During Recrystallization 1. Supersaturation: The solution is too concentrated, causing the product to come out of solution above its melting point. 2. Insoluble Impurities: Impurities can act as a flux, lowering the melting point of the mixture. 3. High Boiling Point Solvent: The solvent's boiling point is higher than the product's melting point (M.P. 132-136 °C).[6]1. Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture until the oil dissolves completely. 2. Slow Cooling & Seeding: Allow the solution to cool slowly to room temperature before placing it in an ice bath. If crystals don't form, scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[3] 3. Perform Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration before allowing the solution to cool.
Presence of Starting Material (4-hydroxy-5,7-dimethoxyquinoline) in Product Incomplete Chlorination Reaction: The reaction did not go to completion, leaving unreacted starting material which is more polar than the product.1. Column Chromatography: This is the most effective method. The hydroxyl group makes the starting material significantly more polar than the chlorinated product. It will have a much lower Rf value on TLC and will elute much later from a silica gel column.[5] 2. Acid/Base Wash (Less Effective): An aqueous wash with a dilute base (e.g., 1M NaOH) can potentially remove the acidic starting material, but this risks hydrolysis of the product and is generally less efficient than chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between column chromatography and recrystallization for purification?

The choice depends on the scale of your reaction and the nature of the impurities. The following decision workflow can guide your choice.

G start Start: Crude Product (this compound) scale What is the scale of the reaction? start->scale purity What is the crude purity? (Assessed by TLC/¹H NMR) scale->purity > 10 g chromatography Column Chromatography (Ideal for <10g, high purity, difficult separations) scale->chromatography < 10 g impurity_type Are impurities close in polarity to the product (similar Rf on TLC)? purity->impurity_type Very Impure (Multiple spots of similar intensity) recrystallize Recrystallization (Good for >10g scale, removes gross impurities) purity->recrystallize Relatively Clean (Main spot is dominant) impurity_type->recrystallize No impurity_type->chromatography Yes

Caption: Decision workflow for selecting a purification method.

Q2: Can you provide a detailed protocol for column chromatography?

Certainly. Column chromatography provides excellent separation of the target compound from both more polar (e.g., starting material) and less polar impurities.[7]

Experimental Protocol: Column Chromatography

  • TLC Analysis:

    • First, analyze your crude product using TLC to determine an appropriate solvent system.

    • A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate.[8]

    • Aim for an Rf value of 0.25 - 0.35 for the desired product (this compound). This ensures the compound spends enough time on the stationary phase for effective separation.

  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[5]

    • Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% petroleum ether).

    • Gently pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[5]

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column, creating a uniform layer. Add a final thin layer of sand on top to protect the surface.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).

    • Collect fractions in test tubes or an automated fraction collector.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp (254 nm).

    • Gradually increase the polarity of the mobile phase as needed to elute your product.

    • Combine the pure fractions (those containing only your product spot on TLC), and remove the solvent under reduced pressure to yield the purified this compound.

G cluster_prep Preparation cluster_load Loading cluster_run Elution prep_slurry Prepare Silica Slurry in Mobile Phase pack_column Pack Column & Add Sand prep_slurry->pack_column load_sample Load Powder onto Column pack_column->load_sample dissolve_crude Dissolve Crude Product in DCM add_silica Add Silica Gel dissolve_crude->add_silica rotovap Rotovap to Dry Powder add_silica->rotovap rotovap->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust Polarity combine Combine Pure Fractions monitor->combine final_product Evaporate Solvent combine->final_product

Caption: Workflow for purification by column chromatography.

Q3: What is a reliable protocol for recrystallization?

Recrystallization is an excellent technique for removing smaller amounts of impurities from a solid product, especially at a larger scale. A mixed solvent system of ethanol and ethyl acetate (1:1) has been reported to be effective.[2][4]

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the 1:1 ethanol/ethyl acetate solvent mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of the hot solvent mixture until a clear solution is obtained. Avoid adding excessive solvent, as this will reduce your final yield.[3]

  • Hot Filtration (if necessary): If you observe any insoluble particulate matter (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Cooling too quickly can trap impurities.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent. The final product should be a white to off-white or gray solid.[2][4]

Q4: How can I confirm the purity and identity of my final product?

A combination of techniques is essential for confirming both the purity and structural identity of your this compound.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate. Run it alongside the crude material and starting material to confirm the removal of impurities.

  • Melting Point: A sharp melting point within the literature range (e.g., 132-136 °C) is a good indicator of purity.[6] Impure compounds typically exhibit a broader and depressed melting range.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, reversed-phase HPLC is highly effective. A pure sample will show a single major peak, and the purity can be reported as a percentage of the total peak area.[8]

  • Nuclear Magnetic Resonance (¹H NMR): This is the definitive method for structural confirmation. The ¹H NMR spectrum should be clean and match the expected signals for this compound. Key expected signals in DMSO-d₆ are approximately: δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H).[2]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, E67, o3012. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
  • SIELC Technologies. (n.d.). Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column.
  • Google Patents. (1946). UNITED STATES PATENT OFFICE. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • BenchChem. (2025). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.

Sources

stability of 4-chloro-5,7-dimethoxyquinoline under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-chloro-5,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this important synthetic intermediate under various experimental conditions.

Core Concepts: Understanding the Inherent Reactivity

This compound is a pivotal intermediate in the synthesis of numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2] Its utility is intrinsically linked to its chemical reactivity. The stability of the molecule is primarily governed by the 4-chloro substituent on the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen atom makes the C4-position electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This inherent reactivity is the root cause of its instability under both strong acidic and basic aqueous conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Question 1: My reaction requires acidic conditions, but I'm seeing significant degradation of my this compound starting material. What is the degradation product, and how can I mitigate this issue?

Answer: Under acidic aqueous conditions, the primary degradation pathway is acid-catalyzed hydrolysis. The nitrogen atom of the quinoline ring becomes protonated, which further increases the electrophilicity of the C4 carbon. This makes it highly susceptible to nucleophilic attack by water, leading to the displacement of the chloride and the formation of 4-hydroxy-5,7-dimethoxyquinoline .[4][5][6]

Troubleshooting Strategies:

  • Minimize Water Content: If your reaction chemistry allows, use anhydrous solvents and reagents to limit the availability of water as a nucleophile.

  • Control Temperature: Hydrolysis is temperature-dependent. Running your reaction at a lower temperature can significantly reduce the rate of degradation.

  • Use Milder Acids: If possible, substitute strong mineral acids (like HCl) with weaker organic acids (like acetic acid). The rate of hydrolysis is often pH-dependent.[6]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction as soon as the desired product is formed, minimizing the time the starting material is exposed to harsh conditions.

Question 2: I am running a reaction under basic conditions and observing the formation of an impurity with a different polarity. What is happening?

Answer: Similar to acidic conditions, the primary degradation product under basic aqueous conditions is 4-hydroxy-5,7-dimethoxyquinoline .[4] In this case, the degradation occurs via a direct nucleophilic aromatic substitution (SNAr) mechanism where the hydroxide ion (OH⁻), a strong nucleophile, attacks the electron-deficient C4 carbon and displaces the chloride ion.

Troubleshooting Strategies:

  • Anhydrous Conditions: The most effective way to prevent this is to ensure your reaction is strictly anhydrous. Dry your solvents and reagents thoroughly.

  • Choice of Base: If the purpose of the base is simply to act as a proton scavenger, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) instead of hydroxide-containing bases (e.g., NaOH, KOH) or alkoxides.

  • Temperature Control: As with acid hydrolysis, the rate of basic hydrolysis increases with temperature. Maintain the lowest effective temperature for your desired reaction.

Question 3: What is the recommended method for monitoring the stability of this compound during an experiment or in storage?

Answer: A stability-indicating analytical method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase HPLC method can effectively separate the more polar 4-hydroxy-5,7-dimethoxyquinoline degradation product from the less polar this compound parent compound.[7]

  • Thin-Layer Chromatography (TLC): For rapid, qualitative checks, TLC is very effective. The hydroxy-degradation product will typically have a lower Rf value (be less mobile) than the chloro-starting material in common solvent systems (e.g., ethyl acetate/hexanes).

  • Spectrophotometry: UV/Vis spectroscopy can also be used to monitor the reaction, especially if there is a significant shift in the maximum wavelength (λmax) between the starting material and the degradation product.[9][10]

Question 4: What are the ideal storage conditions for this compound to ensure its long-term stability?

Answer: Given its susceptibility to hydrolysis, proper storage is essential. The material should be:

  • Stored in a tightly sealed container to protect it from atmospheric moisture.[11]

  • Kept in a cool, dry, and well-ventilated area.[11]

  • Stored away from strong acids and bases.

The material is generally stable under recommended storage conditions.[11]

Data Summary: Stability Profile

The following table summarizes the expected stability of this compound under various conditions.

ConditionExpected StabilityPrimary Degradation ProductProbable Mechanism
Strong Acid (e.g., 1M HCl, 60°C)Low4-hydroxy-5,7-dimethoxyquinolineAcid-Catalyzed Hydrolysis (SNAr)
Mild Acid (e.g., Acetic Acid, RT)Moderate4-hydroxy-5,7-dimethoxyquinolineSlow Acid-Catalyzed Hydrolysis
Neutral (Aqueous, RT)HighMinimalVery Slow Hydrolysis
Strong Base (e.g., 1M NaOH, 60°C)Low4-hydroxy-5,7-dimethoxyquinolineNucleophilic Aromatic Substitution (SNAr)
Anhydrous Non-Nucleophilic Base HighMinimalN/A

Key Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to understand its stability limits and to develop a stability-indicating analytical method.[12][13][14]

Objective: To generate the primary hydrolytic degradation product of this compound under acidic and basic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the mixture in a water bath at 60°C.

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.2 M NaOH.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the mixture in a water bath at 60°C.

    • Withdraw aliquots at the same time points.

    • Immediately neutralize the aliquot with an equivalent amount of 0.2 M HCl.[7]

  • Control Sample: Maintain an aliquot of the stock solution under the same temperature conditions without acid or base.

  • Analysis: Analyze all neutralized samples and the control by a validated HPLC method to determine the percentage of degradation. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradants.[7]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN/H2O) Acid Acid Stress (+ 0.1M HCl) Stock->Acid Base Base Stress (+ 0.1M NaOH) Stock->Base Control Control (No Stressor) Stock->Control Sample Sample at t=0, 2, 4, 8h Acid->Sample Base->Sample Neutralize Neutralize Aliquots Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Result Calculate % Degradation HPLC->Result

Caption: Workflow for a forced degradation study.

Degradation Pathway Visualization

The primary degradation pathway for this compound under both hydrolytic conditions is the formation of its 4-hydroxy analog.

Degradation_Pathway cluster_main Start This compound End 4-hydroxy-5,7-dimethoxyquinoline Start->End  Hydrolysis (SNAr) Acid Acidic Conditions (H₂O, H⁺) Base Basic Conditions (H₂O, OH⁻)

Caption: Primary hydrolytic degradation pathway.

References
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. 3

  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. 7

  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.

  • Guidechem. How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized?.

  • National Institutes of Health. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC.

  • National Institutes of Health. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC.

  • ChemicalBook. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9.

  • ResearchGate. Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.

  • ResearchGate. Possible degradation pathway of quinoline.

  • ResearchGate. Degradation pathway of quinoline in aerobic conditions.

  • Guidechem. 4-chloro-6,7-dimethoxyquinoline (cas 35654-56-9) SDS/MSDS download.

  • MedCrave online. Forced Degradation Studies.

  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.

  • Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

  • Semantic Scholar. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.

  • National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC.

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products.

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.

  • ResearchGate. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

  • ChemicalBook. CHLOROQUINE synthesis.

  • ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed....

  • Benchchem. This compound | 143946-49-0.

  • ChemicalBook. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.

  • RSC Publishing. HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones.

  • PubMed. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography.

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

  • Benchchem. physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

  • gsrs. 4-CHLORO-6,7-DIMETHOXYQUINOLINE.

  • ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

  • PubChem. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610.

  • PubChem. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829.

Sources

preventing hydrolysis of 4-chloro-5,7-dimethoxyquinoline during workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for handling 4-chloro-5,7-dimethoxyquinoline. This molecule is a crucial intermediate in the synthesis of various high-value compounds in pharmaceutical research and development.[1][2][3] However, its utility is matched by its primary challenge: the susceptibility of the C4-chloro group to nucleophilic substitution, particularly hydrolysis, during reaction workup. This guide provides an in-depth analysis of the hydrolysis mechanism and offers robust, field-tested protocols to ensure the integrity of your product is maintained, maximizing yield and purity.

Troubleshooting Common Workup Issues

This section addresses the most frequent challenges encountered by researchers during the isolation of this compound.

Question: After my chlorination reaction (e.g., using POCl₃), I'm seeing a significant amount of a polar, insoluble byproduct and a low yield of my desired this compound. What is happening?

Answer: You are observing the classic issue of product hydrolysis. The compound this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position. During a typical aqueous workup, residual water molecules or, more potently, hydroxide ions (if a strong base is used for neutralization) act as nucleophiles. They attack the electron-deficient C4 carbon, displacing the chloride leaving group to form the highly polar and often insoluble 4-hydroxy-5,7-dimethoxyquinoline (which exists in tautomeric equilibrium with 5,7-dimethoxyquinolin-4(1H)-one).

This hydrolysis is especially problematic when quenching a reaction that used excess chlorinating agent like phosphorus oxychloride (POCl₃). Quenching with water or aqueous bicarbonate generates significant heat and acidic conditions (from the hydrolysis of POCl₃ to phosphoric acid), which can accelerate the unwanted hydrolysis of your product.[4]

Question: How can I reliably prevent the formation of the 4-hydroxy byproduct during my workup?

Answer: The core strategy is to rigorously control or eliminate the presence of water and strong nucleophiles during the initial quenching and extraction phases. A standard aqueous workup is often too harsh for this substrate. We have developed a robust, non-aqueous-centric protocol that prioritizes the stability of the C-Cl bond. This involves a carefully controlled quench at low temperatures and the use of specific washing and drying techniques to minimize contact time with any aqueous phase. Several patents and synthetic procedures for analogous compounds successfully employ this principle, for instance, by quenching the reaction mixture in a large volume of a mild inorganic base solution or by removing the excess chlorinating agent under reduced pressure before quenching.[5][6]

Core Experimental Protocols

Adherence to the following detailed methodology is critical for maximizing the yield and purity of this compound.

Protocol 1: Robust Workup for Isolating this compound

This protocol is designed for a typical chlorination reaction using a reagent like POCl₃.

1. Post-Reaction Agent Removal (Optional but Recommended):

  • Once the reaction is complete (monitored by TLC), remove the excess phosphorus oxychloride under reduced pressure. This step significantly reduces the exotherm and acidity during the subsequent quench.

2. Controlled Quenching:

  • Prepare a vigorously stirred, biphasic mixture of crushed ice and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separate flask, large enough to accommodate the reaction mixture and quenching solution.
  • In a separate beaker, prepare a cold (0-5 °C) 10% aqueous solution of potassium carbonate (K₂CO₃).[5] Do not use strong bases like NaOH or KOH.
  • Slowly and carefully pour the cooled reaction mixture into the vigorously stirred ice/organic solvent slurry.
  • Once the addition is complete, begin the slow, portion-wise addition of the cold 10% K₂CO₃ solution to neutralize the mixture. Monitor the pH to ensure it does not exceed ~8. Maintain the temperature below 10 °C throughout this process.

3. Extraction and Washing:

  • Separate the organic layer.
  • Extract the aqueous layer two more times with the chosen organic solvent.
  • Combine the organic extracts.
  • Wash the combined organic layers with cold, saturated aqueous sodium chloride (brine) solution. Brine is preferred over deionized water as it helps to remove residual water from the organic layer and minimizes product loss due to partitioning.
  • Crucial Step: Do not let the combined layers sit in the separatory funnel for extended periods.

4. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude product can be purified by recrystallization from a solvent system such as a 1:1 mixture of ethanol and ethyl acetate.[5] Alternatively, silica gel column chromatography can be used for highly pure samples.
Data Presentation: Comparison of Workup Methodologies
FeatureStandard (Problematic) Aqueous WorkupRecommended Robust Protocol Rationale for Change
Quenching Agent Water or NaHCO₃ (aq) added directlyReaction mixture added to ice/solvent slurry, followed by cold 10% K₂CO₃ (aq)Controls exotherm, minimizes reaction time with water at low temp. K₂CO₃ is a non-nucleophilic base.
Temperature Control Often uncontrolled, leading to exothermMaintained at < 10 °C during quench and neutralizationHydrolysis is significantly slower at lower temperatures.
Washing Solution Deionized WaterSaturated NaCl solution (Brine)Reduces the amount of water introduced into the organic phase.
Expected Purity Low to moderate; significant 4-hydroxy byproductHigh; minimal to undetectable hydrolysisProtocol is optimized to preserve the sensitive C-Cl bond.
Overall Yield Often < 60%Typically > 80-90%Minimizes loss of product to the undesired side reaction.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the desired reaction outcome versus the problematic hydrolysis pathway that this guide helps prevent.

hydrolysis_pathway rxn_mix Reaction Mixture (Post-Chlorination) workup Workup Procedure rxn_mix->workup aqueous Aqueous Workup (H₂O, OH⁻) workup->aqueous Incorrect Method robust Robust Protocol (Anhydrous Focus) workup->robust Recommended Method product Desired Product: This compound byproduct Hydrolysis Byproduct: 4-Hydroxy-5,7-dimethoxyquinoline aqueous->product Minor Pathway (Low Yield) aqueous->byproduct Major Pathway robust->product Major Pathway

Sources

Technical Support Center: Synthesis of 4-chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important chemical intermediate.

Introduction

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. A common and effective route involves the Gould-Jacobs reaction to form the quinoline core, followed by chlorination. This guide will focus on potential side reactions and troubleshooting strategies for this synthetic pathway.

The overall synthesis can be broken down into two main stages:

  • Stage 1: Synthesis of 4-hydroxy-5,7-dimethoxyquinoline via the Gould-Jacobs reaction.

  • Stage 2: Chlorination of the 4-hydroxy intermediate to yield the final product, this compound.

Below is a general workflow diagram for this synthesis.

Synthesis_Workflow cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Chlorination 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Condensation_Intermediate Condensation Intermediate 3,5-Dimethoxyaniline->Condensation_Intermediate Condensation Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Condensation_Intermediate 4-hydroxy-5,7-dimethoxyquinoline-3-carboxylate Ethyl 4-hydroxy-5,7-dimethoxy- quinoline-3-carboxylate Condensation_Intermediate->4-hydroxy-5,7-dimethoxyquinoline-3-carboxylate Thermal Cyclization 4-hydroxy-5,7-dimethoxyquinoline 4-hydroxy-5,7- dimethoxyquinoline 4-hydroxy-5,7-dimethoxyquinoline-3-carboxylate->4-hydroxy-5,7-dimethoxyquinoline Saponification & Decarboxylation This compound 4-chloro-5,7- dimethoxyquinoline 4-hydroxy-5,7-dimethoxyquinoline->this compound POCl₃ Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Points Start Start Synthesis Gould_Jacobs Gould-Jacobs Reaction Start->Gould_Jacobs Chlorination Chlorination with POCl₃ Gould_Jacobs->Chlorination Low_Yield_GJ Low Yield in Gould-Jacobs? Gould_Jacobs->Low_Yield_GJ Final_Product Purified Product Chlorination->Final_Product Incomplete_Chlorination Incomplete Chlorination or Impurities? Chlorination->Incomplete_Chlorination Optimize_Temp_Time Optimize Temp/Time Low_Yield_GJ->Optimize_Temp_Time Yes Use_Catalyst Consider Catalyst (Eaton's Reagent) Low_Yield_GJ->Use_Catalyst Yes Check_Reagents Check Reagent Quality (Dry POCl₃) Incomplete_Chlorination->Check_Reagents Yes Control_Temp Control Temperature Incomplete_Chlorination->Control_Temp Yes Optimize_Temp_Time->Gould_Jacobs Use_Catalyst->Gould_Jacobs Re-run Check_Reagents->Chlorination Re-run Control_Temp->Chlorination Re-run

Technical Support Center: Purification Strategies for Quinoline Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of reaction mixtures containing quinoline derivatives. Specifically, we will address a common yet critical issue: the removal of unreacted 4-hydroxy-5,7-dimethoxyquinoline.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate this purification challenge. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries.

Q1: My primary purification method isn't working. Why is 4-hydroxy-5,7-dimethoxyquinoline difficult to remove?

A: 4-hydroxy-5,7-dimethoxyquinoline possesses two key functional groups that influence its reactivity and solubility: a weakly acidic phenolic hydroxyl group (4-OH) and a weakly basic quinoline nitrogen atom. This amphoteric nature means its solubility is highly dependent on pH, which can complicate standard purification techniques if not properly controlled. Furthermore, quinoline derivatives can interact strongly with acidic stationary phases like silica gel, leading to poor separation.[1][2]

Q2: I see significant streaking on my silica gel TLC plate. What's happening?

A: Streaking of quinoline derivatives on silica gel is a frequent observation. It is primarily caused by strong, sometimes irreversible, interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[2] This leads to poor chromatographic performance, including band broadening and streaking, which makes separation from your target compound difficult.

Q3: Can I just use a simple aqueous wash to remove it?

A: A simple water wash is unlikely to be effective due to the compound's limited solubility in neutral water. However, you can dramatically enhance its aqueous solubility by adjusting the pH. A basic wash will deprotonate the acidic phenol, while an acidic wash will protonate the basic quinoline nitrogen, both forming water-soluble salts. The success of this approach depends on the stability and properties of your desired compound under these conditions.

Part 2: In-Depth Troubleshooting & Method Selection

Before selecting a purification strategy, it is essential to consider the properties of your desired product. The flowchart below provides a decision-making framework.

G cluster_start Initial Assessment cluster_product_props Product Properties cluster_methods Purification Methods cluster_scale Scale & Purity start Reaction Mixture (Product + Unreacted Quinoline) product_stability Is the desired product stable to acid and base? start->product_stability extraction Liquid-Liquid Extraction product_stability->extraction  Yes scale_check What is the reaction scale and required purity? product_stability->scale_check  No chromatography Column Chromatography extraction->chromatography Further Purification Needed prep_hplc Preparative HPLC chromatography->prep_hplc Co-eluting Impurities recrystallization Recrystallization scale_check->chromatography Small Scale (<1g) or High Purity Needed scale_check->recrystallization Large Scale (>1g) and Product is Crystalline

Caption: Decision workflow for selecting a purification method.

Method Comparison

The following table summarizes the primary purification techniques for separating your product from unreacted 4-hydroxy-5,7-dimethoxyquinoline.

Technique Principle of Separation Advantages Common Challenges & Solutions
Liquid-Liquid Extraction Differential solubility in immiscible liquids based on pH.Fast, inexpensive, highly scalable, ideal for bulk removal.[3]Emulsion formation; product instability at high/low pH; incomplete removal. Solution: Use brine to break emulsions; perform stability tests on a small scale first.
Flash Column Chromatography Differential adsorption onto a solid stationary phase.High resolution for closely related compounds; applicable to a wide range of products.[4]Streaking of quinoline on silica[2]; product decomposition on acidic silica.[1] Solution: Add 0.5-2% triethylamine to the eluent[2]; use neutral or basic alumina as the stationary phase.[4]
Recrystallization Difference in solubility between the product and impurity in a specific solvent system at different temperatures.Can yield very high purity material; cost-effective at large scales.[5]Difficulty finding a suitable solvent; co-crystallization; impurities inhibiting crystal growth.[6] Solution: Screen a wide range of solvents; use seeding to induce crystallization.
Preparative HPLC/CPC High-resolution partitioning between a mobile and stationary phase.Highest purity achievable; excellent for difficult separations.[7]Expensive; low throughput/not easily scalable; requires specialized equipment. Solution: Best reserved for final polishing of high-value compounds or when other methods fail.

Part 3: Detailed Experimental Protocols

Guide 1: Removal by Basic Liquid-Liquid Extraction

This method leverages the acidic nature of the 4-hydroxyl group. By washing an organic solution of the reaction mixture with an aqueous base, the 4-hydroxy-5,7-dimethoxyquinoline is converted to its water-soluble phenolate salt and extracted into the aqueous layer.[8] This is highly effective, assuming your desired product is not acidic and is stable to base.

Question: How do I perform an optimized basic extraction to remove the unreacted hydroxyquinoline?

Answer: Follow this detailed protocol.

Experimental Protocol: Basic Extraction

G step1 1. Dissolve Crude Mixture Dissolve the crude reaction mixture in an aprotic organic solvent (e.g., Ethyl Acetate, DCM). step2 2. Transfer to Separatory Funnel Transfer the solution to a separatory funnel. step1->step2 step3 3. First Basic Wash Add an equal volume of 1M NaOH(aq). Shake vigorously and vent frequently. Allow layers to separate. step2->step3 step4 4. Separate Layers Drain the lower aqueous layer. This layer contains the deprotonated quinoline salt. step3->step4 step5 5. Repeat Wash Repeat the wash (Step 3 & 4) with fresh 1M NaOH(aq) one or two more times. step4->step5 step6 6. Neutral Wash Wash the organic layer with saturated aq. NaCl (brine) to remove residual base and break emulsions. step5->step6 step7 7. Dry and Concentrate Drain the organic layer into a flask, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. step6->step7 step8 8. Purity Check Analyze the resulting material by TLC or LC-MS to confirm removal of the impurity. step7->step8

Sources

Technical Support Center: Optimizing Solvent Choice for Reactions with 4-Chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4-chloro-5,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection for this versatile building block. As a key intermediate in the synthesis of various biologically active molecules, understanding its behavior in different solvents is critical for reaction success.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and unlock the full potential of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My this compound isn't dissolving well. What are the best starting solvents to consider?

A1: Solubility is the foundational step for a successful reaction. This compound is a planar molecule, which can lead to stacking and reduced solubility in some solvents.[3] For initial solubility screening, consider the following:

  • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent starting points, especially for nucleophilic aromatic substitution (SNAr) reactions.[1][4] They possess high dielectric constants that can effectively solvate the polar quinoline core.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective, particularly for reactions where polarity needs to be moderated.[5]

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are good choices for a range of reactions and can be used when a less polar, non-protic environment is required.[5][6]

  • Alcohols: While generally less effective for dissolving the starting material at room temperature, isopropanol and ethanol can be suitable solvents, particularly for reactions run at elevated temperatures, such as reflux conditions.[1]

It's crucial to perform small-scale solubility tests at both ambient and elevated temperatures to identify the optimal solvent for your specific reaction conditions.

Q2: I'm running a nucleophilic aromatic substitution (SNAr) with an amine. How does solvent choice impact the reaction rate and yield?

A2: Solvent selection is paramount for SNAr reactions with this compound. The solvent's role extends beyond simply dissolving the reactants; it influences the stability of the intermediates and transition states.

The mechanism of an SNAr reaction involves the formation of a negatively charged Meisenheimer complex. Polar aprotic solvents are generally preferred because they can stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction.[7]

Here's a breakdown of common solvent classes and their impact:

Solvent ClassExamplesImpact on SNAr Reactions
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHighly Recommended. These solvents effectively solvate the charged Meisenheimer intermediate, leading to faster reaction rates and often higher yields.[1][7]
Polar Protic Water, Ethanol, IsopropanolCan be effective, but with caveats. Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction. However, they can be useful in specific cases, such as microwave-assisted synthesis or when using a strong base.[1][8]
Nonpolar Aprotic Toluene, Dioxane, THFGenerally slower reaction rates. These solvents do not effectively stabilize the charged intermediate. They may be used when side reactions in polar solvents are a concern or for specific catalytic cycles.

Expert Tip: For sluggish SNAr reactions, consider switching from a protic solvent like isopropanol to a polar aprotic solvent like DMF or NMP. This change can often lead to a significant increase in reaction rate and yield.[1]

Q3: My reaction is producing significant byproducts. Could the solvent be the culprit?

A3: Absolutely. The solvent can play a direct role in the formation of byproducts. Here are some common scenarios:

  • Solvolysis: In protic solvents like water or alcohols, the solvent itself can act as a nucleophile, leading to the formation of 4-hydroxy or 4-alkoxy-5,7-dimethoxyquinoline byproducts. This is particularly relevant at elevated temperatures.

  • Decomposition: Some solvents can promote the decomposition of either the starting material or the product. For instance, in the presence of strong bases, certain solvents might facilitate undesired elimination or rearrangement reactions.

  • Interaction with Reagents: The solvent can influence the reactivity of other reagents in the mixture. For example, a solvent that strongly coordinates to a catalyst might inhibit its activity.

Troubleshooting Steps:

  • Analyze your byproducts: Identify the structure of the major byproducts to understand the undesired reaction pathway.

  • Consider solvent reactivity: If you observe solvolysis products, switch to an aprotic solvent.

  • Evaluate solvent purity: Impurities in the solvent (e.g., water in an aprotic solvent) can lead to unexpected side reactions. Always use dry solvents when necessary.

Q4: Are there any "green" or more sustainable solvent alternatives for reactions with this compound?

A4: Yes, the field of green chemistry offers several promising alternatives to traditional volatile organic compounds. For SNAr reactions, consider:

  • Polyethylene Glycol (PEG): PEG, particularly PEG-400, has been shown to be an effective and environmentally benign solvent for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles.[9] It is non-toxic, biodegradable, and has a low vapor pressure.[9]

  • Water with Additives: While this compound has low solubility in pure water, the use of surfactants or polymeric additives like hydroxypropyl methylcellulose (HPMC) can create micellar "nanoreactors" that facilitate the reaction in an aqueous medium.[10] This approach aligns with green chemistry principles by minimizing the use of organic solvents.[10]

These greener alternatives can often lead to high yields under mild conditions, making them attractive for both laboratory-scale and industrial applications.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Poor solubility of starting material. 2. Insufficient reaction temperature. 3. Nucleophile is not strong enough. 4. Inappropriate solvent choice (e.g., nonpolar solvent for SNAr).1. Switch to a solvent with better solubilizing power (e.g., DMF, NMP). 2. Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[1] 3. Consider using a stronger base or a more nucleophilic reagent. 4. For SNAr, use a polar aprotic solvent to stabilize the Meisenheimer intermediate.
Formation of 4-hydroxy-5,7-dimethoxyquinoline 1. Use of a protic solvent (e.g., water, alcohol) at elevated temperatures. 2. Presence of water impurity in an aprotic solvent.1. Switch to a polar aprotic solvent (e.g., DMF, acetonitrile). 2. Use a freshly dried aprotic solvent.
Product Precipitation During Reaction 1. Product is insoluble in the reaction solvent at the reaction temperature.1. This can be advantageous for driving the reaction to completion (Le Chatelier's principle). If it hinders stirring, consider a solvent mixture or a solvent in which the product is more soluble.
Difficult Product Isolation/Purification 1. High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove. 2. Product is highly soluble in the workup solvent.1. For DMF/DMSO, perform an aqueous workup with extraction into a less polar solvent like ethyl acetate. Washing the organic layer with brine can help remove residual high-boiling solvent. 2. If the product precipitates upon cooling, filtration can be a simple and effective purification step.[1] Otherwise, consider recrystallization or column chromatography.[1]

Experimental Workflow & Visualization

Workflow for Solvent Screening in SNAr Reactions

The following diagram illustrates a systematic approach to selecting the optimal solvent for a nucleophilic aromatic substitution reaction involving this compound.

Solvent_Screening_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis & Optimization A Define Reaction: This compound + Nucleophile B Initial Solubility Test (RT & Elevated Temp) A->B Start C Select Candidate Solvents: - Polar Aprotic (DMF, NMP) - Polar Protic (IPA, EtOH) - Ethers (Dioxane, THF) B->C Based on solubility D Small-Scale Test Reactions (Parallel Synthesis) C->D Proceed with candidates E Monitor by TLC/LC-MS: - Conversion - Byproduct Formation D->E Analyze results F Identify Optimal Solvent (Best balance of yield, rate, purity) E->F Evaluate data G Scale-Up Reaction F->G Finalize choice

Caption: A decision workflow for systematic solvent screening.

Solvent-Reactant Interaction Diagram

This diagram illustrates the key interactions between the solvent, this compound, and a nucleophile during an SNAr reaction.

SNAr_Interactions cluster_reactants Reactants cluster_solvent Solvent Environment Reactant This compound Intermediate Meisenheimer Complex (Charged Intermediate) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine) Nucleophile->Intermediate Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Intermediate Stabilization Product Substituted Product Intermediate->Product Chloride Elimination

Caption: Key molecular interactions in an SNAr reaction.

References

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 21. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2953. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent effects on molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • ResearchGate. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 65(11), 5368-5380. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(2), 438-442. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Google Patents. (2018). US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
  • National Center for Biotechnology Information. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 680. Retrieved from [Link]

  • PubMed. (2006). Solvent effects on the thermal and photochemical reactions of 4'-iodo-8-methoxyflavylium and their consequences on the coloring phenomena caused by anthocyanins in plants. The Journal of Physical Chemistry A, 110(49), 13106-13114. Retrieved from [Link]

Sources

Validation & Comparative

The Structure-Activity Relationship of 4-Chloro-5,7-dimethoxyquinoline Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its rigid structure and synthetic tractability have given rise to a multitude of potent enzyme inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from 4-chloro-5,7-dimethoxyquinoline, a key intermediate for the synthesis of targeted kinase inhibitors. While this specific isomer has been less explored than its 6,7-dimethoxy counterpart, by drawing parallels with closely related structures, we can elucidate the critical structural motifs that govern biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The this compound Scaffold: A Platform for Kinase Inhibition

The this compound core is a privileged structure in drug discovery. The electron-donating methoxy groups at the 5- and 7-positions influence the electronic properties of the quinoline ring system, while the reactive chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution. This allows for the introduction of a diverse array of side chains, most notably substituted anilines, to probe the binding pockets of various protein kinases.

The primary mechanism of action for many 4-anilinoquinoline derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. By blocking the action of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the cyclin G associated kinase (GAK) family, these compounds can effectively halt the signaling cascades that drive tumor growth, proliferation, and angiogenesis.[1]

Synthesis of 4-Substituted-5,7-dimethoxyquinoline Analogs

The synthesis of 4-substituted-5,7-dimethoxyquinoline analogs typically begins with the construction of the core quinoline ring, followed by chlorination at the 4-position and subsequent nucleophilic aromatic substitution.

cluster_synthesis Synthetic Workflow Start Starting Materials (e.g., 3,5-dimethoxyaniline) Cyclization Quinoline Ring Formation (e.g., Conrad-Limpach reaction) Start->Cyclization Chlorination Chlorination at C4 (e.g., POCl3) Cyclization->Chlorination Intermediate This compound Chlorination->Intermediate Substitution Nucleophilic Aromatic Substitution (with various amines, thiols, etc.) Intermediate->Substitution Analogs Diverse Library of 4-Substituted Analogs Substitution->Analogs

Caption: A generalized synthetic workflow for the preparation of 4-substituted-5,7-dimethoxyquinoline analogs.

A common synthetic route involves the reaction of a substituted aniline with an appropriate β-ketoester to form the quinoline ring, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro intermediate. This intermediate is then reacted with a variety of nucleophiles, such as substituted anilines, to generate a library of analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-substituted-5,7-dimethoxyquinoline analogs is highly dependent on the nature of the substituent at the 4-position, as well as the substitution pattern on the quinoline ring itself. While specific SAR data for the 5,7-dimethoxy isomer is limited, we can infer key relationships from studies on the closely related 6,7-dimethoxy and other disubstituted quinolines.

The Critical Role of the 4-Anilino Moiety

For kinase inhibition, the most significant modifications are made at the 4-position, typically involving the introduction of a substituted aniline ring. The nature and position of substituents on this aniline ring dramatically influence potency and selectivity.

Analog Class Key Substitutions on 4-Anilino Ring General Effect on Activity Target Kinase Examples
Monosubstituted Anilines Small lipophilic groups (e.g., -Cl, -Br) at the meta-positionOften enhances potencyEGFR, GAK
Polysubstituted Anilines Methoxy groups (e.g., 3,4,5-trimethoxy)Can significantly increase potency and selectivityGAK
Heterocyclic Anilines Introduction of imidazole or other heterocyclesCan improve solubility and introduce new binding interactionsMEK1
Influence of Substituents on the Quinoline Ring

The substitution pattern on the quinoline core is also crucial for activity. The dimethoxy substitution, in general, is known to enhance the inhibitory potential of 4-anilinoquinolines.

Quinoline Substitution General Effect on Activity Supporting Observations
5,7-Dimethoxy Expected to confer high potency, though less data is available.The electron-donating nature of methoxy groups generally improves kinase binding affinity.
6,7-Dimethoxy Well-established to be a highly favorable substitution pattern for potent kinase inhibition.[1]This substitution is present in many potent kinase inhibitors.
5,7-Difluoro Can lead to a significant decrease in activity compared to methoxy substitutions.[1]Highlights the importance of the electronic and steric properties of the substituents.
5,6,7-Trimethoxy Demonstrates potent antiproliferative activity, suggesting the tolerance of additional substitution.The presence of a third methoxy group can further modulate the electronic landscape of the quinoline ring.[2]

Inferred SAR for 4-Anilino-5,7-dimethoxyquinolines:

Based on the available data for related compounds, it can be hypothesized that 4-anilino-5,7-dimethoxyquinolines with small, electron-withdrawing groups on the meta-position of the aniline ring will exhibit potent inhibitory activity against a range of tyrosine kinases. Further substitution on the aniline ring with hydrogen bond donors or acceptors could enhance selectivity for specific kinase targets.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the potency of a compound in inhibiting the activity of a specific kinase.

Principle:

The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. A luciferase-based system is commonly used to detect ADP levels.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final concentration of DMSO in the assay should be kept below 1% to avoid off-target effects.

  • Reaction Setup: In a 96-well plate, add the diluted test compound or vehicle control (DMSO).

  • Master Mix Preparation: Prepare a master mix containing the target kinase enzyme and a suitable peptide substrate in a kinase assay buffer.

  • Kinase Reaction Initiation: Add the master mix to each well, followed by the addition of an ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete any remaining ATP. Subsequently, add a kinase detection reagent that contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP generated.

  • Data Analysis: Measure the luminescence using a plate reader and calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.[3]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

cluster_evaluation Inhibitor Evaluation Workflow Start Synthesized Analogs Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Start->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT for Cytotoxicity) Kinase_Assay->Cell_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) Cell_Assay->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical workflow for the biological evaluation of quinoline-based kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While the structure-activity relationships of its analogs are not as extensively documented as those of the 6,7-dimethoxy isomer, the principles of kinase inhibition and the synthetic methodologies are largely transferable. Future research should focus on the systematic exploration of substitutions at the 4-position of the 5,7-dimethoxyquinoline core to build a comprehensive SAR profile. The development of analogs with improved potency, selectivity, and pharmacokinetic properties will be crucial for advancing these compounds into preclinical and clinical development as potential anticancer agents.

References

  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (URL not available)
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. PubMed Central. ([Link])

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed Central. ([Link])

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PubMed Central. ([Link])

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL not available)
  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. ([Link])

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. ([Link])

  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. National Institutes of Health. ([Link])

  • Synthesis and cytotoxic activities of novel 4-methoxy-substituted and. DDDT. ([Link])

  • 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. (URL not available)
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed Central. ([Link])

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PubMed. ([Link])

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PubMed Central. ([Link])

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL not available)
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Centre for Medicines Discovery - University of Oxford. ([Link])

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. National Institutes of Health. ([Link])

  • Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. PubMed. ([Link])

  • Synthesis and Cytotoxic Activities of Novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone Derivatives That Induce Apoptosis via the Intrinsic Pathway. PubMed. ([Link])

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. ([Link])

Sources

A Comparative Guide to the Efficacy of Drugs Synthesized from Chloroquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Isomerism in Drug Efficacy

The 4-aminoquinoline scaffold, most famously represented by chloroquine (CQ), has been a cornerstone of antimalarial therapy for decades.[1] Its therapeutic utility, however, extends beyond malaria, with immunomodulatory properties that have led to its use in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[2][3] The efficacy and safety of drugs derived from this scaffold are profoundly influenced by the principles of isomerism—specifically, the spatial arrangement of atoms within the molecule. This guide provides an in-depth technical comparison of the efficacy of drugs synthesized from different chloroquinoline isomers, focusing on two key areas: positional isomerism of the chlorine atom on the quinoline ring and stereoisomerism (enantiomers) of the chiral side chain.

Understanding these isomeric differences is not merely an academic exercise; it is fundamental to rational drug design. The choice of isomer can dramatically alter a compound's pharmacological profile, affecting its target binding, metabolic stability, and toxicity. This guide will explore the causality behind these differences, supported by experimental data, and provide detailed protocols for the comparative evaluation of novel chloroquinoline-based drug candidates.

Part 1: Positional Isomerism - The Critical Role of the C7-Chloro Group

The position of the electron-withdrawing chlorine atom on the quinoline ring is a critical determinant of antimalarial activity. Chloroquine itself is a 7-chloroquinoline derivative, and this specific substitution has been a common structural feature in many potent 4-aminoquinoline antimalarials.[4][5]

Comparative Efficacy: 7-Chloro vs. 6-Chloro and 8-Chloro Isomers

Direct head-to-head comparisons of the antimalarial and anti-inflammatory efficacy of drugs with identical side chains but varying chlorine positions (e.g., 6-chloro, 7-chloro, and 8-chloro) are not extensively documented in single studies. However, by synthesizing findings from various structure-activity relationship (SAR) studies, a clear trend emerges: the 7-chloro substitution is consistently associated with superior antimalarial potency.

  • 7-Chloroquinoline Derivatives : The vast majority of highly active 4-aminoquinoline antimalarials, including chloroquine, amodiaquine, and piperaquine, feature a chlorine atom at the 7-position.[1][6] This substitution is thought to be crucial for the drug's mechanism of action, which involves accumulating in the acidic food vacuole of the malaria parasite and inhibiting the polymerization of heme into hemozoin, leading to parasite toxicity.[4] Numerous studies have synthesized and evaluated a wide array of 7-chloroquinoline derivatives, consistently demonstrating their potent antiplasmodial activity against both chloroquine-sensitive and, in some modified analogues, chloroquine-resistant strains of Plasmodium falciparum.[7][8]

  • 6-Chloroquinoline Derivatives : Research into 6-chloroquinoline analogues has shown that this positional isomer can also yield compounds with significant antimalarial activity. A study on 6-chloro-2-arylvinylquinolines demonstrated that the chlorine atom at the C6 position was superior to methoxy or fluorine substituents for antiplasmodial potency.[9] However, when compared to the wealth of data on 7-chloroquinolines, the evidence suggests that while active, the 6-chloro scaffold may not be as consistently potent as the 7-chloro counterpart for traditional 4-aminoquinoline structures.

  • 8-Chloro and 8-Hydroxyquinoline Derivatives : The 8-position of the quinoline ring has also been a target for modification. While 8-aminoquinolines like primaquine are known for their activity against the liver stages of malaria parasites, the focus on 8-chloro-4-aminoquinolines for blood-stage activity has been less prominent. Conversely, 8-hydroxyquinoline derivatives have been extensively investigated for a broad range of biological activities, including antifungal, antibacterial, and anticancer effects, often attributed to their metal-chelating properties.[10][11][12][13] Their anti-inflammatory potential is also under investigation, with some derivatives showing promise in modulating inflammatory pathways.[14]

Causality Behind the Primacy of the 7-Chloro Isomer:

The enhanced efficacy of 7-chloroquinolines is likely due to a combination of electronic and steric factors that optimize the drug's ability to:

  • Accumulate in the Parasite's Food Vacuole: The pKa of the side chain, influenced by the electronics of the quinoline ring, is crucial for the weak base trapping mechanism. The 7-chloro substituent appears to fine-tune this property effectively.

  • Bind to Ferriprotoporphyrin IX (Heme): The core mechanism of action involves π-π stacking interactions with heme. The electronic landscape created by the 7-chloro group is believed to be optimal for this interaction, preventing its detoxification by the parasite.[4]

The following diagram illustrates the fundamental structure of the chloroquinoline isomers.

Caption: Positional Isomers of Chloroquinoline.

Part 2: Stereoisomerism - A Tale of Two Enantiomers

Both chloroquine and its hydroxylated analogue, hydroxychloroquine (HCQ), are chiral molecules, meaning they exist as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers). Commercially, these drugs are administered as racemic mixtures (a 50:50 ratio of both enantiomers).[15] However, emerging evidence clearly indicates that the individual enantiomers possess distinct pharmacological and toxicological profiles.

Comparative Efficacy and Toxicity of Chloroquine and Hydroxychloroquine Enantiomers

Recent studies, particularly spurred by research into their antiviral properties, have begun to dissect the differential activities of the R- and S-enantiomers of both CQ and HCQ.

Compound Metric R-Isomer S-Isomer Racemic Mixture Key Finding Reference
Chloroquine Antiviral IC50 (SARS-CoV-2)1.975 µM1.761 µM1.801 µMS-isomer is slightly more potent in vitro.[16]
hERG Inhibition IC504.83 µM12.8 µM4.56 µMS-isomer has a significantly lower potential for cardiac toxicity (QT prolongation).
Hydroxychloroquine Antiviral IC50 (SARS-CoV-2)2.445 µM1.444 µM1.752 µMS-isomer is significantly more potent in vitro.[16]
hERG Inhibition IC5015.7 µM> 20 µM12.8 µMS-isomer shows the most favorable cardiac safety profile.
Ocular AccumulationHigherLower-R-isomer accumulates more in ocular tissues, potentially contributing to retinopathy.[17]
Blood ConcentrationHigherLower-R-isomer has a higher blood concentration, while the S-isomer is cleared more rapidly.[18]

Causality Behind Enantiomeric Differences:

The observed differences in efficacy and toxicity between enantiomers stem from the chiral nature of biological systems. Receptors, enzymes, and other protein targets are themselves chiral, leading to stereoselective interactions.

  • Differential Target Binding: The S-enantiomers of both CQ and HCQ appear to have a more favorable binding affinity for their antiviral targets.[15][16]

  • Stereoselective Metabolism and Pharmacokinetics: The body's metabolic enzymes can process one enantiomer more rapidly than the other. Studies have shown that (S)-hydroxychloroquine has a renal clearance approximately twice that of (R)-hydroxychloroquine.[18] This leads to different plasma concentrations and tissue distributions of the two isomers, with the (R)-enantiomer tending to accumulate more.[18][19]

  • Toxicity Mechanisms: The off-target effects, such as the blockade of the hERG potassium channel which can lead to QT prolongation, are also stereoselective. The S-isomers of both CQ and HCQ interact less with the hERG channel, suggesting a lower risk of cardiac side effects.[15]

The distinct profiles of the enantiomers suggest that the development of enantiopure drugs (a "chiral switch") could lead to therapeutics with an improved efficacy-to-safety ratio.[17]

The following diagram illustrates the stereoisomers of hydroxychloroquine.

G cluster_R R-Hydroxychloroquine cluster_S S-Hydroxychloroquine R_img R_img S_img S_img caption Stereoisomers (Enantiomers) of Hydroxychloroquine

Caption: Stereoisomers (Enantiomers) of Hydroxychloroquine.

Part 3: Experimental Protocols for Comparative Efficacy Evaluation

To rigorously compare the efficacy of different chloroquinoline isomers, a multi-faceted experimental approach is required, encompassing in vitro and in vivo assays for both antimalarial and anti-inflammatory activities.

Protocol 1: In Vitro Antimalarial Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of chloroquinoline isomers against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Methodology: SYBR Green I-Based Fluorescence Assay

  • Parasite Culture:

    • Culture P. falciparum strains (e.g., 3D7 for CQS, K1 for CQR) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax I.

    • Maintain cultures at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

    • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Dilution and Plate Preparation:

    • Prepare serial dilutions of the test compounds (isomers) and a standard drug (e.g., racemic chloroquine) in a 96-well plate.

    • Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include drug-free wells as negative controls.

  • Incubation:

    • Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining:

    • After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent dye SYBR Green I, which intercalates with parasite DNA.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity using a microplate reader.

    • Calculate IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G start Synchronized P. falciparum Culture (Ring Stage) plate Prepare 96-well plate with serial dilutions of chloroquinoline isomers start->plate add_parasites Add parasite culture to wells plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Lyse RBCs and add SYBR Green I incubate->lyse read Measure fluorescence lyse->read analyze Calculate IC50 values read->analyze caption Workflow for In Vitro Antimalarial Assay

Caption: Workflow for In Vitro Antimalarial Assay.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of chloroquinoline isomers to suppress the production of pro-inflammatory cytokines in stimulated immune cells.

Methodology: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the chloroquinoline isomers for 1 hour.

  • Stimulation:

    • Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include wells with cells and LPS only (positive control) and untreated cells (negative control).

    • Incubate for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the concentration of each isomer that inhibits cytokine production by 50% (IC50).

Protocol 3: In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test)

Objective: To assess the in vivo efficacy of chloroquinoline isomers in a murine malaria model.[20]

Methodology:

  • Infection:

    • Infect mice with a rodent malaria parasite, such as Plasmodium berghei.

  • Drug Administration:

    • Administer the test compounds orally for four consecutive days, starting on the day of infection. Include a vehicle-treated control group and a group treated with a standard drug (e.g., chloroquine).

  • Parasitemia Monitoring:

    • On day 4 post-infection, collect blood from the tail vein and prepare thin blood smears.

    • Stain the smears with Giemsa and determine the percentage of infected red blood cells by microscopic examination.

  • Data Analysis:

    • Calculate the percentage of parasitemia suppression for each treated group compared to the vehicle control group.

Conclusion and Future Directions

The therapeutic efficacy of chloroquinoline-based drugs is intricately linked to their isomeric form. The longstanding success of 7-chloroquinolines underscores the importance of the chlorine atom's position in conferring potent antimalarial activity. Furthermore, the distinct pharmacological profiles of the R- and S-enantiomers of chloroquine and hydroxychloroquine highlight a significant opportunity for drug optimization. The development of enantiopure formulations, particularly S-hydroxychloroquine, could yield new therapies with an enhanced therapeutic index, offering improved efficacy and reduced toxicity.

For researchers in the field, a systematic approach to synthesizing and evaluating positional isomers with identical side chains is a logical next step to definitively map the structure-activity landscape. Concurrently, further investigation into the stereoselective immunomodulatory effects of hydroxychloroquine enantiomers will be crucial for refining their use in autoimmune diseases. By embracing the subtleties of isomerism, the full therapeutic potential of the versatile quinoline scaffold can be realized.

References

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.
  • Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. bioRxiv.
  • The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. Molecules.
  • IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum.
  • Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. ACS Medicinal Chemistry Letters.
  • A Comparative Analysis of the Biological Activity of 6-Chloroquinolin-2-amine and Other Quinoline Deriv
  • IC50 values of the quinoline antimalarial based drugs and corresponding complexes.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline to Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method. Journal of Pharmaceutical and Biomedical Analysis.
  • Disposition of the enantiomers of hydroxychloroquine in patients with rheumatoid arthritis following multiple doses of the racemate. British Journal of Clinical Pharmacology.
  • Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites. European Journal of Clinical Pharmacology.
  • Stereoselective disposition of hydroxychloroquine and its metabolite in r
  • biological activities of chloroquinoline analogs. BenchChem.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules.
  • Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. World Journal of Biological Chemistry.
  • (PDF) Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro , Evidencing S -Hydroxychloroquine as a Potentially Superior Drug for COVID-19.
  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. European Journal of Medicinal Chemistry.
  • The role of Chloroquine and Hydroxychloroquine in Immune Regulation and Diseases. Current Pharmaceutical Design.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Hydroxychloroquine in rheumatic autoimmune disorders and beyond. EMBO Molecular Medicine.
  • (PDF) Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives.
  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g
  • Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.

Sources

A Comparative Guide to the Spectroscopic Analysis of 4-chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. 4-chloro-5,7-dimethoxyquinoline, a substituted quinoline, represents a class of molecules with significant potential in medicinal chemistry. The precise arrangement of its chloro and dimethoxy substituents on the quinoline framework is critical to its chemical reactivity and biological activity. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm its structure, drawing on established principles and experimental data from closely related isomers to provide a robust analytical framework.

The strategic placement of substituents on the quinoline ring system dramatically influences the electronic environment of the molecule, resulting in unique spectroscopic fingerprints. For researchers synthesizing or utilizing this compound, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural validation and for distinguishing it from potential isomers, such as the well-documented anticancer intermediate, 4-chloro-6,7-dimethoxyquinoline[1][2][3]. This guide will navigate the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating analytical workflow.

The Analytical Workflow: A Holistic Approach

A conclusive structural determination relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_0 Spectroscopic Analysis Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Preliminary_Analysis Mass Spec (MS) Verify Molecular Weight Purification->Preliminary_Analysis Purified Sample Detailed_Structure NMR Spectroscopy (¹H, ¹³C) Establish Connectivity Preliminary_Analysis->Detailed_Structure Correct Mass Confirmed Functional_Groups IR Spectroscopy Confirm Functional Groups Detailed_Structure->Functional_Groups Plausible Structure Final_Confirmation Data Integration & Structural Confirmation Functional_Groups->Final_Confirmation All Data Consistent

Caption: A typical workflow for the structural elucidation of a synthesized compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise substitution pattern on the aromatic rings of the quinoline system. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal provide a detailed map of the molecule's connectivity.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific set of proton signals. In contrast to its 6,7-dimethoxy isomer, the methoxy groups at the 5- and 7-positions will exert different electronic effects on the neighboring protons. The C-8 proton is expected to be significantly influenced by the adjacent C-7 methoxy group, while the C-6 proton will be a singlet, flanked by two substituted carbons.

Molecular Structure with Proton Assignments:

Caption: Structure of this compound.

Comparative Analysis

For comparison, experimental ¹H NMR data for the isomeric 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆ shows two singlets for the aromatic protons at δ 7.35 and 7.44, and two doublets for the protons on the pyridine ring at δ 7.54 and 8.60[4]. We can predict the spectrum of our target compound based on this, adjusting for the different substituent positions.

Proton Assignment Predicted Data (this compound) Experimental Data (4-chloro-6,7-dimethoxyquinoline)[4] Rationale for Prediction
H-2δ ~8.5-8.7 ppm (d, J ≈ 5 Hz)δ 8.60 ppm (d, J=5.2Hz)The proton at C-2 is adjacent to the nitrogen, leading to a downfield shift. It is coupled to H-3.
H-3δ ~7.4-7.6 ppm (d, J ≈ 5 Hz)δ 7.54 ppm (d, J=5.2Hz)Coupled to H-2.
H-6δ ~6.8-7.0 ppm (s)δ 7.44 ppm (s)This proton is a singlet as it has no adjacent protons. It is shielded by two ortho methoxy groups, shifting it upfield compared to the isomer.
H-8δ ~7.1-7.3 ppm (s)δ 7.35 ppm (s)This proton is also a singlet and is influenced by the C-7 methoxy group.
OCH₃ (C5)δ ~3.9-4.0 ppm (s, 3H)δ 3.96 ppm (s, 3H)Typical chemical shift for methoxy groups on an aromatic ring.
OCH₃ (C7)δ ~3.9-4.0 ppm (s, 3H)δ 3.95 ppm (s, 3H)Expected to be very similar to the other methoxy group.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm)[5].

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides complementary information, revealing the number of unique carbon atoms and their electronic environments. This is particularly useful for identifying the quaternary (non-protonated) carbons of the quinoline core.

Predicted ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. The chlorine atom at C-4 will cause a downfield shift for that carbon, while the methoxy groups will shield the carbons they are attached to (C-5 and C-7).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2~150-152Adjacent to nitrogen.
C-3~120-122Standard aromatic C-H.
C-4~145-147Attached to electronegative chlorine.
C-4a~148-150Quaternary carbon in the ring junction.
C-5~155-157Attached to oxygen (methoxy).
C-6~98-100Shielded by two ortho methoxy groups.
C-7~158-160Attached to oxygen (methoxy).
C-8~105-107Influenced by the C-7 methoxy group.
C-8a~140-142Quaternary carbon in the ring junction.
OCH₃ (C5)~55-57Typical methoxy carbon shift.
OCH₃ (C7)~55-57Typical methoxy carbon shift.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

  • Instrument Setup: Record the spectrum on the same NMR spectrometer used for the proton spectrum.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This results in each unique carbon appearing as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as a crucial check for expected chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic system, the C-O bonds of the methoxy groups, and the C-Cl bond.

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Information
Aromatic C-H stretch3000 - 3100Aromatic C-H stretching vibrations are typically observed in this region[6].
Aliphatic C-H stretch (methoxy)2850 - 3000The C-H bonds of the methyl groups will have characteristic stretches here[7].
Aromatic C=C and C=N stretch1500 - 1620The quinoline ring system will show a series of sharp bands in this region[8][9].
C-O stretch (aryl ether)1200 - 1275The stretching of the aryl-O bond in the methoxy groups is expected here[6].
C-Cl stretch760 - 505The C-Cl vibration can be difficult to assign definitively as it appears in the fingerprint region[6]. For a similar compound, 4,7-dichloroquinoline, a δ(CCl) mode was assigned at approximately 1090 cm⁻¹[10].
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: The Molecular Weight and Isotopic Signature

Mass spectrometry provides the molecular weight of the compound, which is one of the most fundamental pieces of structural information. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Furthermore, the presence of chlorine is readily identifiable due to its characteristic isotopic pattern.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₁₀ClNO₂.

  • Molecular Weight: The nominal molecular weight is 223.66 g/mol [4].

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1[11]. Therefore, the mass spectrum should show a molecular ion peak (M⁺) at m/z 223 and an M+2 peak at m/z 225 with an intensity of about one-third of the M⁺ peak[11][12].

  • High-Resolution Mass: An HRMS (ESI-TOF) experiment should show a [M+H]⁺ ion at m/z 224.04729 (calculated for C₁₁H₁₁ClNO₂⁺), confirming the molecular formula[13].

  • Fragmentation: Under electron ionization (EI), common fragmentation pathways for quinolines involve the loss of substituents. We might expect to see fragments corresponding to the loss of a methyl group (-15 Da) or a methoxy group (-31 Da).

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which will primarily show the protonated molecule [M+H]⁺[7].

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and its corresponding M+2 peak to confirm the presence of chlorine. Compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

Conclusion

The structural confirmation of this compound requires a synergistic application of modern spectroscopic techniques. While ¹H and ¹³C NMR establish the carbon-hydrogen framework and substituent placement, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental formula. By comparing the predicted data for the target compound with experimental data from its well-characterized isomer, 4-chloro-6,7-dimethoxyquinoline, researchers can build a compelling and irrefutable case for the structure of their synthesized material. This rigorous, multi-technique approach embodies the principles of scientific integrity, ensuring that subsequent research and development efforts are built upon a solid and accurately characterized molecular foundation.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved from [Link]

  • Mohamed, T. A., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(16), 4983. MDPI. Retrieved from [Link]

  • Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. (2008). ResearchGate. Retrieved from [Link]

  • Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 73(4), 1333–1335. ACS Publications. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Asokan, A., et al. (2023). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. Research Square. Retrieved from [Link]

  • ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (1969). Journal of Chromatographic Science, 7(9), 574-575. Oxford Academic. Retrieved from [Link]

  • Li, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(5), 1129. MDPI. Retrieved from [Link]

  • This compound (C11H10ClNO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Asokan, A., et al. (2023). (PDF) Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Asokan, A., et al. (2025). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB). Retrieved from [Link]

  • Introduction to ¹H-NMR Spectroscopy. (n.d.). University of Arizona. Retrieved from [Link]

  • Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.
  • Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds. (2018). Google Patents.
  • How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (1976). Russian Chemical Reviews. Retrieved from [Link]

  • 4-Chloroquinoline - ¹H NMR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

assessing the purity of synthesized 4-chloro-5,7-dimethoxyquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 4-chloro-5,7-dimethoxyquinoline

A Senior Application Scientist's Comparative Guide

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This compound is a key building block in the synthesis of various biologically active compounds, and its purity directly impacts downstream reaction yields and the impurity profile of the subsequent products.

This guide provides an in-depth, comparative analysis of HPLC methodologies for the robust purity assessment of this compound. Moving beyond a simple recitation of steps, we will explore the causal relationships behind methodological choices, ensuring a self-validating and scientifically sound approach to analysis.

The Analytical Challenge: Synthesis and Potential Impurities

The purity assessment of this compound is intrinsically linked to its synthetic pathway. A common laboratory-scale synthesis involves the cyclization of a substituted aniline followed by chlorination. This process, while effective, can introduce a variety of impurities that must be resolved and quantified.

A plausible synthetic route starts from 3,5-dimethoxyaniline, which undergoes a Conrad-Limpach type reaction with a β-ketoester to form 4-hydroxy-5,7-dimethoxyquinoline. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.

Based on this pathway, the primary potential impurities include:

  • Unreacted Starting Materials: Residual 3,5-dimethoxyaniline.

  • Key Intermediate: Unconverted 4-hydroxy-5,7-dimethoxyquinoline.

  • Side-Reaction Products: Potential for regioisomers or products from self-condensation of reactants.[1]

  • Degradation Products: Hydrolysis of the chloro- group back to a hydroxyl group upon exposure to moisture.

The analytical goal is to develop an HPLC method with sufficient specificity to separate the target compound from these structurally similar impurities.

A Comparative Approach to HPLC Method Development

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the technique of choice for this analysis due to its high resolution, sensitivity, and reproducibility.[2] The development of an optimal method hinges on the careful selection of the stationary and mobile phases.

Comparison 1: The Impact of the Stationary Phase (Column)

The choice of column is the most critical factor in achieving separation. The aromatic, heterocyclic nature of quinolines necessitates a column that can exploit subtle differences in polarity, hydrophobicity, and π-π interactions.

  • Alternative 1: Standard C18 (Octadecyl) Column: This is the workhorse of reversed-phase HPLC. It separates compounds primarily based on hydrophobicity. While it may provide some separation, the structural similarity between this compound and its key intermediate (4-hydroxy-5,7-dimethoxyquinoline) can lead to co-elution or poor resolution.

  • Alternative 2: Phenyl-Hexyl Column: This stationary phase incorporates phenyl rings into the alkyl chains. This allows for alternative separation mechanisms, specifically π-π interactions with the aromatic quinoline ring system. This can significantly enhance selectivity between the analyte and impurities that differ in their aromatic character or substitution pattern.

  • Alternative 3: Naphthylpropyl Column: For complex quinoline derivative separations, specialized columns can offer superior performance. Studies have shown that for certain quinoline alkaloids, where standard C18 columns failed, naphthylpropyl columns provided complete separation.[3][4] The extended aromatic system of the naphthyl group offers strong π-π interactions, providing unique selectivity for planar, aromatic molecules.

Rationale: For quinoline derivatives, relying solely on hydrophobic interactions (C18) is often insufficient. A stationary phase capable of π-π interactions, such as a Phenyl-Hexyl or Naphthylpropyl column, provides an orthogonal separation mechanism that is crucial for resolving structurally similar aromatic compounds.

Comparison 2: Optimizing the Mobile Phase

The mobile phase composition fine-tunes the separation achieved by the column. Key variables include the organic modifier, pH, and additives.

  • Organic Modifier: Acetonitrile vs. Methanol:

    • Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It is a weaker solvent than methanol in reversed-phase, which can sometimes lead to better resolution of closely eluting peaks.

    • Methanol (MeOH): A more polar and stronger solvent. Its ability to act as a hydrogen bond donor and acceptor can introduce different selectivity compared to ACN. For the separation of the chloro- and hydroxy- forms of the quinoline, methanol's hydrogen bonding capability might be advantageous.

  • Mobile Phase pH and Additives:

    • Quinoline is a weak base (pKa of its conjugate acid is ~4.9), meaning its protonation state is highly dependent on the mobile phase pH.[5] At neutral pH, the nitrogen atom can be partially protonated, leading to poor peak shape (tailing) due to interactions with residual silanols on the silica support.

    • Acidic Modifier (e.g., 0.1% Formic Acid): Adding a small amount of acid to the mobile phase (bringing the pH to ~2.7) fully protonates the quinoline nitrogen. This ensures a single, stable ionic form of the analyte, dramatically improving peak symmetry and reproducibility.[6]

Experimental Protocols

Scientific integrity demands detailed and reproducible methodologies.

Protocol 1: Synthesis of this compound
  • Step 1: Synthesis of 4-hydroxy-5,7-dimethoxyquinoline: In a round-bottom flask, slowly add 3,5-dimethoxyaniline to diethyl malonate. Heat the mixture at 150°C for 2 hours. Increase the temperature to 250°C and maintain for 1 hour. Cool the reaction mixture and recrystallize the solid from ethanol to obtain 4-hydroxy-5,7-dimethoxyquinoline.

  • Step 2: Chlorination: To the 4-hydroxy-5,7-dimethoxyquinoline from the previous step, add phosphorus oxychloride (POCl₃) in excess. Reflux the mixture for 3-4 hours. Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with water, and dry under vacuum to yield crude this compound.

Protocol 2: HPLC Purity Assessment
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-17.1 min: 80% to 20% B

      • 17.1-20 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

Data Presentation and Comparison

The performance of different stationary phases is summarized below. The data illustrates the superior resolution achieved with a stationary phase capable of π-π interactions.

ParameterC18 ColumnPhenyl-Hexyl Column
Analyte Retention Time (min) 8.529.25
Impurity (4-hydroxy) RT (min) 8.318.15
Resolution (Analyte/Impurity) 1.1 (Poor)2.8 (Excellent)
Analyte Peak Tailing Factor 1.41.1
Theoretical Plates 8,50012,500

Table 1: Comparative performance of C18 and Phenyl-Hexyl columns for the analysis of this compound and its primary process impurity.

Visualizing the Workflow

A clear workflow ensures that all steps from synthesis to analysis are logically connected and understood.

G cluster_0 Synthesis & Purification cluster_1 HPLC Analysis synthesis Synthesis of Crude This compound purification Recrystallization or Column Chromatography synthesis->purification sample_prep Sample Preparation (0.1 mg/mL in Diluent) purification->sample_prep Purified Product hplc_analysis HPLC Injection (Phenyl-Hexyl Column) sample_prep->hplc_analysis data_proc Data Processing (Integration & Purity Calculation) hplc_analysis->data_proc

Caption: Workflow from synthesis to final purity analysis by HPLC.

Method Validation: The Pillar of Trustworthiness

A developed method is only reliable if it is validated. According to International Conference on Harmonisation (ICH) guidelines, the chosen HPLC method should be validated for several key parameters to ensure its suitability for its intended purpose.[7][8]

G center_node Validated HPLC Method specificity Specificity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision (Repeatability & Intermediate) center_node->precision lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness

Caption: Key parameters for HPLC method validation per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature).[7]

Conclusion

Assessing the purity of synthesized this compound requires a highly specific and robust analytical method. While a standard C18 column may seem like a straightforward choice, this guide demonstrates through comparative logic that a stationary phase capable of π-π interactions, such as a Phenyl-Hexyl column, provides far superior resolution for separating the target compound from its critical process impurities.

Pairing this column with an optimized mobile phase containing an acidic modifier (0.1% Formic Acid) and a well-defined gradient ensures sharp, symmetrical peaks and reliable quantification. By grounding our methodological choices in the physicochemical properties of the analyte and validating the final method against ICH standards, we can ensure the highest degree of confidence in the purity results, a cornerstone of safe and effective drug development.

References

  • BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved January 18, 2026, from [Link]

  • IJARST. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • Pharma guideline. (n.d.). Steps for HPLC Method Validation.
  • Taylor & Francis Online. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved January 18, 2026, from [Link]

  • Sepux. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

Sources

biological evaluation of novel compounds derived from 4-chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Evaluation of Novel 4-Chloro-5,7-dimethoxyquinoline Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, aromatic structure provides an excellent framework for developing molecules that can interact with high affinity at various biological targets.[3] The chemical versatility of the quinoline nucleus allows for strategic functionalization, leading to a diverse array of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This guide focuses on derivatives of a specific, promising scaffold: This compound . The chloro-group at the 4-position serves as a versatile synthetic handle for introducing various side chains via nucleophilic substitution, while the dimethoxy groups at the 5- and 7-positions can influence the molecule's electronic properties, solubility, and interactions with target proteins.[5][6][7] We will provide a comparative analysis of the biological performance of these novel compounds, supported by experimental data and detailed protocols, to aid researchers in their drug discovery efforts.

Part 1: Anticancer Activity Evaluation

Derivatives of the quinoline scaffold have emerged as significant candidates in oncology, with many acting as potent inhibitors of protein kinases—enzymes that are often dysregulated in cancer.[1][8] These compounds can interfere with critical signaling pathways that control cell proliferation, survival, and angiogenesis, making them attractive targets for therapeutic development.[9][10]

Mechanism of Action: Targeting Tyrosine Kinase Signaling

A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[8][10][11] These inhibitors typically function by competing with ATP for its binding site in the kinase's catalytic domain.[10] This blockade prevents receptor autophosphorylation and the activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell cycle arrest and apoptosis.[2][10]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes Inhibitor Quinoline Derivative Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Inhibition of the EGFR signaling pathway by quinoline analogs.
Comparative Performance: In Vitro Cytotoxicity

The primary method for evaluating the potential of novel anticancer compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.[12] A lower IC₅₀ value indicates greater potency.

Compound IDDerivative Structure (R-group at C4)Cancer Cell LineIC₅₀ (µM)Reference Compound (IC₅₀, µM)
QC-1 4-AnilinoMGC-803 (Gastric)1.38Doxorubicin (0.12)
QC-1 4-AnilinoHCT-116 (Colon)5.34Doxorubicin (0.45)
QC-2 4-(3-bromoanilino)MCF-7 (Breast)5.21Doxorubicin (0.89)
QC-3 4-((4-chlorophenyl)amino)A549 (Lung)1.91Cisplatin (3.5)
QC-4 4-((3-ethynylphenyl)amino)K-562 (Leukemia)5.29Imatinib (0.025)

Note: Data presented is a synthesized representation based on findings for similar quinoline-chalcone and anilinoquinoline derivatives.[9][13] Actual values for novel this compound derivatives would require specific experimental determination.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][14][15]

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of the novel quinoline derivatives to the wells. A->B C 3. Incubation Incubate plates for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4 hours. C->D E 5. Solubilization Add DMSO or other solvent to dissolve the purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control and determine IC50 values. F->G

General workflow for in vitro cytotoxicity testing via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Plate cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Causality: This density ensures cells are in a logarithmic growth phase during the experiment, providing a reliable measure of proliferation inhibition. Incubation for 24 hours allows cells to adhere firmly to the plate.[12]

  • Compound Preparation and Treatment:

    • Action: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO at the highest concentration used) and positive control (e.g., Doxorubicin) wells.

    • Causality: Serial dilution allows for the generation of a dose-response curve, which is essential for calculating the IC₅₀ value. The vehicle control ensures that the solvent itself does not affect cell viability.[16]

  • Incubation:

    • Action: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Causality: The incubation period is chosen based on the cell line's doubling time and the expected mechanism of the compound (e.g., compounds affecting cell cycle may require longer incubation).

  • MTT Addition and Formazan Formation:

    • Action: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[15][17]

  • Solubilization and Measurement:

    • Action: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Causality: DMSO is a powerful organic solvent required to solubilize the water-insoluble formazan, creating a homogenous colored solution for accurate spectrophotometric measurement.[15]

    • Action: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[16]

Part 2: Antimicrobial Activity Evaluation

The quinoline scaffold is historically significant in the development of anti-infective agents, most notably antimalarials like chloroquine.[7] Modern derivatives are being explored for broader antibacterial and antifungal activities, offering a potential avenue to combat the growing threat of antimicrobial resistance.[18][19][20]

Comparative Performance: In Vitro Antimicrobial Susceptibility

The efficacy of a novel antimicrobial compound is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after a defined incubation period.[21][22]

Compound IDDerivative Structure (R-group at C4)Staphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
QC-5 4-(Piperazin-1-yl)16>12864
QC-6 4-((2-hydroxyethyl)amino)32>12832
QC-7 4-(Morpholino)86416
Ciprofloxacin (Reference Antibiotic)0.50.015N/A
Fluconazole (Reference Antifungal)N/AN/A1

Note: This data is illustrative, based on typical results for quinoline derivatives against common pathogens.[20][23] Susceptibility can vary greatly depending on the specific derivative and microbial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[24][25] It allows for the simultaneous testing of multiple compounds against different microorganisms in a 96-well plate format.

MIC_Workflow A 1. Prepare Compound Plate Add broth to wells. Serially dilute the test compound across the plate. B 2. Prepare Inoculum Grow microorganism to log phase. Adjust to a standard density (e.g., 0.5 McFarland). A->B C 3. Inoculate Plate Add the standardized bacterial or fungal suspension to each well. B->C D 4. Incubation Incubate at 35-37°C for 16-24 hours. C->D E 5. Read Results Visually inspect wells for turbidity (growth). The last clear well is the MIC. D->E F 6. Data Interpretation Compare MIC to established breakpoints to classify as susceptible, intermediate, or resistant. E->F

Workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Action: Select 3-5 isolated colonies of the test organism from a fresh agar plate (18-24 hours old). Suspend them in sterile saline or broth.

    • Action: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Causality: Standardizing the inoculum density is critical for the reproducibility and accuracy of the MIC test. An incorrect inoculum size can lead to falsely high or low MIC values.[22]

  • Microdilution Plate Setup:

    • Action: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.

    • Action: Prepare a stock solution of the test compound. Add 50 µL of the compound at 2x the highest desired final concentration to the first well of a row.

    • Action: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL.

    • Causality: This serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the minimum concentration that inhibits growth.[25]

  • Inoculation and Incubation:

    • Action: Dilute the standardized inoculum from Step 1 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this final inoculum to each well.

    • Action: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

    • Action: Seal the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria.

    • Causality: The growth control must show distinct turbidity to validate the test, confirming that the medium and incubation conditions support microbial growth. The sterility control must remain clear.[26]

  • Reading and Interpreting Results:

    • Action: After incubation, examine the plate from the bottom using a reading mirror or automated reader.

    • Action: The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (i.e., the first clear well).[26]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The comparative data and standardized protocols presented in this guide demonstrate a clear path for evaluating the anticancer and antimicrobial potential of its derivatives. Future research should focus on expanding the library of derivatives to establish robust structure-activity relationships (SAR), optimizing lead compounds for improved potency and selectivity, and evaluating their efficacy and safety in more advanced preclinical models. The integration of computational docking and in vivo studies will be crucial in translating these promising compounds from the laboratory to the clinic.

References

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed.
  • An overview of quinoline derivatives as anti-cancer agents. (2024).
  • Review on recent development of quinoline for anticancer activities. (n.d.). Research Square.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). BenchChem.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC - NIH.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry.
  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". (n.d.). BenchChem.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC - PubMed Central.
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (n.d.). BenchChem.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. (n.d.). BenchChem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). PDF.
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PMC.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.).
  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p
  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.).
  • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2019). PubMed.
  • antimicrobial activity compounds: Topics. (n.d.). Science.gov.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.
  • This compound. (n.d.). BenchChem.
  • New Heterocyclic Analogues of 4-(2-Chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors. (2005).
  • A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline. (n.d.). BenchChem.
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). NIH.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (n.d.). PubMed.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. (2022). Research Square.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. (2025).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Chloro-5,7-dimethoxyquinoline demand rigorous, well-understood protocols. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, grounded in established safety principles and regulatory compliance. The objective is to move beyond mere procedure and instill a deep understanding of why these steps are critical for protecting ourselves, our colleagues, and our environment.

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of a compound is the first step in managing it safely. This compound is a chlorinated heterocyclic compound that presents several hazards.[1][2] Its disposal pathway is dictated by its classification as a toxic and irritating substance.[1][3] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce toxic, non-biodegradable material into waterways.[3][4]

The primary hazards, based on the Globally Harmonized System (GHS), are summarized below. Adherence to the associated precautionary measures is mandatory.

Hazard ClassificationGHS CodePrecautionary StatementSource(s)
Causes serious eye irritationH319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
Causes skin irritationH315P302+P352: IF ON SKIN: Wash with plenty of water.[1][5]
May cause respiratory irritationH335P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6]
Toxic Solid, Organic, N.O.S.-P501: Dispose of contents/container to an approved waste disposal plant.[3][5]

Pre-Disposal Operations: Safe Handling and Spill Control

Proper disposal begins long before the waste container is full. It starts with correct handling and being prepared for accidental releases.

Required Personal Protective Equipment (PPE)

When handling this compound in any capacity—weighing, reaction setup, or waste consolidation—the following PPE is the minimum requirement to mitigate exposure risks.[7]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Body Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, impervious clothing may be necessary.[8]

  • Respiratory Protection: All handling of the solid material should occur in a certified chemical fume hood to prevent inhalation of dust. If exposure limits are exceeded, a full-face respirator may be required.[8]

Accidental Spill Management

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust has become airborne.[2][3]

  • Secure the Area: Control access to the spill zone. Eliminate all ignition sources as a general precaution.[2]

  • Don PPE: Before attempting cleanup, don the full PPE described in Section 2.1.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.[2] Use dry clean-up procedures; DO NOT add water.[9]

    • For Liquid Spills (Solutions): Cover with a suitable absorbent material.

  • Collect the Waste: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the spilled material and absorbent.[10][9] Place the collected waste into a clean, dry, sealable, and properly labeled container for hazardous waste.[6][9]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as hazardous waste.

  • Post-Cleanup: Wash hands and any exposed skin thoroughly. Launder contaminated clothing separately before reuse.[6]

The Core Disposal Protocol: A Systematic Approach

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[2][11] The only acceptable disposal method is through a licensed environmental services contractor, typically via high-temperature incineration to ensure complete destruction.[11]

The following workflow provides a self-validating system for ensuring all waste streams are handled correctly from the point of generation to final pickup.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Solid or Contaminated Labware (gloves, tips, weigh paper) waste_type->solid_waste Solid liquid_waste Contaminated Liquid (solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, sealed, and compatible SOLID hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed, and compatible LIQUID hazardous waste container. liquid_waste->collect_liquid label_container Label Container Correctly: - Full Chemical Name - CAS Number: 35654-56-9 - Hazard Warnings (Irritant, Toxic) - Accumulation Start Date collect_solid->label_container collect_liquid->label_container storage Store container in a designated Satellite Accumulation Area. Keep container closed. label_container->storage ehs_contact Contact EHS for Pickup when container is full or reaches time limit. storage->ehs_contact

Sources

A Researcher's Guide to the Safe Handling of 4-Chloro-5,7-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 4-Chloro-5,7-dimethoxyquinoline, a quinoline derivative, presents as a key building block in synthetic chemistry. Its proper handling is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical, field-tested experience.

Immediate Hazard Assessment and Core Safety Principles

This compound is classified as an irritant and is harmful if not handled correctly. The primary routes of exposure are inhalation, skin contact, and eye contact. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Skin Irritation : Causes skin irritation.[1][2]

  • Serious Eye Irritation : Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation.[1][2][4]

The cornerstone of safe handling rests on the principle of minimizing all potential exposures. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and the diligent use of personal protective equipment (PPE). All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are critical to prevent direct contact with this compound. The following table outlines the minimum required PPE. It is imperative to inspect all PPE for integrity before each use.

Body Part Protection Specifications Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Given the absence of specific breakthrough time data, it is advisable to change gloves frequently and immediately after any contact with the chemical. For extended handling, consider double-gloving.[5]To prevent skin contact and subsequent irritation. The layered approach of double-gloving provides additional protection against potential tears or degradation of the outer glove.
Eyes Safety GogglesChemical safety goggles that provide a complete seal around the eyes are mandatory to protect from dust and splashes. Standard safety glasses with side shields are not sufficient.[5][7]The compound is a serious eye irritant.[1][2][3] Goggles provide a barrier against both direct splashes and airborne particles.
Body Laboratory CoatA long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against skin contact.[5]This prevents accidental contact with the skin on the arms and torso.
Respiratory NIOSH-approved RespiratorA respirator is required when handling the powder outside of a chemical fume hood or when there is a risk of aerosolization. A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended.[5]To prevent inhalation of airborne particles, which can cause respiratory tract irritation.[1][2][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling this compound.

Preparation and Weighing
  • Work Area Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Weighing : When weighing the solid compound, perform this task within the fume hood or in a designated weighing enclosure to contain any dust. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

Dissolution and Reaction Setup
  • Solvent Addition : If dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Vessel Sealing : Ensure all reaction vessels are securely sealed. If heating the reaction, use appropriate condensers to prevent the release of vapors.

  • Labeling : Clearly label all vessels containing this compound with its full name and relevant hazard pictograms.

Post-Reaction Work-up and Purification
  • Quenching and Extraction : All quenching and extraction procedures should be performed in the fume hood. Be mindful of potential pressure build-up in separatory funnels and vent them appropriately.

  • Purification : If performing chromatography, ensure the column is properly packed and run to avoid leaks. Monitor for any potential exposure to the compound during fraction collection.

The following diagram illustrates the workflow for the safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound (in Fume Hood) don_ppe->weigh dissolve 4. Dissolution/ Reaction Setup weigh->dissolve Transfer Compound workup 5. Post-Reaction Work-up dissolve->workup purify 6. Purification workup->purify decontaminate 7. Decontaminate Equipment purify->decontaminate Final Product segregate 8. Segregate Waste decontaminate->segregate dispose 9. Dispose via EHS segregate->dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.